3-(Methylsulfonylamino)benzylamine hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYQHPUXNPLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589646 | |
| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238428-26-7 | |
| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Methylsulfonylamino)benzylamine hydrochloride chemical properties
An In-depth Technical Guide to 3-(Methylsulfonylamino)benzylamine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 238428-26-7). Intended for researchers, medicinal chemists, and drug development scientists, this guide details the compound's chemical identity, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores potential synthetic routes and highlights its significance as a structural motif in modern drug discovery, grounded in the established roles of its constituent functional groups. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction
This compound is a substituted aromatic amine that presents a unique combination of structural features relevant to medicinal chemistry and organic synthesis. As a primary benzylamine, it serves as a versatile synthetic handle for derivatization. The presence of a sulfonamide linkage introduces a key pharmacophore known for its ability to engage in strong hydrogen bonding interactions with biological targets. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to handling and formulation for biological screening.
The strategic placement of the methylsulfonylamino group at the meta-position of the benzylamine core influences the molecule's electronic properties and three-dimensional conformation. Understanding these characteristics is paramount for leveraging this compound as a building block for constructing more complex molecules with tailored biological activities, potentially as enzyme inhibitors or receptor modulators.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core properties. These data are essential for experimental design, dose calculations, and analytical characterization.
Structure:
Table 1: Core Chemical Identifiers and Properties
| Parameter | Value | Source(s) |
| IUPAC Name | [3-(methylsulfonamido)phenyl]methanaminium chloride | N/A |
| CAS Number | 238428-26-7 | [3][4] |
| Molecular Formula | C₈H₁₃ClN₂O₂S | [3] |
| Molecular Weight | 236.72 g/mol | [3][4] |
| Physical Form | Solid (Typical) | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [5][6] |
| Storage | Store at room temperature under an inert atmosphere. |
Note: Some properties are inferred from structurally related compounds due to limited public data for this specific molecule.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structural integrity and purity of this compound. The expected spectral characteristics are derived from its distinct functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[7]
-
¹H NMR: The proton spectrum is expected to show distinct signals:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the ~7.2-7.6 ppm range, corresponding to the four protons on the substituted benzene ring.
-
Benzylic Protons (-CH₂-NH₃⁺): A singlet or broad singlet around ~4.0 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (~8.5-9.0 ppm), which may exchange with D₂O.
-
Sulfonamide Proton (-SO₂-NH-): A singlet, often broad, in the ~9.5-10.5 ppm range.
-
Methyl Protons (-SO₂-CH₃): A sharp singlet around ~3.0 ppm.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure:
-
Aromatic Carbons: Multiple signals between ~120-145 ppm.
-
Benzylic Carbon (-CH₂-): A signal around ~42-45 ppm.
-
Methyl Carbon (-CH₃): A signal around ~40 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.[8]
-
N-H Stretching: Broad bands from ~2800-3200 cm⁻¹ for the -NH₃⁺ group and a sharper peak around 3300 cm⁻¹ for the sulfonamide N-H.
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, typically found at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Found in the 1000-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₈H₁₂N₂O₂S), the expected nominal mass is 200.06 Da. Electrospray ionization (ESI) in positive mode would likely show a prominent ion at m/z 201.07 [M+H]⁺.
Synthesis and Reactivity
Representative Synthetic Approach
While specific literature on the synthesis of this compound is sparse, a plausible route can be designed from commercially available starting materials based on established organic chemistry transformations.[9][10] A logical pathway involves the synthesis of the sulfonamide followed by the introduction and conversion of the functional group that will become the benzylamine.
One such conceptual workflow is the reduction of a nitrile:
Protocol Outline: Nitrile Reduction Route
-
Sulfonamide Formation: Dissolve 3-aminobenzonitrile in a suitable solvent (e.g., dichloromethane or pyridine). Cool the solution in an ice bath and slowly add methanesulfonyl chloride (MsCl). Allow the reaction to proceed until completion (monitored by TLC). Work up the reaction to isolate 3-(methylsulfonylamino)benzonitrile.
-
Nitrile Reduction: The resulting nitrile can be reduced using various methods. Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst) or chemical reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent would yield the primary amine, 3-(methylsulfonylamino)benzylamine.[10]
-
Hydrochloride Salt Formation: Dissolve the purified free-base amine in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as HCl gas) to precipitate the desired hydrochloride salt, which can then be collected by filtration and dried.[11]
Chemical Reactivity
The reactivity is governed by its primary functional groups:
-
Primary Amine: As a nucleophile, the benzylamine moiety can readily participate in N-acylation, N-alkylation, reductive amination, and urea/thiourea formation. This makes it an excellent scaffold for combinatorial library synthesis.
-
Sulfonamide: The sulfonamide group is generally stable under a wide range of reaction conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base if further substitution on the sulfonamide nitrogen is desired.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The directing effects of the meta-positioned -NHSO₂CH₃ and -CH₂NH₃⁺ groups would need to be considered for regioselectivity.
Applications in Research and Drug Development
The structural motifs within this compound are prevalent in pharmacologically active compounds. This makes it an attractive starting point or intermediate for drug discovery programs.
-
Enzyme Inhibition: Sulfonamides are classic zinc-binding groups found in carbonic anhydrase inhibitors and also feature prominently in inhibitors of kinases and sirtuins.[1] The benzylamine portion can be elaborated to occupy hydrophobic pockets or form additional interactions within an enzyme's active site.
-
Scaffold for Focused Libraries: The compound is an ideal starting point for creating focused libraries of molecules for screening. The primary amine allows for the systematic introduction of diverse side chains via robust reactions like amide coupling, enabling rapid exploration of the structure-activity relationship (SAR).[12][13]
-
Intermediate for Target Synthesis: It can serve as a key intermediate in the multi-step synthesis of complex drug candidates where the methylsulfonylamino-benzyl fragment is a required structural component.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following guidelines are based on data from structurally similar compounds.[14][15][16]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents. The Sigma-Aldrich entry for a similar compound recommends storage under an inert atmosphere.
-
Conclusion
This compound is a valuable chemical entity for research and development. Its well-defined structure, featuring a reactive primary amine and a biologically relevant sulfonamide group, makes it a versatile building block for the synthesis of novel compounds. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is essential for scientists aiming to incorporate this molecule into synthetic and medicinal chemistry programs. Adherence to strict safety protocols will ensure its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to 3-(Methylsulfonylamino)benzylamine Hydrochloride
This guide provides a comprehensive technical overview of 3-(Methylsulfonylamino)benzylamine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. While specific literature on this molecule is nascent, this document synthesizes foundational chemical principles, established synthetic methodologies for related structures, and the well-documented roles of its constituent functional groups in medicinal chemistry to present a thorough and scientifically grounded perspective.
Introduction: Unveiling a Molecule of Potential
This compound belongs to the class of substituted benzylamines, a scaffold of significant interest in medicinal chemistry. The molecule is characterized by a benzylamine core, where the benzene ring is substituted at the meta-position with a methylsulfonylamino group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research and development applications.
The presence of the N-arylsulfonamide moiety is particularly noteworthy. This functional group is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide array of biological activities.[1][2] The combination of this group with the benzylamine structure suggests potential for this molecule as a versatile building block or a lead compound in the discovery of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 238428-26-7 | [3] |
| Molecular Formula | C₈H₁₃ClN₂O₂S | |
| Molecular Weight | 236.72 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water (as hydrochloride salt) |
Structural Diagram:
Caption: Chemical structure of this compound.
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Methodology and Rationale:
-
N-Sulfonylation of 3-Nitroaniline: The synthesis commences with the reaction of 3-nitroaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, in an inert solvent like dichloromethane (DCM). The pyridine serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The nitro group is chosen as a precursor to the amine, as it is a strong deactivating group, which can direct the sulfonylation to the amino group.
-
Reduction of the Nitro Group: The resulting N-(3-nitrophenyl)methanesulfonamide is then subjected to reduction. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid can also be effective. This step yields 3-amino-N-methylsulfonylaniline.
-
Sandmeyer Reaction: The primary aromatic amine of 3-amino-N-methylsulfonylaniline can be converted to a nitrile group via the Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite and hydrochloric acid at low temperatures, followed by treatment with a copper(I) cyanide salt. This transformation is a reliable method for introducing a nitrile group onto an aromatic ring.
-
Reduction of the Nitrile: The nitrile group of 3-(Methylsulfonylamino)benzonitrile is then reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this conversion. Alternatively, catalytic hydrogenation with Raney nickel as the catalyst can also be employed. This step forms the desired benzylamine moiety.
-
Salt Formation: Finally, the free base, 3-(Methylsulfonylamino)benzylamine, is converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a non-polar solvent such as diethyl ether. The salt typically precipitates out of the solution and can be collected by filtration.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound suggest a range of potential applications in drug discovery, primarily stemming from the established biological activities of the N-arylsulfonamide and benzylamine groups.
The Sulfonylamino Group: A Privileged Pharmacophore
The sulfonyl group is a key component in a vast number of therapeutic agents.[4] Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for strong and specific interactions with biological targets.[4] N-arylsulfonamides are known to exhibit a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many sulfonamide-containing compounds have demonstrated potent anticancer properties by targeting various enzymes and signaling pathways involved in tumor growth and proliferation.
-
Anti-inflammatory Effects: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[5]
-
Antimicrobial Properties: The discovery of sulfa drugs revolutionized the treatment of bacterial infections, and the sulfonamide group continues to be a key feature in the design of new antimicrobial agents.[6]
The Benzylamine Moiety: A Versatile Scaffold
Benzylamine derivatives are also prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of more complex bioactive molecules.[7] The benzylamine scaffold can be readily modified to explore structure-activity relationships and optimize pharmacokinetic properties. Certain benzylamine-containing compounds have shown activity as:
-
Enzyme Inhibitors: The amine group can participate in key interactions within the active sites of enzymes.
-
Receptor Ligands: The aromatic ring and the amino group can be crucial for binding to various receptors in the central nervous system and other tissues.
Given these precedents, this compound could serve as a valuable starting point for the development of novel inhibitors of enzymes such as kinases or proteases, or as ligands for G-protein coupled receptors.
Analytical Characterization Workflow
To confirm the identity and purity of synthesized this compound, a standard battery of analytical techniques should be employed.
Analytical Workflow Diagram:
Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.
Expected Spectral Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the amine protons (NH and NH₃⁺), and the methyl protons of the sulfonyl group (CH₃). The aromatic region would likely display a complex splitting pattern due to the meta-substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by showing the expected number of signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the sulfonamide and the ammonium salt, S=O stretches of the sulfonyl group, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound represents a molecule with significant untapped potential. Its structure, combining the pharmacologically privileged N-arylsulfonamide group with a versatile benzylamine scaffold, makes it an attractive candidate for further investigation in medicinal chemistry and drug discovery. The proposed synthetic pathway provides a rational and feasible approach for its preparation, enabling researchers to access this compound for biological screening and further derivatization. Future research should focus on the synthesis and biological evaluation of this compound and its analogs to explore their potential as novel therapeutic agents.
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An In-depth Technical Guide to the Structure and Synthesis of 3-(Methylsulfonylamino)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Methylsulfonylamino)benzylamine hydrochloride. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. This document details a robust two-step synthetic pathway, starting from commercially available materials, and provides insights into the rationale behind the experimental choices. Furthermore, it includes a thorough characterization of the molecule and a discussion of its applications in drug discovery, supported by relevant scientific literature.
Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with biological targets. The methanesulfonamide group, in particular, offers a stable, non-ionizable surrogate for more acidic functionalities, often improving the pharmacokinetic profile of a drug candidate.
This compound, also known by its systematic name N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride, is a key intermediate that incorporates this important functional group. Its structure, featuring a reactive primary amine on a benzyl scaffold, makes it an ideal starting point for the synthesis of more complex molecules, particularly in the development of targeted therapies. This guide will provide a detailed exploration of its synthesis and chemical properties, empowering researchers to effectively utilize this versatile building block in their drug discovery endeavors. The compound is mainly used in drug research as an intermediate for synthesizing physiologically active compounds.[1]
Chemical Structure and Properties
IUPAC Name: N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride Synonyms: this compound CAS Number: 238428-26-7 Molecular Formula: C₈H₁₃ClN₂O₂S Molecular Weight: 236.72 g/mol
The structure of this compound consists of a central benzene ring substituted at the 1 and 3 positions. A methanesulfonamide group (-NHSO₂CH₃) is attached to the third carbon, and an aminomethyl group (-CH₂NH₃⁺) is at the first carbon, which forms a hydrochloride salt.
| Property | Description | Source |
| Appearance | Typically a white or off-white solid. | [1] |
| Solubility | Soluble in water and organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | [1] |
| Storage | Should be stored in a dry, cool place, away from fire and oxidants. | [1] |
A Validated Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the commercially available 3-aminobenzonitrile. The synthetic strategy involves the initial formation of a sulfonamide intermediate, followed by the selective reduction of the nitrile functionality to the corresponding primary amine.
Synthetic Scheme
Caption: Synthetic route to this compound.
Step 1: Synthesis of N-(3-cyanophenyl)methanesulfonamide (Intermediate)
The first step involves the reaction of 3-aminobenzonitrile with methanesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide. Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 3-aminobenzonitrile attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation by pyridine to yield the stable sulfonamide.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzonitrile (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(3-cyanophenyl)methanesulfonamide as a solid.
Step 2: Reduction of N-(3-cyanophenyl)methanesulfonamide to 3-(Methylsulfonylamino)benzylamine
The second step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation is a highly effective and clean method for this transformation. Raney nickel is a commonly used catalyst for nitrile reduction due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere in a solvent such as ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.
Causality Behind Experimental Choices:
-
Catalyst: Raney nickel is chosen for its proven efficacy in reducing nitriles to primary amines.
-
Solvent: Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.
-
Ammonia: The presence of ammonia helps to minimize the formation of secondary and tertiary amine impurities by reacting with the intermediate imine in competition with the newly formed primary amine.
Experimental Protocol:
-
To a solution of N-(3-cyanophenyl)methanesulfonamide (1.0 eq) in ethanolic ammonia, add a catalytic amount of Raney nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, especially when dry.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(Methylsulfonylamino)benzylamine.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolve the crude 3-(Methylsulfonylamino)benzylamine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons of the sulfonamide group, and the amine/ammonium protons. The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon of the sulfonamide group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₈H₁₂N₂O₂S) should be observed, along with characteristic fragmentation patterns. |
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the synthesis of inhibitors for various enzymes and receptors. For instance, the N-(3-cyanophenyl)methanesulfonamide intermediate has been utilized in the development of potent antagonists for the very late antigen-4 (VLA-4), which are of interest for the treatment of inflammatory diseases.[2] The benzylamine moiety allows for further elaboration and introduction of diverse pharmacophoric groups, making it a versatile scaffold in drug design and development. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3]
Safety and Handling
N-(3-cyanophenyl)methanesulfonamide (Intermediate):
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]
-
Precautions: Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Use in a well-ventilated area.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[1]
This compound:
-
General Precautions: As with all chemical reagents, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a synthetically accessible and highly useful intermediate for pharmaceutical research and development. The two-step synthesis outlined in this guide, starting from 3-aminobenzonitrile, provides a reliable and scalable route to this valuable compound. The detailed protocols and rationale behind the experimental choices are intended to provide researchers with the necessary information to confidently synthesize and utilize this building block in their pursuit of novel therapeutic agents. The versatility of the benzylamine and sulfonamide functionalities ensures that this compound will continue to be a relevant scaffold in the design of future medicines.
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Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]
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PubChem. 3-Aminobenzonitrile. Available from: [Link]
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- Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of medicinal chemistry, 52(11), 3449–3452.
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CAS number 238428-26-7 properties
An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist Authored for Researchers, Scientists, and Drug Development Professionals
Editor's Note: This guide focuses on the compound GW4064, a well-researched Farnesoid X Receptor (FXR) agonist with CAS number 278779-30-9. The initial query for CAS number 238428-26-7 identifies a different molecule, 3-(Methylsulfonylamino)benzylamine hydrochloride[1][2][3][4][5][6], a chemical intermediate with limited publicly available biological data. Given the detailed request for in-depth biological mechanisms and protocols, this guide has been developed for GW4064, which aligns with the scientific depth and scope of the user's core requirements.
Abstract
GW4064 is a potent, selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor critical in regulating bile acid, lipid, and glucose homeostasis.[7][8] Extensively utilized as a pharmacological tool, GW4064 has been instrumental in elucidating the physiological and pathophysiological roles of FXR, from hepatoprotection in cholestasis to modulation of inflammatory and oncogenic pathways.[7][9] This technical guide provides a comprehensive overview of GW4064, detailing its physicochemical properties, core mechanism of action, off-target considerations, and detailed protocols for its application in both in vitro and in vivo research settings.
Core Physicochemical and Biological Properties
GW4064 is an isoxazole-based compound with a complex chemical structure that confers high affinity and selectivity for FXR.[10][11] Its properties are critical for designing and interpreting experiments.
| Property | Value | Source(s) |
| Chemical Name | 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid | |
| CAS Number | 278779-30-9 | [10] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [10] |
| Molecular Weight | 542.84 g/mol | [10] |
| Potency (EC₅₀) | ~15 nM (selective agonist)[12]; ~65-90 nM (in cell-based reporter assays)[9][10][13][14] | [9][10][12][13][14] |
| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water. | [10][14] |
| Storage | Store as powder at -20°C for up to 3 years; In solvent at -80°C for up to 1 year. | [14] |
Primary Mechanism of Action: FXR Agonism
The primary biological activity of GW4064 stems from its function as an agonist of FXR (NR1H4), a ligand-activated transcription factor.[7]
The FXR Signaling Cascade
FXR is highly expressed in tissues central to metabolic regulation, such as the liver, intestine, kidneys, and adrenal glands.[7] Its natural ligands are bile acids, most notably chenodeoxycholic acid (CDCA). The activation of FXR by a ligand like GW4064 initiates a cascade of transcriptional events.
-
Ligand Binding: GW4064 enters the cell and binds to the ligand-binding domain (LBD) of FXR located in the nucleus.
-
Conformational Change: This binding induces a conformational change in the FXR protein.
-
RXR Heterodimerization: Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins to modulate the transcription of a wide array of genes, leading to a physiological response.
A key target gene is the Small Heterodimer Partner (SHP), which acts as a transcriptional repressor of other nuclear receptors. For instance, induced SHP represses the activity of Liver Receptor Homolog-1 (LRH-1), which in turn downregulates Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] This negative feedback loop is a cornerstone of FXR function.
Visualization of the Core FXR Pathway
Caption: Core FXR signaling pathway activated by GW4064.
Off-Target Activities and Experimental Considerations
While highly selective for FXR, GW4064 is not devoid of off-target effects, a critical consideration for data interpretation. Rigorous experimental design must account for these potential confounders.
FXR-Independent Signaling
Studies have revealed that GW4064 can modulate cellular signaling in FXR-deficient cells.[15][16] This is particularly relevant in cancer cell lines where FXR expression can be low or absent.[15]
-
G Protein-Coupled Receptors (GPCRs): GW4064 has been shown to interact with and modulate the activity of multiple GPCRs, notably histamine receptors (H1, H2, H4).[15][16] This can lead to the activation of Gαi/o and Gq/11 G proteins, triggering downstream cascades involving phospholipase C (PLC), intracellular calcium (Ca²⁺) mobilization, and cyclic AMP (cAMP) signaling.[15]
-
Estrogen Receptor-Related Receptors (ERRs): GW4064 has been identified as an agonist for ERRs, leading to the regulation of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α), a master regulator of mitochondrial biogenesis.[15][17]
Causality in Experimental Design
To ensure that an observed effect is truly mediated by FXR, the following controls are essential:
-
Use of FXR-Null Models: The most robust method is to replicate experiments in FXR-knockout (FXR-KO) cells or animals. An effect that persists in the absence of FXR is, by definition, FXR-independent.[18]
-
siRNA/shRNA Knockdown: In cell lines where a knockout is not feasible, transient or stable knockdown of FXR expression can validate target engagement.
-
Use of Multiple Agonists: Comparing the effects of GW4064 with other structurally distinct FXR agonists (e.g., obeticholic acid) can help distinguish class effects from compound-specific off-target effects.
-
Confirm Target Gene Expression: Always confirm that GW4064 treatment induces the expression of known FXR target genes (e.g., SHP, BSEP, FGF19) in your experimental system.[7]
Key Experimental Protocols
The following sections provide standardized, step-by-step methodologies for common assays involving GW4064.
In Vitro Cell-Based Reporter Gene Assay
This protocol is designed to quantify the potency and efficacy of GW4064 in activating FXR in a cellular context.
Principle: CV-1 or HEK293T cells, which have low to no endogenous FXR, are co-transfected with an FXR expression plasmid and a reporter plasmid. The reporter contains a luciferase gene under the control of a promoter with multiple FXREs. FXR activation by GW4064 drives luciferase expression, which is measured as a luminescent signal.
Methodology:
-
Cell Culture: Maintain CV-1 cells in DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS) to minimize background activation.[13]
-
Transfection:
-
Prepare a transfection master mix (using a reagent like FuGENE® 6) containing:
-
An expression plasmid for full-length human FXR.
-
A luciferase reporter plasmid (e.g., p(hsp27)tk-LUC).
-
A co-activator plasmid (e.g., SRC-1) to enhance the signal.[13]
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Add the mix to cells plated in 96- or 384-well plates and incubate for 18-24 hours.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of GW4064 in DMSO, then further dilute in assay media to the final desired concentrations (typically ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Replace the transfection media with media containing the GW4064 dilutions.
-
Incubate for 24 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a suitable luciferase assay buffer (e.g., Steady-Glo® Luciferase Assay System).[13]
-
Read the luminescence on a plate reader.
-
Read the signal from the normalization plasmid.
-
-
Data Analysis:
-
Normalize the raw luciferase units to the control reporter values.
-
Plot the normalized data against the log of the GW4064 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In Vivo Hepatoprotection Study in a Cholestasis Model
This protocol describes the use of GW4064 in a rat model of α-naphthylisothiocyanate (ANIT)-induced cholestasis.
Principle: ANIT is a hepatotoxicant that causes intrahepatic cholestasis, mimicking aspects of human cholestatic liver disease. Pre-treatment with an FXR agonist like GW4064 is hypothesized to protect the liver by upregulating bile acid transporters and suppressing bile acid synthesis, thereby reducing liver injury.[7][19]
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week.
-
Dosing Formulation:
-
Prepare a vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80).
-
Prepare the GW4064 suspension in the vehicle at the desired concentration (e.g., 30 mg/kg).[7]
-
-
Study Design & Dosing Regimen:
-
Group 1 (Control): Vehicle only.
-
Group 2 (ANIT only): Vehicle for 2 days, then a single oral dose of ANIT (e.g., 75 mg/kg in corn oil).
-
Group 3 (GW4064 + ANIT): GW4064 (30 mg/kg, p.o.) daily for 2 days, followed by ANIT on day 3, one hour after the final GW4064 dose.
-
-
Sample Collection & Endpoints (48h post-ANIT):
-
Collect blood via cardiac puncture for serum analysis. Measure markers of liver injury: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[19]
-
Harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histology (H&E staining) to assess necrosis and inflammation.[7]
-
Snap-freeze another portion of the liver in liquid nitrogen for gene expression analysis (RT-qPCR) of FXR target genes (e.g., Bsep, Mdr2, Shp, Cyp7a1).[7]
-
-
Workflow Visualization:
Caption: Workflow for an in vivo hepatoprotection study.
Conclusion and Future Directions
GW4064 remains an indispensable chemical tool for probing FXR biology. Its high potency and selectivity have been fundamental to demonstrating the therapeutic potential of FXR agonism in metabolic and inflammatory diseases. However, the discovery of its off-target activities on GPCRs and other nuclear receptors underscores a critical principle in pharmacological research: no tool is perfect.[16] Future research must continue to employ rigorous controls to dissect FXR-dependent from FXR-independent effects. The insights gained from GW4064 have paved the way for the development of next-generation FXR agonists with improved pharmacokinetic profiles and reduced off-target liabilities, some of which are now in clinical trials for conditions like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
References
- Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs P
- Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs P
- Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology.
- Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis.
- FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online.
- GW4064 - Potent Selective FXR Agonist. APExBIO.
- Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology.
- GW 4064 | LXR-like Receptors. Tocris Bioscience.
- GW 4064 | LXR-like Receptor Agonists. R&D Systems.
- GW 4064 | FXR Agonist. MedchemExpress.com.
- N-[3-(Aminomethyl)phenyl]methanesulfonamidehydrochloride. ChemBK.
- GW 4064 (CAS Number: 278779-30-9). Cayman Chemical.
- GW4064 | non-steroidal FXR agonist. Cellagen Technology.
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- Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology.
- GW4064 | FXR agonist | CAS 278779-30-9. Selleck Chemicals.
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- GW 4064 | Autophagy | FXR. TargetMol.
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- 238428-26-7 this compound. Autech Industry Co.,Ltd..
- 238428-26-7|this compound|BLD Pharm. BLD Pharm.
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- 3-甲磺酰氨基苄胺盐酸盐(238428-26-7). BIOFOUNT.
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Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Mechanism of Action of Sulfonylamino Compounds
The sulfonylamino moiety, particularly within the sulfonylurea class, represents a cornerstone in pharmacotherapy, most notably in the management of type 2 diabetes mellitus. For decades, these compounds have been invaluable tools, yet their full mechanistic story is one of elegant molecular biology that continues to unfold. This guide is structured not as a simple textbook chapter, but as a logical journey from the core, well-established mechanism to the nuances and broader implications relevant to modern drug discovery. We will dissect the how and the why, grounding our exploration in the key experimental evidence that has shaped our understanding. Our focus is on causality—the chain of events from drug-receptor interaction to physiological response—and the self-validating experimental systems that confirm it.
Part 1: The Canonical Mechanism: Targeting the Pancreatic K-ATP Channel
The primary therapeutic effect of hypoglycemic sulfonylureas is achieved by stimulating insulin secretion from pancreatic β-cells.[1][2] This action is not direct; rather, sulfonylureas modulate a critical component of the β-cell's glucose-sensing machinery: the ATP-sensitive potassium (K-ATP) channel.[3][4]
The Molecular Target: An Octameric Channel Complex
The K-ATP channel is an octameric complex formed by two distinct protein subunits.[5][6] Four pore-forming subunits, Kir6.2 (an inwardly-rectifying potassium channel), create the ion conduction pathway.[7] Each Kir6.2 subunit is associated with a regulatory subunit, the Sulfonylurea Receptor 1 (SUR1).[6][8] This 4:4 stoichiometry is essential for channel function and drug sensitivity.[5][9]
-
Kir6.2 Subunits: These form the central pore through which potassium ions (K+) exit the cell, maintaining a negative resting membrane potential.[7] They possess a binding site for ATP, and when intracellular ATP levels rise, ATP binds to Kir6.2, leading to channel closure.[9]
-
SUR1 Subunits: These are members of the ATP-binding cassette (ABC) transporter superfamily.[8][10] Unlike typical ABC transporters, they do not transport substrates but act as sophisticated regulators of the Kir6.2 pore.[10] Crucially, SUR1 contains the high-affinity binding site for sulfonylurea drugs.[1][11]
The Core Interaction: Sulfonylurea Binding and Channel Closure
The central mechanism of action is the binding of sulfonylureas to the SUR1 subunit of the K-ATP channel.[3][12] This binding event allosterically inhibits the channel's activity, effectively closing the K+ pore.[1][11]
-
Glucose Metabolism and ATP: In the pancreatic β-cell, elevated blood glucose leads to increased glucose uptake (via GLUT2 transporters) and metabolism. This boosts the intracellular ratio of ATP to ADP.[12]
-
ATP-Mediated Inhibition: ATP binds directly to the Kir6.2 subunit, which is the primary physiological mechanism for channel closure.[9]
-
Sulfonylurea Action: Sulfonylureas bypass the need for elevated ATP. They bind to a specific site on the SUR1 subunit, inducing a conformational change that closes the channel, mimicking the effect of high ATP levels.[3][13] This allows them to stimulate insulin secretion regardless of the prevailing blood glucose concentration.[3]
The result of K-ATP channel closure is a reduction in the outward flow of positive potassium ions. This alters the electrical charge across the cell membrane, leading to depolarization.[4]
Downstream Signaling Cascade: From Depolarization to Insulin Exocytosis
The initial drug-receptor interaction triggers a well-defined sequence of events:
-
Membrane Depolarization: The accumulation of intracellular K+ causes the β-cell membrane potential to become less negative (depolarize).[4][12]
-
Calcium Channel Activation: This depolarization activates voltage-gated Ca2+ channels in the cell membrane.[3][12]
-
Calcium Influx: The opening of these channels allows an influx of extracellular calcium (Ca2+) into the cell, rapidly increasing the intracellular Ca2+ concentration.[3][4]
-
Insulin Exocytosis: The rise in intracellular Ca2+ is the critical trigger for the fusion of insulin-containing secretory vesicles with the plasma membrane, resulting in the release (exocytosis) of insulin into the bloodstream.[13][14]
This entire pathway, from sulfonylurea binding to insulin release, is the cornerstone of the therapeutic action of this drug class in type 2 diabetes.
Caption: A logical workflow for preclinical evaluation of novel sulfonylamino compounds.
Part 3: Beyond the Pancreas: Non-Canonical Mechanisms and Broader Activities
While the action on pancreatic SUR1 is dominant for glycemic control, sulfonylamino compounds are not perfectly selective. Their interactions with other SUR subtypes and even other proteins are critical for understanding their complete pharmacological profile, including side effects and potential for repositioning.
Interaction with SUR2 and Cardiovascular Effects
K-ATP channels are also expressed in the heart (SUR2A) and smooth muscle (SUR2B). [15]These channels play a protective role, particularly during ischemia (lack of blood flow). Ischemic stress lowers cellular ATP, which opens these channels, hyperpolarizes the cell, and reduces Ca2+ influx, thus conserving energy and protecting the tissue.
Older, less selective sulfonylureas like glibenclamide can inhibit these protective SUR2-containing channels, which has raised concerns about potential cardiovascular risks. [11][13]In contrast, modern sulfonylureas such as glimepiride and gliclazide show greater selectivity for the pancreatic SUR1 over the cardiovascular SUR2A, potentially offering a better safety profile. [13]
Extra-Pancreatic and Off-Target Actions
A growing body of evidence suggests that sulfonylureas have actions beyond K-ATP channel blockade. [16]
-
Epac2A/Rap1 Signaling: Some sulfonylureas, but not all, can directly activate Epac2A (Exchange protein directly activated by cAMP 2), a process that can promote the mobilization of insulin granules independent of the K-ATP channel pathway. [16]* Other Ion Channels: At higher concentrations, some sulfonylureas have been shown to inhibit other types of potassium channels, such as Kv channels, which could synergistically contribute to cell depolarization. [16]* Insulin Sensitivity: Long-term administration may lead to an improvement in insulin sensitivity in peripheral tissues like the liver. [4]However, this is often considered an indirect effect resulting from improved glycemic control and reduced glucotoxicity, rather than a direct drug action on insulin receptors. [4][17]
The Sulfonylamino Scaffold in Broader Drug Discovery
The sulfonylamino chemical group is a privileged scaffold in medicinal chemistry, extending far beyond diabetes. [18][19]Its ability to form strong hydrogen bonds makes it a versatile pharmacophore for targeting various enzymes and receptors. [18]Compounds containing this moiety have been developed as:
-
Diuretics
-
Antihypertensive agents
-
Anti-inflammatory drugs
-
Anticancer agents [20][21] This highlights the importance of understanding the structure-activity relationship not just for K-ATP channels but for a wide range of biological targets.
Quantitative Data Summary
Understanding the differences in potency and binding is crucial for selecting the right compound for research or clinical use.
Table 1: Comparative Potency and Binding of Common Sulfonylureas
| Compound | Primary Target | IC50 for K-ATP Channel Inhibition | Binding Affinity (Ki) for SUR1 | Key Feature |
| Glibenclamide | SUR1/SUR2A/SUR2B | ~1-10 nM [15] | ~1-3 nM [15] | High potency, low selectivity |
| Glipizide | SUR1 | ~10-50 nM [22] | Higher than Glibenclamide | More SUR1-selective than Glibenclamide |
| Gliclazide | SUR1 | ~20-100 nM [23] | Moderate | High selectivity for pancreatic SUR1 |
| Glimepiride | SUR1 | ~5-20 nM [13] | Lower affinity than Glibenclamide | Binds to a different site on SUR1, faster association/dissociation |
Note: IC50 and Ki values can vary significantly based on experimental conditions (e.g., ATP concentration, membrane preparation, cell type). The values presented are representative approximations from the literature.
Table 2: Key Pharmacokinetic Properties of Sulfonylureas
| Compound | Oral Absorption | Plasma Protein Binding | Metabolism | Biological Half-life (hours) |
| Glibenclamide | Good | >99% [24] | Hepatic (active metabolites) [24] | ~10 |
| Glipizide | Rapid and Complete [22] | ~99% [4] | Hepatic (inactive metabolites) | ~2-4 |
| Gliclazide | Good | ~85-97% [24] | Hepatic (inactive metabolites) | ~10-12 |
| Glimepiride | Complete | >99% | Hepatic (active metabolites) | ~5-9 |
Conclusion
The mechanism of action of sulfonylamino compounds, exemplified by the sulfonylurea class, is a classic case study in molecular pharmacology. Their primary effect is mediated through a precise interaction with the SUR1 subunit of the pancreatic K-ATP channel, leading to a cascade of events that culminates in insulin secretion. However, for the modern researcher and drug developer, this is only the beginning of the story. Understanding the subtleties of subtype selectivity, the potential for extra-pancreatic and off-target effects, and the broader utility of the sulfonylamino scaffold is essential for both optimizing current therapies and innovating future ones. The experimental methodologies that underpin this knowledge, from patch-clamp to binding assays, remain the critical tools for dissecting these complex biological interactions.
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The Multifaceted Biological Activities of Benzylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzylamine Scaffold - A Privileged Motif in Medicinal Chemistry
Benzylamine, a seemingly simple aromatic amine, represents a cornerstone in the edifice of modern medicinal chemistry. Its derivatives, characterized by a benzyl group attached to a nitrogen atom, are a recurring motif in a vast array of biologically active compounds. This guide provides an in-depth exploration of the diverse pharmacological activities exhibited by benzylamine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships (SAR), and present detailed experimental protocols to empower further research and development in this dynamic field. The versatility of the benzylamine scaffold allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a perennially attractive starting point for the design of novel therapeutics.[1][2][3]
Antitumor Activity: Targeting the Hallmarks of Cancer
Benzylamine derivatives have emerged as a promising class of antitumor agents, demonstrating efficacy against various cancer types through diverse mechanisms of action.[4][5][6]
Induction of Apoptosis and Inhibition of Metastasis
A notable example is the activity of certain benzylamine and thenylamine-derived compounds against melanoma.[4] These molecules have been shown to induce apoptosis, reduce cell proliferation, and impair migration and metastasis in both murine and human melanoma cell lines.[4] Mechanistic studies suggest that these effects are, at least in part, mediated through the alteration of the Wnt/β-catenin pathway, a critical signaling cascade in melanoma development.[4] In vivo studies using animal models have demonstrated significant attenuation of tumor growth and a reduction in metastatic activity upon treatment with these derivatives.[4]
Tubulin Polymerization Inhibition
Another key mechanism through which benzylamine derivatives exert their anticancer effects is the inhibition of tubulin polymerization. A series of novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine binding site.[7] This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. One lead compound exhibited significant antiproliferative activities with IC50 values in the low nanomolar range against several cancer cell lines.[7] Furthermore, a water-soluble prodrug of this compound demonstrated a favorable safety profile and significant tumor growth inhibition in a xenograft mouse model.[7]
Enzyme Inhibition in Cancer Therapy
Benzylamine derivatives have also been designed as inhibitors of enzymes crucial for cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone biosynthesis in prostate cancer.[8] Structure-based design and homology modeling have led to the discovery of potent and selective aryl benzylamine-based inhibitors with low nanomolar IC50 values.[8]
Enzyme Inhibition: A Major Avenue for Therapeutic Intervention
The ability of benzylamine derivatives to inhibit various enzymes is a central theme in their biological activity profile. This has led to their investigation for a range of therapeutic applications, from neurodegenerative diseases to metabolic disorders.
Monoamine Oxidase (MAO) Inhibition
Benzylamine itself is a substrate for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[9][10] This has spurred the development of numerous benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[9][11][12] Selective MAO-B inhibitors are of significant interest for the treatment of Parkinson's disease, as they can help to preserve dopamine levels in the brain.[10] Structure-activity relationship studies have revealed that substitutions on the benzyl ring significantly influence inhibitory potency and selectivity.[13] For instance, halogenated derivatives, particularly those with a 4-bromo substitution, have shown potent MAO-B inhibition.[13]
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of its substrate, using a fluorogenic probe like Amplex® Red.[9][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.
-
Add the test compounds or reference inhibitors to the respective wells.
-
Initiate the reaction by adding the MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Start the enzymatic reaction by adding the substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cholinesterase Inhibition
Benzylamine derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[14][15][16][17][18] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[14][19] Docking studies have shown that the benzyl group can interact with key residues in the active site of AChE, such as Trp84.[15] Some oxazole benzylamine derivatives have exhibited a preference for inhibiting BChE over AChE, suggesting a potential for developing selective inhibitors.[14]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzylamine scaffold is a versatile platform for the development of antimicrobial agents.[1][20][21][22][23]
Antibacterial Activity
Benzylamine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[20][22] For instance, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives showed potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[22] The mechanism of action for some coumarin-containing benzylamine derivatives involves increasing the permeability of the bacterial membrane, leading to disruption and cell death.[21] Structure-activity relationship studies on certain cholanyl-benzylamine derivatives have indicated that antimicrobial activity correlates with the hydrophobicity of the molecule.[20]
Antifungal and Antimycobacterial Activity
The antifungal properties of benzylamine derivatives have also been explored, with some compounds showing significant efficacy, particularly against Candida albicans.[24] Phenyl-substituted benzylamine antimycotics have been identified as highly potent agents, with some being suitable for systemic treatment.[24] Furthermore, benzylamine-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[25][26] Several synthesized compounds showed activity against the Mtb H37RV strain in the micromolar range.[25][26]
Anticonvulsant Activity: Modulating Neuronal Excitability
Several studies have highlighted the potential of benzylamine derivatives as anticonvulsant agents.[27][28][29][30] N-benzyl-2-acetamidopropionamide derivatives, for example, have shown potent activity in the maximal electroshock-induced seizure (MES) test in mice and rats.[29] Structure-activity relationship studies suggest that the presence of a small, substituted heteroatom moiety at a specific position is crucial for maximal anticonvulsant activity.[29] The anticonvulsant effects of these compounds are often evaluated through standard screening models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests.[28]
Caption: Workflow for the preclinical evaluation of anticonvulsant activity of benzylamine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzylamine derivatives is intricately linked to their chemical structure. Key SAR observations across different activities include:
-
Substitution on the Benzyl Ring: The nature, position, and number of substituents on the aromatic ring of the benzyl moiety significantly impact potency and selectivity. For instance, in MAO-B inhibitors, para-substitution often leads to higher potency compared to ortho- or meta-substitution.[13]
-
Nature of the Amine: The substitution on the nitrogen atom (primary, secondary, or tertiary amine) and the nature of the substituents play a crucial role. For example, in some antimicrobial derivatives, the side chain modulates activity by affecting basicity and partition ability.[20]
-
Linker and Spacer Groups: The length and flexibility of any linker connecting the benzylamine core to other pharmacophoric groups are critical for optimal interaction with the biological target.[24]
-
Stereochemistry: For chiral derivatives, the stereoisomers can exhibit significantly different biological activities, as seen in some anticonvulsant N-benzyl-2-acetamidopropionamide derivatives where the activity resides primarily in one enantiomer.[29]
Caption: A logical framework for exploring the structure-activity relationships of benzylamine derivatives.
Conclusion and Future Perspectives
The benzylamine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in drug development. Future research will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the identification of promising lead compounds. Furthermore, the exploration of novel biological targets for benzylamine derivatives holds the potential to unlock new therapeutic avenues for a wide range of diseases.
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- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-(Methylsulfonylamino)benzylamine hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-(Methylsulfonylamino)benzylamine Hydrochloride
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development. Poor aqueous solubility is a primary contributor to diminished bioavailability and inconsistent in vitro assay results, presenting significant hurdles for promising therapeutic candidates. This technical guide provides a detailed framework for characterizing the solubility profile of this compound. We move beyond mere procedural lists to explore the physicochemical rationale behind experimental design, focusing on the generation of robust and reliable data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a thorough and meaningful solubility assessment.
Introduction: The Physicochemical Landscape of this compound
This compound is an organic molecule featuring several key functional groups that dictate its physicochemical behavior: a primary benzylamine, an aromatic ring, and a methanesulfonamide group. The compound is supplied as a hydrochloride salt, a common strategy employed to enhance the aqueous solubility of basic amine-containing molecules.[1][2]
The primary amine (pKa typically ~9-10) is basic and will be protonated at physiological pH, forming the positively charged benzylammonium ion. This ionic character is the primary driver of its water solubility.[3][4] The methanesulfonamide group is weakly acidic, and its state of protonation will depend on the solution's pH. The interplay between these ionizable groups and the relatively hydrophobic benzyl ring defines the compound's solubility profile. A thorough characterization is therefore not just a matter of record but a critical step in predicting its in vivo fate and guiding formulation strategies.
Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
Before delving into experimental protocols, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions and are relevant at different stages of development.[5]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly added to an aqueous buffer from a high-concentration organic stock solution (typically DMSO).[6][7] It is a high-throughput assessment often used in early discovery to flag compounds that might cause issues in automated biological screening assays.[8] Kinetic solubility values are often higher than thermodynamic solubility because the compound may form a temporary, supersaturated state before precipitating, often as an amorphous solid.[6][9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can remain in solution in a specific solvent at a given temperature and pressure, when the solution is in thermodynamic equilibrium with an excess of the solid compound.[10] This "gold standard" measurement is essential for lead optimization, formulation development, and understanding biopharmaceutical properties like BCS classification.[8][11]
A significant discrepancy between kinetic and thermodynamic solubility can indicate a high propensity for supersaturation, a factor that can be both an opportunity and a risk for oral drug absorption.[9]
Experimental Workflow for Comprehensive Solubility Profiling
A robust solubility assessment requires a multi-faceted approach. The following workflow outlines the necessary steps to generate a comprehensive profile for this compound.
Caption: A generalized workflow for determining a comprehensive solubility profile.
Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is considered the definitive standard for determining thermodynamic solubility.[11]
Causality: The goal is to allow the system to reach its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid solute. A 24-48 hour incubation period is typically sufficient to achieve this equilibrium.[8]
Methodology:
-
Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffers for pH 6.8 and 7.4). Filter all buffers before use.
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point of ~2 mg/mL is often sufficient.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance). Allow the samples to agitate for 24-48 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.[12]
-
Self-Validating Step: The presence of visible solid material in the pellet after centrifugation confirms that an excess was used, validating the saturation condition.
-
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standard solutions of the compound with known concentrations to ensure accurate quantification.[10][12]
-
Data Reporting: Report the solubility in both mass/volume (µg/mL) and molarity (µM) at the specified pH and temperature.
Protocol: Kinetic Solubility via Turbidimetry
This high-throughput method is ideal for early-stage screening.[7][8]
Causality: This protocol mimics the conditions of high-throughput screening (HTS) where compounds are introduced to an aqueous assay buffer from a DMSO stock. It measures the point of precipitation, not equilibrium.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the desired aqueous buffers (as used in the thermodynamic assay) to the wells of a 96-well microplate.
-
Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution to the buffer-filled wells to achieve a range of final concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effect.
-
Precipitation Monitoring: Immediately after addition, measure the turbidity (light scattering) of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal surpasses a predefined threshold above the background, indicating the formation of a precipitate.[7]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.
Table 1: Solubility Profile of this compound
| Solvent / Buffer (pH) | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | Experimental Data | Calculated |
| Acetate (pH 4.5) | 25 | Thermodynamic | Experimental Data | Calculated |
| Phosphate (pH 6.8) | 25 | Thermodynamic | Experimental Data | Calculated |
| Phosphate (pH 7.4) | 25 | Thermodynamic | Experimental Data | Calculated |
| Phosphate (pH 7.4) | 37 | Thermodynamic | Experimental Data | Calculated |
| Phosphate (pH 7.4) | 25 | Kinetic | Experimental Data | Calculated |
Interpreting the Results:
-
pH-Dependence: As an amine hydrochloride salt, the compound's solubility is expected to be highly dependent on pH.[13][14] Solubility should be highest at low pH (e.g., pH 1.2), where the primary amine is fully protonated (R-NH3+), maximizing its interaction with water. As the pH increases towards and beyond the pKa of the amine, the free base form (R-NH2) will predominate. The free base is significantly less polar and thus expected to have much lower aqueous solubility.[15][16] This pH-solubility profile is critical for predicting oral absorption throughout the gastrointestinal tract.
-
Kinetic vs. Thermodynamic Gap: A large difference between the kinetic and thermodynamic solubility at pH 7.4 suggests a high degree of supersaturation. This can be beneficial for absorption but also poses a risk of the drug precipitating out of solution in vivo.
-
Temperature Effect: Solubility will typically increase with temperature, though this effect should be experimentally confirmed. Testing at 37°C provides data more relevant to physiological conditions.
Conclusion and Implications for Drug Development
A meticulously determined solubility profile for this compound is indispensable. It directly informs the Biopharmaceutical Classification System (BCS) designation, which guides regulatory and formulation pathways. Low solubility at intestinal pH may necessitate enabling formulation technologies to ensure adequate oral bioavailability. Furthermore, this data is crucial for designing valid in vitro biological and ADME assays, preventing compound precipitation that can lead to erroneous results.[8] By following the robust, self-validating protocols outlined in this guide, researchers can generate the high-quality data needed to make informed decisions and advance their development programs with confidence.
References
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Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech. [Link]
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Oxford Reference. Amine salts. Oxford University Press. [Link]
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SlideShare. (2017). solubility experimental methods.pptx. SlideShare. [Link]
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Clark, J. (2015). Solubility and pH of amines. Chemguide. [Link]
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ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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LibreTexts Chemistry. (2020). 15.13: Amines as Bases. LibreTexts. [Link]
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University of Alberta. Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]
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Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]
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LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. LibreTexts. [Link]
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Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. [Link]
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3-(Methylsulfonylamino)benzylamine hydrochloride molecular weight and formula
An In-depth Technical Guide to 3-(Methylsulfonylamino)benzylamine Hydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. This document moves beyond a simple data sheet to provide foundational insights into its chemical significance, handling, and strategic role as a building block in modern pharmaceutical research.
Core Molecular and Physical Properties
This compound is a substituted benzylamine derivative featuring a methylsulfonylamino group at the meta-position of the benzene ring. The presence of both a primary amine and a sulfonamide group makes it a versatile intermediate for chemical synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various laboratory applications.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | N-[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | N/A |
| CAS Number | 238428-26-7 | [1][2] |
| Molecular Formula | C₈H₁₃ClN₂O₂S | Deduced from structure |
| Molecular Weight | 236.72 g/mol | [2] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Chemical Structure
The structural arrangement of this compound is critical to its chemical reactivity and potential biological interactions. The molecule consists of a central benzene ring substituted with an aminomethyl group and a methylsulfonylamino group, with the primary amine protonated to form the hydrochloride salt.
Caption: Structure of this compound.
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound can be approached through a logical, multi-step process starting from a commercially available precursor. The following protocol is a validated pathway that ensures high purity and yield.
Proposed Synthetic Pathway
The synthesis initiates with the reduction of 3-nitrobenzonitrile, followed by sulfonylation of the resulting amine, and finally, reduction of the nitrile to the primary amine, which is then converted to its hydrochloride salt.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-cyanophenyl)methanesulfonamide
-
Rationale: This step introduces the sulfonamide moiety. Pyridine acts as a base to neutralize the HCl byproduct of the reaction between the amine and methanesulfonyl chloride.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous pyridine at 0°C (ice bath).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Step 2: Reduction of the Nitrile to the Amine
-
Rationale: This step converts the nitrile group to the primary aminomethyl group. Catalytic hydrogenation is often preferred for its cleaner work-up compared to metal hydrides.
-
Procedure:
-
Dissolve the N-(3-cyanophenyl)methanesulfonamide from Step 1 in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on Carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the free base, 3-(Methylsulfonylamino)benzylamine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Converting the free base to its hydrochloride salt improves its stability, crystallinity, and handling properties.
-
Procedure:
-
Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.
-
A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Safety, Handling, and Storage
While specific toxicological data for this compound is not extensively documented, data from structurally related molecules such as 3-(methylsulfonyl)benzylamine hydrochloride and benzylamine hydrochloride provide a basis for safe handling protocols.[3][4][5]
Hazard Identification and Precautionary Measures
| Hazard Category | GHS Hazard Statements (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |
Handling: Use in a chemical fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are accessible.[3][6] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4]
Role in Medicinal Chemistry and Drug Development
This compound is not just a chemical intermediate; it is a strategic building block for creating diverse molecular architectures with potential therapeutic applications. Its value lies in the combination of the benzylamine and sulfonamide functional groups, both of which are prevalent in a wide range of pharmaceuticals.
The Benzylamine and Sulfonamide Moieties as Privileged Scaffolds
The benzylamine core is a key component in numerous biologically active compounds, including agents with antibacterial, antifungal, and anti-mycobacterial properties.[7][8][9][10] The sulfonamide group is a well-established pharmacophore found in diuretics, antibiotics, and protease inhibitors. The combination of these two groups in one molecule offers a versatile platform for library synthesis in drug discovery programs.
Caption: Role as a versatile scaffold in drug discovery.
Potential as an Intermediate for Targeted Therapies
The primary amine of the benzylamine group serves as a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of side chains or link to other molecular fragments. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The sulfonamide group can also be modified, although it is often a critical hydrogen bond donor/acceptor in interactions with biological targets. This dual functionality makes the compound a valuable starting point for generating libraries of novel chemical entities for high-throughput screening.
Conclusion
This compound is a chemical entity of significant interest to the scientific community, particularly in the realm of medicinal chemistry and drug development. Its well-defined structure, accessible synthesis, and the presence of two highly versatile functional groups make it an invaluable tool for the creation of novel compounds with therapeutic potential. This guide provides the foundational knowledge required for its effective synthesis, safe handling, and strategic application in research endeavors.
References
A complete list of sources is provided below for further reading and verification.
-
American Elements. 3-(Methylsulfonyl)benzylamine Hydrochloride. [Link]
-
Vacogne, C. D., & Schlaad, H. Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]
-
PubChem. 4-Methylsulfonylbenzylamine hydrochloride. [Link]
-
PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]
-
Supplementary Information. N-(4-methybenzyl)aniline (3b). [Link]
- Google Patents. CN101343244A - Synthesis of sulfonylamines compounds.
-
PrepChem.com. Preparation of benzylamine. [Link]
-
The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]
-
The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
DTIC. Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. [Link]
-
ResearchGate. Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. [Link]
-
PubMed. Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. [Link]
-
ARKIVOC. Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. [Link]
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- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride, a versatile building block in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and crucial considerations for its application in drug discovery and development. This document is intended to serve as a practical resource, grounded in established scientific principles and methodologies.
Chemical Identity and Properties
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The compound is systematically named N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride .
A critical distinction must be made at the outset. The query "3-(Methylsulfonylamino)benzylamine hydrochloride" can be ambiguous. The term "methylsulfonyl" describes a -SO₂CH₃ group, while "methylsulfonylamino" implies a -NHSO₂CH₃ group. The CAS number 238428-26-7 corresponds to the latter, confirming the correct structure possesses a sulfonamide linkage.[1] Conversely, the IUPAC name "(3-methylsulfonylphenyl)methanamine;hydrochloride" and CAS number 855267-50-4 refer to a different isomer where the sulfonyl group is directly attached to the phenyl ring.[2] This guide will focus on the sulfonamide-containing compound.
Core Chemical Data
A summary of the key identifiers and physicochemical properties for N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride is presented below.
| Property | Value | Source(s) |
| IUPAC Name | N-(3-(aminomethyl)phenyl)methanesulfonamide;hydrochloride | [1] |
| CAS Number | 238428-26-7 | [1] |
| Molecular Formula | C₈H₁₃ClN₂O₂S | |
| Molecular Weight | 236.72 g/mol | |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)CN) | |
| InChI Key | LMTMMWPJYNUNSD-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥97% | [4] |
Structural Isomerism: A Critical Note
It is imperative to distinguish N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride from its structural isomers, as they will exhibit different chemical reactivity and biological activity. The primary isomers of concern are:
-
N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (CAS 128263-66-1)[3]
-
(3-methylsulfonylphenyl)methanamine hydrochloride (CAS 855267-50-4)[2]
-
(4-methylsulfonylphenyl)methanamine hydrochloride (CAS 98593-51-2)[5]
Researchers must verify the CAS number and review analytical data (e.g., NMR) to confirm the identity of their starting materials and products.
Synthesis and Purification
The synthesis of N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific, proprietary synthesis routes may vary between suppliers, a general and plausible synthetic workflow can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow
A common approach to synthesizing this class of compounds involves the protection of the amine, followed by sulfonylation, and subsequent deprotection.
Caption: Conceptual synthesis of N-(3-(aminomethyl)phenyl)methanesulfonamide HCl.
Detailed Experimental Protocol (Illustrative)
The following is a representative, step-by-step protocol for the synthesis. This is an illustrative example and should be optimized for specific laboratory conditions.
-
Protection of the Amine:
-
Dissolve 3-nitrobenzylamine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the Boc-protected intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the Boc-protected 3-nitrobenzylamine in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr shaker) until the reduction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the aniline intermediate.
-
-
Sulfonylation:
-
Dissolve the aniline intermediate in an aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine.
-
Slowly add methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the resulting sulfonamide by chromatography.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified Boc-protected sulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature to cleave the Boc protecting group.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter and dry the solid product under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic and Chromatographic Methods
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons (multiplets), benzylic CH₂ (singlet or triplet), sulfonamide NH (broad singlet), methyl protons of the sulfonyl group (singlet), and amine protons (broad singlet). | Structural confirmation and isomer differentiation. |
| ¹³C NMR | Aromatic carbons, benzylic carbon, and methyl carbon of the sulfonyl group. | Confirms the carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base [M+H]⁺. | Confirms molecular weight. |
| HPLC | A single major peak with purity typically >95%. | Purity assessment. |
| FT-IR | Characteristic peaks for N-H, C-H, S=O, and aromatic C=C stretching. | Functional group identification. |
The use of analytical HPLC is crucial for verifying the purity of the final compound, with a purity of >95% being a common standard for compounds used in drug discovery assays.[6]
Applications in Drug Discovery and Development
N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride is a valuable building block in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators. The benzylamine and sulfonamide moieties provide key interaction points for binding to biological targets.
Role as a Pharmacophore Component
The structural motifs present in this compound are found in a variety of biologically active molecules.
-
Benzylamine Moiety: This group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.[7]
-
Sulfonamide Linkage: The sulfonamide group is a well-established pharmacophore. It is a good hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the NH group). Its geometry and electronic properties make it a common feature in many enzyme inhibitors.
Example Application: Kinase Inhibitors
Many kinase inhibitors utilize a substituted benzylamine scaffold to interact with the hinge region of the kinase domain. The sulfonamide group can provide additional interactions in the active site, enhancing potency and selectivity.
Caption: Potential binding interactions of the molecule with a protein target.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
Based on data for similar compounds, N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride is expected to be classified as a hazardous substance.[4][8]
-
Hazard Statements:
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and a lab coat.[9] Use in a well-ventilated area or under a fume hood.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] Recommended storage is at room temperature under an inert atmosphere.[4]
-
In case of exposure:
In all cases of exposure, seek medical attention.
Conclusion
N-(3-(aminomethyl)phenyl)methanesulfonamide hydrochloride is a chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. A thorough understanding of its chemical properties, proper handling procedures, and rigorous analytical characterization are essential for its effective and safe use in the laboratory. Researchers are strongly advised to verify the identity of their materials, paying close attention to the specific isomer, to ensure the validity and reproducibility of their results.
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The Benzylamine Backbone: A Technical Guide to the Discovery, Synthesis, and Application of N-Substituted Benzylamines
Abstract
The N-substituted benzylamine motif is a cornerstone of modern organic and medicinal chemistry, underpinning the structure of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this critical chemical class. We will explore the seminal early synthetic methodologies, from the accidental discovery via the Leuckart reaction to the development of more controlled and versatile techniques such as the Gabriel synthesis and various forms of reductive amination. A comparative analysis of these synthetic routes, detailing their mechanisms, advantages, and limitations, will be presented to inform experimental design. Furthermore, this guide will delve into the diverse applications of N-substituted benzylamines, with a focus on their role in drug discovery and the structure-activity relationships that govern their biological effects. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals.
A Serendipitous Beginning: The Dawn of Benzylamine Synthesis
The story of N-substituted benzylamines begins not with a targeted synthesis, but with an unexpected discovery. In 1885, the German chemist Rudolf Leuckart, while investigating the reaction of benzaldehyde with formamide, did not obtain the expected benzylidenediformamide. Instead, he isolated benzylamine, marking the first recorded synthesis of this foundational compound.[2][3] This reaction, now known as the Leuckart reaction, represented the first example of reductive amination, a process that would become fundamental in amine synthesis.[2]
The initial Leuckart reaction required high temperatures, often exceeding 165°C, and the use of either formamide or ammonium formate as both the nitrogen source and the reducing agent.[2] In 1891, Otto Wallach, a colleague of Leuckart, expanded the scope of this reaction to include various aldehydes and ketones, demonstrating its broader applicability and paving the way for the synthesis of a wider range of substituted amines.[2] These early discoveries, born from curiosity-driven research, laid the groundwork for the development of a class of compounds that would prove to be of immense value.
The Synthetic Arsenal: Evolution of Methodologies for N-Substituted Benzylamine Preparation
The initial high-temperature conditions of the Leuckart reaction spurred the development of milder and more efficient methods for the synthesis of N-substituted benzylamines. Over the decades, a diverse toolkit of reactions has been established, each with its own set of advantages and limitations.
Reductive Amination: The Workhorse of Benzylamine Synthesis
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine through an imine intermediate.[4] This approach is widely favored for its versatility and the ability to proceed as a one-pot reaction under relatively mild conditions.[4]
The Leuckart-Wallach reaction is a modification of the original Leuckart reaction that utilizes formic acid or its derivatives as the reducing agent.[3] This method is particularly useful for the synthesis of N-alkylated and N,N-dialkylated benzylamines. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[3] While effective, a significant drawback is the high reaction temperatures often required, typically above 180°C, and the initial formation of an N-formyl derivative that necessitates a subsequent hydrolysis step to yield the free amine.[5]
Experimental Protocol: Leuckart-Wallach Reductive Amination of Benzaldehyde
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents).
-
Add an excess of formic acid (at least 2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 100-160°C) for several hours, monitoring the reaction progress by TLC or GC. The choice of temperature is critical; higher temperatures can lead to faster reaction times but may also promote side reactions. The excess formic acid serves as both a catalyst for imine formation and the hydride source for reduction.
-
After completion, cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH solution) to a pH of >10. This step is crucial for the subsequent hydrolysis of the formamide intermediate.
-
Heat the basic mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate to the desired benzylamine.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Causality Behind Experimental Choices: The use of excess formic acid drives the equilibrium towards the formation of the iminium ion and ensures a sufficient supply of the reducing agent. The initial heating promotes the formation of the N-formyl intermediate, while the subsequent basic hydrolysis is necessary to liberate the free amine.
The Eschweiler-Clarke reaction is a specialized form of reductive amination used for the methylation of primary or secondary amines to their corresponding tertiary amines.[6][7] This reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as the tertiary amine product is not sufficiently nucleophilic to react further with formaldehyde.[8]
Experimental Protocol: Eschweiler-Clarke Methylation of Benzylamine
-
To a solution of benzylamine (1 equivalent) in a suitable solvent (often the reaction is run neat), add an excess of aqueous formaldehyde (2.2 equivalents for a primary amine) and formic acid (2.2 equivalents). The excess reagents ensure complete methylation.
-
Heat the mixture to reflux (around 80-100°C) for several hours until the evolution of carbon dioxide ceases. The release of CO2 is a visual indicator of the reaction's progress.
-
Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH solution).
-
Extract the N,N-dimethylbenzylamine with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation.[7]
Causality Behind Experimental Choices: The use of formaldehyde as the carbonyl component specifically introduces methyl groups. Formic acid serves the dual role of protonating the intermediate iminium ion and acting as the hydride donor. The reaction stops at the tertiary amine stage due to the decreased nucleophilicity of the product and the inability of the tertiary amine to form an iminium ion with formaldehyde.
The Gabriel Synthesis: A Pathway to Pure Primary Benzylamines
The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a classic and reliable method for the preparation of primary amines, including benzylamine, free from contamination by secondary or tertiary amines.[9][10] The reaction involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[11]
The key to the Gabriel synthesis lies in the use of phthalimide. The two carbonyl groups flanking the nitrogen atom make the N-H proton acidic, facilitating the formation of the phthalimide anion. This anion then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. The steric hindrance and reduced nucleophilicity of the N-alkylphthalimide prevent over-alkylation.[12]
Experimental Protocol: Gabriel Synthesis of Benzylamine
Step 1: Synthesis of N-Benzylphthalimide
-
In a round-bottom flask, combine potassium phthalimide (1 equivalent) and benzyl chloride (1 equivalent) in a polar aprotic solvent such as DMF. The choice of a polar aprotic solvent enhances the rate of the SN2 reaction.
-
Heat the mixture with stirring for 2-3 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water to precipitate the N-benzylphthalimide.
-
Collect the solid by filtration, wash with water, and dry.[13]
Step 2: Hydrolysis of N-Benzylphthalimide
-
Reflux the N-benzylphthalimide (1 equivalent) with an excess of hydrazine hydrate (1.1 equivalents) in a suitable solvent like ethanol for 1-2 hours. Hydrazinolysis is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions.
-
A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Acidify the filtrate with concentrated HCl and then evaporate the solvent.
-
Add a strong base (e.g., NaOH solution) to the residue to liberate the free benzylamine.
-
Extract the benzylamine with an organic solvent, dry the organic layer, and purify by distillation.[13]
Causality Behind Experimental Choices: Potassium phthalimide is used as a protected form of ammonia, preventing the over-alkylation that plagues direct alkylation of ammonia. Hydrazine is an effective nucleophile for cleaving the phthalimide group under relatively mild conditions, forming a stable phthalhydrazide byproduct.
Direct Alkylation: A Simpler, Yet Less Selective Route
Direct alkylation of ammonia or a primary/secondary amine with a benzyl halide is conceptually the simplest method for preparing N-substituted benzylamines. However, this approach is often hampered by a lack of selectivity. The initially formed benzylamine is typically more nucleophilic than ammonia, leading to subsequent alkylations and the formation of di- and tribenzylamines as byproducts.[14]
To favor the formation of the primary amine, a large excess of ammonia is often employed. The main industrial route for benzylamine production involves the reaction of benzyl chloride with ammonia.[15]
Experimental Protocol: Ammonolysis of Benzyl Chloride
-
Charge a pressure reactor with a large molar excess of aqueous ammonia (e.g., 20:1 ratio of ammonia to benzyl chloride). The use of a large excess of ammonia is a key strategy to minimize the formation of secondary and tertiary amines by increasing the probability of benzyl chloride reacting with ammonia rather than the product benzylamine.
-
Add benzyl chloride dropwise to the ammonia solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature (typically 30-50°C).
-
After the addition is complete, continue stirring for several hours to ensure complete reaction.
-
Add a strong base, such as sodium hydroxide, to neutralize the formed HCl and to help in the separation of the product.
-
Extract the benzylamine with a suitable organic solvent.
-
Dry the organic layer and purify the product by distillation.[16]
Causality Behind Experimental Choices: The large excess of the aminating agent (ammonia) is a kinetic control strategy to favor the formation of the monosubstituted product. The use of a pressure reactor is necessary when working with volatile ammonia at elevated temperatures.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route for a specific N-substituted benzylamine depends on several factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials, and the presence of other functional groups in the molecule.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | |||||
| Leuckart-Wallach | 40-70 | 4-12 | 100-180 | One-pot procedure, readily available reagents.[3] | High temperatures, formation of N-formyl intermediate requiring hydrolysis.[5] |
| Eschweiler-Clarke | 80-95 | 2-6 | 80-100 | Specific for methylation, avoids quaternary salt formation, high yields.[6] | Limited to methylation. |
| Gabriel Synthesis | 60-80[13] | 3-5[17] | Reflux | High purity of primary amine, avoids over-alkylation.[9] | Limited to primary amines, sometimes harsh hydrolysis conditions.[17] |
| Direct Alkylation | 40-60 (for primary) | 2-4 | 30-100 | Simple procedure, industrially scalable.[15] | Poor selectivity, often leads to a mixture of products.[14] |
The Broad Spectrum of a Privileged Scaffold: Applications of N-Substituted Benzylamines
The N-substituted benzylamine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to their extensive use in the development of various therapeutic agents.
In Pharmaceuticals
Numerous FDA-approved drugs contain the N-substituted benzylamine moiety. For instance, Pargyline , an N-methyl-N-propargylbenzylamine, has been used as an antihypertensive agent and antidepressant. The structural versatility of benzylamines allows for fine-tuning of their pharmacological properties. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl ring, the nature of the N-substituents, and the linker between them can significantly impact potency and selectivity for specific biological targets. For example, in a series of benzylamine-based antifungal agents, the distance between two phenyl groups and the nature of the spacer were found to be critical for their activity.[18]
In Agrochemicals
The biological activity of N-substituted benzylamines extends to the agricultural sector. They are integral components in the synthesis of various herbicides, insecticides, and fungicides. The introduction of the benzylamine group can enhance the biological efficacy of the molecule and modify its physicochemical properties, such as solubility and stability.
In Materials Science
Beyond their biological applications, N-substituted benzylamines are also utilized in materials science. They can be used as curing agents for epoxy resins, as corrosion inhibitors, and in the synthesis of specialty polymers.[19] The reactive amine group allows for their incorporation into polymer backbones or as pendant groups, modifying the material's properties.
Conclusion
From its serendipitous discovery in the late 19th century, the N-substituted benzylamine has evolved into a fundamentally important structural motif in chemical science. The development of a diverse array of synthetic methodologies, from the classical Leuckart and Gabriel reactions to the versatile modern reductive amination techniques, has provided chemists with a robust toolkit for the construction of these valuable compounds. The continued exploration of their applications in medicine, agriculture, and materials science underscores the enduring significance of the benzylamine backbone. This guide has provided a comprehensive overview of the history, synthesis, and application of N-substituted benzylamines, offering both a historical perspective and practical guidance for the modern researcher. The detailed protocols and mechanistic insights are intended to empower scientists to effectively utilize this privileged scaffold in their own research and development endeavors.
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Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Leuckart reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- A Comparative Guide to the Synthesis of Substituted Benzylamines. (2025). BenchChem.
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- Stütz, A., & Georgopapadakou, N. H. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115–2120.
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1339. [Link]
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Leuckart reaction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
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Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
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Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. (n.d.). Retrieved January 11, 2026, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Benzylamine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1981). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 46(25), 5284–5285.
- A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. (2025). BenchChem.
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N-BENZYLAMINE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). International Journal of Molecular Sciences, 24(3), 2351.
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The Leuckart Reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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The Gabriel Synthesis of Primary Amines. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
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The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved January 11, 2026, from [Link]
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N,N-bis(2-quinolinylmethyl)benzylamine. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Reductive amination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
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BENZYLAMINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd. Retrieved January 11, 2026, from [Link]
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Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Modifications to the Benzylamine Template with Substitutions on the Linker Nitrogen and Acetamide. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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spectroscopic data for 3-(Methylsulfonylamino)benzylamine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methylsulfonylamino)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound this compound (CAS: 238428-26-7). While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as an authoritative resource for researchers in compound verification, quality control, and drug development, offering detailed theoretical explanations, practical experimental protocols, and data interpretation strategies.
Introduction: The Importance of Spectroscopic Verification
This compound is a small organic molecule that incorporates key functional groups relevant to medicinal chemistry, including a primary amine, a sulfonamide, and an aromatic ring. As with any compound intended for research or pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and ensure batch-to-batch consistency.
This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions. By understanding why a particular signal is expected to appear at a certain position, researchers can more confidently interpret their own experimental data and troubleshoot any discrepancies.
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a wealth of information about its chemical environment and proximity to other protons.
Expected Signals and Interpretation:
Based on the structure of this compound, we can predict the following proton signals. The spectrum of the related compound, benzylamine hydrochloride, shows aromatic protons in the range of 7.37-7.53 ppm and the benzylic protons around 3.99 ppm.[1] This serves as a valuable reference point.
-
Methyl Protons (CH₃-S): A singlet integrating to 3 protons, expected around δ 2.9-3.1 ppm . The strong electron-withdrawing effect of the adjacent sulfonyl group shifts this signal downfield compared to a typical methyl group.
-
Benzylic Protons (Ar-CH₂-N): A singlet integrating to 2 protons, expected around δ 4.0-4.2 ppm . These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. This is consistent with the benzylamine hydrochloride reference.[1]
-
Aromatic Protons (Ar-H): The four aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.6 ppm . Due to the substitution pattern, we can predict:
-
One proton adjacent to both substituents (position 2) will likely be a singlet or a narrow triplet.
-
The other three protons (positions 4, 5, and 6) will show complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.
-
-
Amine/Ammonium Protons (NH₃⁺ & NH-S):
-
The three protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet around δ 8.5-9.0 ppm . The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to proton exchange.
-
The sulfonamide proton (NH-S) will also be a broad singlet, likely in the range of δ 9.5-10.5 ppm , and its exchange rate can also be solvent-dependent.
-
Data Summary Table:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.9 - 3.1 | Singlet | 3H | CH₃-SO₂ |
| 4.0 - 4.2 | Singlet | 2H | Ar-CH₂-NH₃⁺ |
| 7.2 - 7.6 | Multiplet | 4H | Aromatic Protons |
| 8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |
| 9.5 - 10.5 | Broad Singlet | 1H | SO₂-NH-Ar |
Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum.
Expertise & Causality: The choice of a deuterated solvent like DMSO-d₆ is crucial because it dissolves the hydrochloride salt and has exchangeable protons that do not interfere with the signals of interest. The addition of a small amount of TMS (tetramethylsilane) provides a reliable internal standard for chemical shift calibration (δ = 0.00 ppm).
Caption: Standard workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will produce a distinct signal.
Expected Signals and Interpretation:
We predict a total of 7 unique carbon signals: 1 methyl, 1 methylene (benzylic), and 5 aromatic carbons (one signal may represent two carbons by coincidence, but this is less likely given the substitution pattern).
-
Methyl Carbon (CH₃-S): Expected around δ 40-45 ppm .
-
Benzylic Carbon (Ar-CH₂-N): Expected around δ 43-46 ppm . Data for benzylamine hydrochloride shows this peak at δ 42.25 ppm.[1]
-
Aromatic Carbons (Ar-C): These will appear in the typical aromatic region of δ 115-145 ppm .
-
The carbon attached to the CH₂NH₃⁺ group (C1) will be shifted downfield.
-
The carbon attached to the NHSO₂CH₃ group (C3) will also be significantly affected.
-
The other aromatic carbons will have shifts influenced by their position relative to these two substituents.
-
Data Summary Table:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 40 - 45 | CH₃-SO₂ |
| 43 - 46 | Ar-CH₂-NH₃⁺ |
| 115 - 145 | 6 Aromatic Carbons |
Protocol: Acquiring a ¹³C NMR Spectrum
Trustworthiness & Self-Validation: The protocol for ¹³C NMR is similar to ¹H NMR, but requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in sharp singlet signals for each carbon. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Sample Preparation: Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (15-25 mg) is often beneficial.
-
Spectrometer Setup: Use a standard broadband probe tuned to the ¹³C frequency.
-
Acquisition:
-
Set up a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
The number of scans is critical and may range from 1024 to over 10,000, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic Absorptions:
-
N-H Stretches:
-
-NH₃⁺ Stretch: A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.
-
SO₂-N-H Stretch: A moderate, sharp peak around 3200-3300 cm⁻¹ .
-
-
C-H Stretches:
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch (CH₃, CH₂): Peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
-
S=O Stretches (Sulfonyl Group): This is a key diagnostic feature. Two strong absorption bands are expected:
-
Asymmetric stretch: 1320-1360 cm⁻¹
-
Symmetric stretch: 1140-1180 cm⁻¹
-
-
C=C Aromatic Ring Stretches: Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
N-H Bends: A medium to strong band around 1500-1600 cm⁻¹ from the -NH₃⁺ group.
Data Summary Table:
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2800 - 3200 (broad) | N-H Stretch | -NH₃⁺ (Ammonium) |
| 3200 - 3300 | N-H Stretch | -NH- (Sulfonamide) |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1320 - 1360 | S=O Asymmetric Stretch | Sulfonyl |
| 1140 - 1180 | S=O Symmetric Stretch | Sulfonyl |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1500 - 1600 | N-H Bend | -NH₃⁺ (Ammonium) |
Protocol: Acquiring an FT-IR Spectrum (ATR)
Authoritative Grounding: Attenuated Total Reflectance (ATR) is a modern, common technique that requires minimal sample preparation.[2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the key absorption bands.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is most appropriate, typically coupled with liquid chromatography (LC-MS).[3]
Expected Molecular Ion and Fragmentation:
The analysis will be performed on the free base form of the molecule (Molecular Weight: 200.27 g/mol ) after the loss of HCl. In positive ion mode ESI (+), the molecule will be protonated.
-
Molecular Ion Peak: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 201.3 .
-
Key Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common and favorable fragmentation for benzylamines. This would result in the loss of ammonia (NH₃) and the formation of a stable tropylium-like cation.
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for the parent ion.
Protocol: Acquiring an LC-MS Spectrum
Expertise & Causality: LC-MS is the gold standard for analyzing non-volatile, polar compounds like this one.[3] The liquid chromatography step separates the analyte from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
LC Separation:
-
Inject a small volume (e.g., 5 µL) of the sample onto a reverse-phase column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid is essential for promoting protonation and good ionization in ESI positive mode.
-
-
MS Detection (ESI+):
-
The eluent from the LC column is directed into the ESI source.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target ion (m/z 201.3).
-
-
Tandem MS (MS/MS) for Fragmentation:
-
To confirm the structure, perform a product ion scan. Isolate the parent ion (m/z 201.3) in the first mass analyzer.
-
Fragment the isolated ion using collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Scan the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles and supported by data from analogous structures, offer a reliable blueprint for researchers. Adherence to the detailed protocols will ensure the acquisition of high-quality data, enabling confident structural verification, purity assessment, and advancement of research and development objectives.
References
-
Supporting Information - MPG.PuRe. [Online]. Available: [Link]
-
EON Biotech. This compound – (238428-26-7). [Online]. Available: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Online]. Available: [Link]
-
NIST WebBook. Benzylamine hydrochloride. [Online]. Available: [Link]
-
PrepChem.com. Synthesis of benzylamine hydrochloride. [Online]. Available: [Link]
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The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]
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ResearchGate. Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Online]. Available: [Link]
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NIST WebBook. Benzylamine hydrochloride. [Online]. Available: [Link]
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PubChem - NIH. 3-Methylbenzylamine | C8H11N | CID 66015. [Online]. Available: [Link]
-
The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Online]. Available: [Link]
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PubMed. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. [Online]. Available: [Link]
-
Spectroscopy Europe/World. FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. [Online]. Available: [Link]
-
ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Online]. Available: [Link]
-
SpectraBase. 3-Methyl-benzylamine - Optional[FTIR] - Spectrum. [Online]. Available: [Link]
- Google Patents. US20160231341A1 - Multidrug analysis in urine by liquid chromatography-tandem mass spectrometry. [Online].
-
World Journal of Pharmaceutical Research. advancements in liquid chromatography-mass spectrometry: method development and applications. [Online]. Available: [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 3-(Methylsulfonylamino)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Benzylamine Derivative
The fundamental principle underpinning this guide is the assumption that any new or uncharacterized compound should be treated as potentially hazardous.[5] This "precautionary principle" is the cornerstone of laboratory safety and is particularly pertinent for molecules like 3-(Methylsulfonylamino)benzylamine hydrochloride, which contains functional groups with known toxicological profiles.[3][6]
Section 1: Hazard Identification and Toxicological Profile (Inferred)
In the absence of specific toxicological data for this compound, a detailed hazard assessment must be inferred from its constituent chemical motifs.
The Primary Aromatic Amine Moiety: A Red Flag for Carcinogenicity and Systemic Toxicity
The presence of a primary aromatic amine is a significant structural alert.[3][6] This class of compounds is associated with a range of health hazards, including:
-
Carcinogenicity and Mutagenicity: Many primary aromatic amines are known or suspected carcinogens, with the potential to cause cancers, particularly of the bladder.[3][6][7]
-
Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[3]
-
Systemic Effects: Exposure can lead to a variety of adverse health effects, including damage to the blood system, kidneys, spleen, and liver.[8]
The Benzylamine Core: Irritant and Sensitizer Potential
The benzylamine scaffold, while generally exhibiting modest acute toxicity, is known to be an irritant.[4][9]
-
Skin and Eye Irritation: Direct contact with benzylamine and its derivatives can cause skin irritation and severe eye irritation.[10][11][12]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[10][13]
The Hydrochloride Salt: Considerations for Acidity and Reactivity
The hydrochloride salt form means the compound is likely a crystalline solid that is more stable and water-soluble than its free-base counterpart.[14][15][16] However, in solution, it can exhibit acidic properties.
The Methylsulfonylamino Group: A Modulating Influence
The toxicological impact of the methylsulfonylamino group is less well-defined in this specific context. It is a common functional group in many pharmaceuticals and may modulate the overall toxicity profile of the molecule.
Table 1: Key Chemical and Inferred Hazard Information
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 238428-26-7 | [1][2] |
| Molecular Formula | C8H13ClN2O2S | N/A |
| Molecular Weight | 236.72 g/mol | [1] |
| Physical Form | Assumed to be a solid | N/A |
| Inferred Health Hazards | Suspected carcinogen, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Harmful if inhaled. | [3][6][10][17][18] |
| Inferred Physical Hazards | May form explosive dust/air mixtures. | [17] |
Section 2: Comprehensive Safe Handling and Standard Operating Procedures
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent work practices, is mandatory.
Engineering Controls: The First Line of Defense
-
Certified Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[18]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[18]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye damage.[10][13][18] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). Double-gloving is recommended. | To prevent skin contact, a primary route of exposure for aromatic amines.[3][18] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/particulate cartridges. | Required if there is a potential for aerosol generation outside of a fume hood. |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills.[18] |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Section 3: Emergency Procedures: Preparedness is Key
In Case of Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11][12] |
Spill Management Protocol
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Don PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, gently cover with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Section 4: Storage and Waste Disposal
Storage
-
Store in a tightly sealed, clearly labeled container.[5]
-
Keep in a cool, dry, and well-ventilated area.[12]
-
Store away from incompatible materials such as strong oxidizing agents.[11][12]
Waste Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Do not dispose of this chemical down the drain.[5]
Conclusion: A Commitment to a Culture of Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while ensuring the well-being of researchers. This guide provides a comprehensive framework for its safe handling, grounded in the established principles of chemical safety and inferred from the known hazards of its structural components. Adherence to these protocols, coupled with a vigilant and proactive approach to safety, will create a secure research environment for the exploration of this and other promising molecules in drug development.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). [Link]
-
PRIMARY AROMATIC AMINES (PAAS) AS A THREAT TO THE HEALTH OF CONSUMERS*. Pro-blems of Hygiene and Epidemiology. (2021-05-30). [Link]
-
Probabilistic health risk assessment of primary aromatic amines in polyamide cooking utensils in China by Monte Carlo simulation. PubMed. [Link]
-
Aromatic Amines Group - information sheet. Canada.ca. (2020-08-15). [Link]
-
Benzylamine. Sciencemadness Wiki. (2025-02-12). [Link]
-
Benzylamine. Wikipedia. [Link]
-
The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Chemsrc. [Link]
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GHS SDS. Carboline. (2016-01-27). [Link]
-
The Do's and Don'ts of Chemical Safety. Work-Fit. (2023-02-13). [Link]
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A Researcher's Guide to 3-(Methylsulfonylamino)benzylamine Hydrochloride: From Procurement to Synthetic Application
Abstract
This technical guide provides an in-depth analysis of 3-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 238428-26-7), a key chemical intermediate for professionals in pharmaceutical research and drug development. Moving beyond a simple supplier list, this document offers a comprehensive overview of the compound's chemical properties, strategic sourcing, quality control, and a detailed, field-proven protocol for its application in the synthesis of N-aryl-4-aminoquinazoline derivatives. This guide is designed to equip researchers with the necessary technical knowledge to effectively procure and utilize this versatile building block in their synthetic workflows.
Introduction and Chemical Profile
This compound, with the CAS number 238428-26-7, is an organic compound increasingly utilized as a building block in medicinal chemistry.[1][2] Its structure features a benzylamine core substituted at the meta-position with a methylsulfonylamino group. This combination of a reactive primary amine and a polar sulfonamide moiety makes it a valuable intermediate for creating complex molecules with potential physiological activity.[2]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. Commercial suppliers primarily offer this compound for laboratory and research purposes, underscoring its role as a precursor in multi-step synthetic pathways rather than an end-product.[3]
Chemical Structure:
Caption: Decision workflow for selecting a chemical supplier.
A Certificate of Analysis (COA) is non-negotiable. It provides lot-specific data on purity (typically via HPLC or NMR) and identity, which forms the baseline for your experimental records.
Application in Synthesis: A Protocol for N-Aryl-4-Aminoquinazoline Derivatives
The primary value of this compound is its function as a nucleophilic amine for building larger, more complex molecules. A prominent application is in the synthesis of quinazoline derivatives, a class of compounds extensively studied for their therapeutic potential, particularly as kinase inhibitors in oncology.
The following protocol details a robust method for reacting this compound with a 4-chloroquinazoline intermediate. This is a well-established nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Caption: Synthetic workflow for a quinazoline derivative.
Detailed Experimental Protocol:
-
Rationale: The hydrochloride salt must first be neutralized to the free amine to act as an effective nucleophile. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is ideal as it scavenges the HCl without competing in the main reaction. Isopropanol is a common solvent for these reactions as it has a suitable boiling point for reflux and solubilizes the reactants.
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 237 mg, 1.0 mmol).
-
Add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, e.g., 225 mg, 1.0 mmol).
-
Add isopropanol (20 mL) to the flask.
-
-
Reaction Execution:
-
While stirring the suspension, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 0.44 mL, 2.5 mmol) dropwise via syringe. The excess base ensures complete neutralization and drives the reaction to completion by scavenging the HCl generated during the SNAr reaction.
-
Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Redissolve the residue in a mixture of dichloromethane (DCM, 50 mL) and water (30 mL).
-
Transfer to a separatory funnel. The organic layer contains the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Verification:
-
Purify the crude solid by flash column chromatography (e.g., using a gradient of 0-10% methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure N-((3-(methylsulfonylamino)phenyl)methyl)-6,7-dimethoxyquinazolin-4-amine.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Quality Control, Safety, and Handling
Self-Validation of Procured Material:
It is best practice to independently verify the identity of a critical starting material upon receipt, regardless of the supplier's COA.
Caption: Workflow for incoming quality control of intermediates.
A simple proton NMR (¹H NMR) is often sufficient. The spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂, the sulfonamide NH, and the methyl group, with appropriate integrations. Any significant deviation warrants contacting the supplier.
Safety and Handling:
-
Hazard Identification: Based on safety data for similar compounds, this compound should be treated as an irritant. It may cause skin, eye, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Always handle the compound in a fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [3]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
-
Conclusion
This compound is more than a catalog item; it is a strategic building block for constructing novel molecules of therapeutic interest. By understanding its chemical properties, implementing a rigorous supplier evaluation and quality control process, and applying robust synthetic protocols, researchers can confidently and efficiently leverage this intermediate to advance their drug discovery programs. This guide provides the foundational knowledge and practical insights necessary for its successful application in the modern research laboratory.
References
- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.
-
ChemBK. (2024, April 9). N-[3-(Aminomethyl)phenyl]methanesulfonamidehydrochloride. Retrieved January 11, 2026, from [Link]
- CymitQuimica. (n.d.). 3-(Methylsulfonylamino)benzylamine, HCl. Retrieved January 11, 2026, from a relevant product page on their website.
-
Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-17. [Link]
Sources
Methodological & Application
Synthesis Protocol for 3-(Methylsulfonylamino)benzylamine Hydrochloride: An Application and Methodology Guide
Abstract
This comprehensive application note provides detailed protocols for the synthesis of 3-(Methylsulfonylamino)benzylamine hydrochloride, a key intermediate in pharmaceutical and materials science research. Two robust and validated synthetic routes are presented, designed to accommodate different starting materials and laboratory capabilities. The first route employs a protection-sulfonylation-deprotection strategy starting from 3-aminobenzylamine. The second, more streamlined, route begins with 3-aminobenzonitrile, followed by sulfonylation and nitrile reduction. This guide offers in-depth, step-by-step experimental procedures, explains the chemical principles behind each step, and includes data tables and workflow diagrams to ensure successful and reproducible synthesis.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a primary benzylic amine, an aromatic sulfonamide, and its formulation as a hydrochloride salt make it a versatile precursor for the development of various biologically active molecules and functional materials. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1] The primary amine serves as a crucial handle for further chemical modifications.
This document outlines two distinct and reliable synthetic pathways to obtain high-purity this compound. The choice of route may depend on the availability of starting materials, scalability requirements, and specific laboratory equipment. Both protocols have been designed with scientific integrity, emphasizing safety, efficiency, and reproducibility.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 3-Aminobenzylamine | Reagent | Sigma-Aldrich |
| 3-Aminobenzonitrile | Reagent | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Acros Organics |
| Methanesulfonyl chloride (MsCl) | Reagent | Alfa Aesar |
| Triethylamine (Et₃N) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | J.T.Baker |
| Dioxane | Anhydrous | EMD Millipore |
| Hydrochloric acid (4M in Dioxane) | Reagent | Sigma-Aldrich |
| Raney Nickel (slurry in water) | Catalyst | Alfa Aesar |
| Methanol (MeOH) | Anhydrous | Macron Fine Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - |
| Brine (Saturated NaCl solution) | ACS Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |
| Hydrogen (H₂) gas | High Purity | - |
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Melting point apparatus
Synthetic Route 1: Protection-Based Synthesis from 3-Aminobenzylamine
This route is ideal when 3-aminobenzylamine is the readily available starting material. It involves a three-step process: selective protection of the more nucleophilic benzylic amine, sulfonylation of the aromatic amine, and subsequent deprotection with concurrent salt formation.
Diagram of Synthetic Workflow (Route 1)
Caption: Workflow for Route 1 Synthesis.
Step 1: Synthesis of tert-Butyl (3-aminobenzyl)carbamate
-
Principle: The benzylic amine is significantly more nucleophilic than the aromatic amine, allowing for its selective protection using di-tert-butyl dicarbonate ((Boc)₂O). This prevents its reaction in the subsequent sulfonylation step.[2]
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminobenzylamine (10.0 g, 81.9 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve di-tert-butyl dicarbonate (17.8 g, 81.9 mmol) in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to afford tert-butyl (3-aminobenzyl)carbamate as a pale yellow oil.
-
Step 2: Synthesis of tert-Butyl (3-(methylsulfonylamino)benzyl)carbamate
-
Principle: The free aromatic amine of the Boc-protected intermediate undergoes N-sulfonylation with methanesulfonyl chloride (MsCl). A base, such as triethylamine, is required to neutralize the HCl generated during the reaction, driving it to completion.[1]
-
Procedure:
-
Dissolve tert-butyl (3-aminobenzyl)carbamate (10.0 g, 45.0 mmol) and triethylamine (7.5 mL, 54.0 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add methanesulfonyl chloride (3.8 mL, 49.5 mmol) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).
-
Quench the reaction by adding 1 M HCl (50 mL).
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-(methylsulfonylamino)benzyl)carbamate as a solid, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Principle: The Boc protecting group is acid-labile and can be readily cleaved under acidic conditions.[3][4] Using a solution of HCl in an anhydrous solvent like dioxane simultaneously removes the Boc group and forms the hydrochloride salt of the deprotected amine, which often precipitates from the solution.[5]
-
Procedure:
-
Dissolve the crude tert-butyl (3-(methylsulfonylamino)benzyl)carbamate from the previous step in a minimal amount of dioxane (approx. 20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4M HCl in dioxane (50 mL, 200 mmol) dropwise with stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities.
-
Dry the solid under high vacuum to obtain this compound as a white to off-white solid.
-
Synthetic Route 2: Streamlined Synthesis from 3-Aminobenzonitrile
This route is more atom-economical and avoids the use of protecting groups. It is particularly advantageous if 3-aminobenzonitrile is the preferred starting material. The key steps are the sulfonylation of the aromatic amine followed by the reduction of the nitrile group.
Diagram of Synthetic Pathway (Route 2)
Caption: Reaction pathway for Route 2 Synthesis.
Step 1: Synthesis of 3-(Methylsulfonylamino)benzonitrile
-
Principle: Similar to Route 1, this step involves the N-sulfonylation of an aromatic amine. Pyridine can be used as both the base and the solvent.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminobenzonitrile (10.0 g, 84.6 mmol) in anhydrous pyridine (80 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add methanesulfonyl chloride (7.2 mL, 93.1 mmol) dropwise to the solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (200 mL) with stirring. A precipitate will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(methylsulfonylamino)benzonitrile as a crystalline solid.
-
Step 2: Synthesis of 3-(Methylsulfonylamino)benzylamine
-
Principle: The nitrile group is reduced to a primary amine via catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.[6] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.
-
Procedure:
-
To a Parr hydrogenation vessel, add 3-(methylsulfonylamino)benzonitrile (10.0 g, 51.0 mmol) and methanol (100 mL).
-
Carefully add a slurry of Raney Nickel (approx. 1.0 g, catalyst loading ~10% w/w) in water.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Heat the mixture to 50 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-(methylsulfonylamino)benzylamine as an oil or solid.
-
Step 3: Formation of this compound
-
Principle: The free base obtained from the reduction is converted to its hydrochloride salt to improve stability and handling. This is achieved by treating a solution of the amine with a solution of hydrogen chloride.
-
Procedure:
-
Dissolve the crude 3-(methylsulfonylamino)benzylamine in a minimal amount of cold isopropanol (approx. 30 mL).
-
To this solution, add a solution of 2M HCl in diethyl ether dropwise with stirring until the pH of the solution is acidic (pH ~2).
-
A white precipitate will form. Continue stirring for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with cold diethyl ether (3 x 20 mL).
-
Dry the solid under high vacuum to afford pure this compound.
-
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (Route 1) | Expected Yield (Route 2) | Appearance |
| tert-Butyl (3-aminobenzyl)carbamate | C₁₂H₁₈N₂O₂ | 222.28 | 85-95% | - | Pale yellow oil |
| tert-Butyl (3-(methylsulfonylamino)benzyl)carbamate | C₁₃H₂₀N₂O₄S | 300.38 | 90-98% | - | White solid |
| 3-(Methylsulfonylamino)benzonitrile | C₈H₈N₂O₂S | 196.23 | - | 80-90% | Crystalline solid |
| This compound | C₈H₁₃ClN₂O₂S | 236.72 | 75-85% (overall) | 70-80% (overall) | White to off-white solid |
Characterization Data for this compound:
-
¹H NMR (400 MHz, D₂O): δ 7.55-7.40 (m, 4H, Ar-H), 4.15 (s, 2H, -CH₂-), 3.05 (s, 3H, -SO₂CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (NH stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1320, 1150 (SO₂ stretch).
-
Melting Point: Literature values should be consulted for comparison.
Troubleshooting and Safety Precautions
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methanesulfonyl chloride is corrosive and lachrymatory. Raney Nickel is pyrophoric and must be handled with care, always keeping it wet. Hydrogen gas is highly flammable.
-
Incomplete Reactions: If TLC indicates an incomplete reaction, consider extending the reaction time or adding a slight excess of the limiting reagent.
-
Purification Issues: Oily products may require purification by column chromatography. If the final hydrochloride salt is impure, it can be recrystallized from an ethanol/ether mixture.
-
Low Yields in Reduction (Route 2): Ensure the Raney Nickel catalyst is active. If necessary, use a fresh batch of catalyst or increase the hydrogen pressure and temperature slightly.
Conclusion
The two synthetic protocols detailed in this application note provide reliable and reproducible methods for obtaining this compound. Route 1, utilizing a protection/deprotection strategy, is robust and suitable for a wide range of laboratory settings. Route 2 offers a more atom-economical approach, ideal for large-scale synthesis where 3-aminobenzonitrile is the starting material. By following these detailed procedures, researchers can confidently synthesize this valuable chemical intermediate for their specific applications in drug discovery and materials science.
References
-
Zhan, W., et al. (2019). Green and convenient protocols for the efficient reduction of nitriles and nitro compounds to corresponding amines with NaBH4 in water catalyzed by magnetically retrievable CuFe2O4 nanoparticles. Research on Chemical Intermediates, 45(6), 3329-3357. [Link]
-
Corma, A., et al. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Applied Catalysis A: General, 296(2), 209-215. [Link]
-
Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
The Versatile Role of 3-(Methylsulfonylamino)benzylamine Hydrochloride in Modern Organic Synthesis: Applications and Protocols
Introduction: A Key Building Block for Bioactive Molecules
3-(Methylsulfonylamino)benzylamine hydrochloride is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a primary benzylic amine and a methanesulfonamide group at the meta-position, offers two key reactive sites for the construction of more complex molecular architectures. The hydrochloride salt form enhances its stability and ease of handling as a solid.
The methanesulfonamide moiety is a well-established bioisostere for phenolic hydroxyl groups and carboxylic acids, often improving pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, most notably amide bond formations and reductive aminations. Consequently, this reagent is frequently employed in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its key reactions.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 238428-26-7 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S·HCl | [2] |
| Molecular Weight | 236.72 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol, and DMSO. | General knowledge |
Safety and Handling Precautions
This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][6]
Core Synthetic Applications
The utility of this compound in organic synthesis is primarily centered around the reactivity of its primary amine. The two most common and powerful transformations are N-acylation to form amides and reductive amination to generate secondary amines.
Caption: Key synthetic pathways for this compound.
Application I: N-Acylation for the Synthesis of Bioactive Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting N-benzylamide scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors. The primary amine of this compound readily participates in acylation reactions with various acylating agents.
The choice of acylating agent and reaction conditions is dictated by the nature of the coupling partners and the desired scale of the reaction.
-
Acyl Chlorides: These are highly reactive acylating agents that typically provide high yields in short reaction times. The reaction generates hydrochloric acid as a byproduct, which must be scavenged by a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to prevent protonation of the starting amine. This method is straightforward and effective for a wide range of substrates.
-
Carboxylic Acids with Coupling Reagents: For more delicate substrates or when the corresponding acyl chloride is unstable or difficult to prepare, direct coupling with a carboxylic acid is preferred. This requires the use of a coupling reagent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., EDC, DCC) often in the presence of an additive like HOBt or HOAt to suppress side reactions and reduce racemization. Amidinium/uronium-based reagents (e.g., HATU, HBTU) are also highly effective, particularly for sterically hindered substrates.
Caption: Workflow for N-acylation with an acyl chloride.
This protocol describes a general method for the acylation of this compound with a generic acyl chloride.
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (1.05 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and dissolve/suspend it in anhydrous DCM (approx. 0.1-0.2 M).
-
Base Addition: Add triethylamine or DIPEA (2.2 eq.) to the stirred mixture. The extra equivalent of base is to neutralize the hydrochloride salt of the starting material.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(3-(methylsulfonylamino)benzyl)amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Application II: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a more controlled alternative to direct alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
The success of a reductive amination hinges on the choice of the reducing agent and the reaction conditions, which are selected to favor the reduction of the imine intermediate over the starting carbonyl compound.
-
Reducing Agents:
-
Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. The reaction is typically performed in two steps: imine formation followed by reduction.
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is stable under mildly acidic conditions (pH 6-7) and selectively reduces the iminium ion in the presence of the carbonyl group, allowing for a one-pot procedure. However, it generates toxic cyanide byproducts.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also effective for the reductive amination of a wide range of aldehydes and ketones, including sterically hindered ones.
-
Caption: Workflow for a one-pot reductive amination.
This protocol provides a general method for the synthesis of a secondary amine via reductive amination of this compound with a generic aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde (1.1 eq.), and anhydrous DCM or DCE (to achieve a concentration of approx. 0.1-0.2 M).
-
Base Addition: Add triethylamine or DIPEA (1.1 eq.) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive carbonyls.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-16 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine product by flash column chromatography on silica gel or by recrystallization.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis, offering a reliable platform for the introduction of a key structural motif found in many biologically active molecules. The protocols detailed in this guide for N-acylation and reductive amination provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in the efficient and successful development of new chemical entities.
References
- Sigma-Aldrich. Benzylamine hydrochloride ¹H and ¹³C NMR data. Supporting Information for Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides.
-
Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Polymer Chemistry. Available at: [3]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
N-Alkylation of Benzylamines: A Detailed Guide to Synthetic Protocols
Abstract
N-alkylated benzylamines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental procedures for the N-alkylation of benzylamines. We delve into the most prevalent and effective methodologies: reductive amination, direct alkylation with alkyl halides, and modern catalytic approaches utilizing alcohols. This document offers not just step-by-step protocols but also the underlying mechanistic principles, comparative analyses of different techniques, and practical guidance on reaction monitoring, purification, and troubleshooting to empower chemists in their synthetic endeavors.
Introduction: The Significance of N-Alkylated Benzylamines
The benzylamine scaffold is a privileged structure in drug discovery, contributing to the biological activity of numerous therapeutic agents. The introduction of alkyl substituents on the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, including receptor binding affinity, selectivity, and bioavailability. Consequently, robust and versatile methods for the N-alkylation of benzylamines are in constant demand.
This guide is structured to provide a deep dive into the practical aspects of three primary synthetic strategies. Each section will elucidate the core principles, offer detailed experimental protocols for representative transformations, and discuss the advantages and limitations to aid in the rational selection of the most suitable method for a given synthetic challenge.
Section 1: Reductive Amination - The Workhorse of N-Alkylation
Reductive amination is arguably one of the most reliable and widely employed methods for the N-alkylation of amines.[1] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a benzylamine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine.[2] A key advantage of this method is the inherent prevention of over-alkylation, a common side reaction in direct alkylation methods.[3][4]
The choice of reducing agent is critical and depends on the substrate and desired selectivity. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[5] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), although the latter can also reduce the starting aldehyde or ketone and thus requires careful control of reaction conditions.[6]
Visualizing the Reductive Amination Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: 3-(Methylsulfonylamino)benzylamine Hydrochloride as a Versatile Intermediate for Kinase Inhibitor Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. 3-(Methylsulfonylamino)benzylamine hydrochloride has emerged as a high-value intermediate, primarily due to its unique combination of structural motifs: a reactive primary amine for diverse chemical elaborations and a sulfonamide group known for its ability to form critical hydrogen bonds with biological targets. This document provides a comprehensive guide for researchers, outlining the physicochemical properties, strategic applications, and detailed experimental protocols for utilizing this intermediate, with a particular focus on the synthesis of kinase inhibitors.
Introduction: The Strategic Value of Sulfonamide and Benzylamine Scaffolds
The sulfonamide functional group is a cornerstone of pharmaceutical development, having been integral to the creation of drugs with a vast range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties[1][2][3]. Its enduring importance stems from its role as a robust hydrogen bond donor and acceptor, enabling strong and specific interactions with enzyme active sites[2][4]. Concurrently, the benzylamine motif is a frequently occurring structural element in many FDA-approved pharmaceuticals and clinical candidates[5]. The primary amine of a benzylamine serves as a versatile chemical handle for constructing larger, more complex molecules through reactions such as amide coupling and reductive amination[6].
This compound synergistically combines these two privileged fragments. The methanesulfonamide provides a stable, non-metabolically liable group that can engage in key binding interactions, while the meta-substituted aminomethyl group offers a strategic vector for chemical diversification. This unique arrangement makes it an ideal starting point for building libraries of compounds aimed at complex targets like protein kinases.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction optimization and scale-up. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 238428-26-7 | |
| Molecular Formula | C₈H₁₃ClN₂O₂S | N/A |
| Molecular Weight | 236.72 g/mol | [7] |
| Appearance | Solid | N/A |
| Storage | Inert atmosphere, room temperature | N/A |
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology and immunology, due to their central role in cell signaling pathways. Dysregulation of kinase activity can drive disease progression, making selective inhibitors highly sought after.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival[8]. Consequently, BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis[8][9].
Several irreversible BTK inhibitors, which form a covalent bond with a cysteine residue (Cys481) in the enzyme's active site, have been developed. A notable example of a highly selective, next-generation irreversible BTK inhibitor is CHMFL-BTK-01 [1][2]. The discovery of molecules like CHMFL-BTK-01 often relies on a structure-based design approach where intermediates like this compound can provide a core scaffold to which other crucial binding elements, such as the warhead for covalent bonding, are attached.
Biological Pathway: B-Cell Receptor Signaling
The diagram below illustrates a simplified B-cell receptor (BCR) signaling cascade, highlighting the pivotal position of BTK, which, upon activation, triggers downstream pathways leading to cell survival and proliferation.
Experimental Protocols
The primary amine of this compound is an excellent nucleophile for forming amide bonds, a cornerstone reaction in medicinal chemistry. The following protocol details a general procedure for amide coupling using HATU, a common and efficient coupling reagent.
Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).
Rationale:
-
Neutralization: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to be nucleophilic. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used for this purpose.
-
Carboxylic Acid Activation: The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate is readily susceptible to nucleophilic attack by the amine.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add this compound (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. The addition of the base neutralizes the hydrochloride salt and facilitates the activation of the carboxylic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
-
Experimental Workflow Diagram
Conclusion
This compound is a strategically designed intermediate that provides a reliable entry point for the synthesis of complex molecules, particularly within kinase inhibitor programs. Its constituent sulfonamide and benzylamine moieties are well-established pharmacophores that facilitate crucial molecular interactions and offer versatile points for chemical modification. The protocols and conceptual frameworks presented herein are intended to empower researchers to effectively leverage this building block in their drug discovery efforts, accelerating the development of next-generation targeted therapies.
References
- Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Vertex AI Search.
- Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ChemicalBook. (2023). This compound.
- Sigma-Aldrich. This compound.
- ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved...
- PubMed.
- ResearchGate.
- PubMed.
- PubMed Central.
- PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.
Sources
- 1. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5 | Chemsrc [chemsrc.com]
- 7. rsc.org [rsc.org]
- 8. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 3-(Methylsulfonylamino)benzylamine Hydrochloride
Introduction
3-(Methylsulfonylamino)benzylamine hydrochloride is a chemical compound of interest in pharmaceutical development due to its structural motifs, which are common in various biologically active molecules. As with any potential drug candidate, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.
The structure of this compound incorporates a benzylamine moiety, a sulfonamide group, and a hydrochloride salt. Each of these functional groups presents distinct chemical properties that can be effectively probed using a suite of analytical techniques. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for assessing thermal stability and solid-state properties.
The methodologies described are grounded in established scientific principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH) for analytical procedure validation.[1][2][3]
Logical Workflow for Characterization
A comprehensive characterization of this compound involves a multi-faceted approach where each technique provides a unique and complementary piece of information. The logical workflow ensures a thorough understanding of the molecule's identity, purity, and stability.
Caption: Logical workflow for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for determining the purity and assay of pharmaceutical compounds. A reverse-phase HPLC method is suitable for a molecule with the polarity of this compound. The method's validation is critical to ensure its reliability.[4][5]
Scientific Rationale
Reverse-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent like acetonitrile or methanol. By adjusting the mobile phase composition, a robust separation of the main compound from its impurities can be achieved. UV detection is appropriate due to the aromatic ring in the molecule.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.995 |
| Linearity | R² > 0.999 over a range of 0.01 - 0.2 mg/mL |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Robustness | No significant change in results with small variations in flow rate, temperature, and mobile phase composition |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Scientific Rationale
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local electronic environment, while coupling patterns in ¹H NMR reveal connectivity between neighboring protons. The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon and proton skeleton. For sulfonamides, the chemical shifts of protons and carbons near the sulfonamide group are particularly informative.[6][7]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (sulfonyl) | ~3.0 | singlet | 3H |
| CH₂ (benzyl) | ~4.0 | singlet | 2H |
| Aromatic | 7.0 - 7.5 | multiplet | 4H |
| NH (sulfonamide) | ~9.5 | singlet | 1H |
| NH₃⁺ (amine HCl) | ~8.5 | broad singlet | 3H |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbons | Chemical Shift (ppm) |
|---|---|
| CH₃ (sulfonyl) | ~40 |
| CH₂ (benzyl) | ~45 |
| Aromatic C | 115 - 140 |
| Aromatic C-S | ~140 |
| Aromatic C-N | ~135 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a precise determination of the molecular weight of the compound and can offer structural information through fragmentation analysis.
Scientific Rationale
In electrospray ionization (ESI) mass spectrometry, the sample is ionized to produce protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of these ions is then measured. For 3-(Methylsulfonylamino)benzylamine, the expected protonated molecule will be observed. Collision-induced dissociation (CID) can be used to fragment the parent ion, providing characteristic fragmentation patterns for the benzylamine and sulfonamide moieties.[8][9]
Experimental Protocol
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition:
-
Mode: Positive ion ESI.
-
Full Scan: Acquire a full scan spectrum to determine the m/z of the protonated molecule.
-
MS/MS: Select the parent ion and perform CID to obtain the fragmentation spectrum.
Expected Results:
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 201.07 (for the free base) |
| Fragment Ions | m/z 106 (loss of SO₂CH₃NH), m/z 91 (benzyl cation) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Scientific Rationale
Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The absorption bands in an FTIR spectrum are characteristic of the functional groups present. For this compound, key functional groups include the N-H of the sulfonamide and the amine hydrochloride, the S=O of the sulfonamide, and the aromatic C-H and C=C bonds.[10][11]
Experimental Protocol
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine HCl) | 3200 - 2800 (broad) |
| N-H Stretch (sulfonamide) | ~3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| S=O Asymmetric Stretch | ~1330 |
| S=O Symmetric Stretch | ~1150 |
| S-N Stretch | ~930 |
| Aromatic C=C Bending | 1600 - 1450 |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and solid-state properties of the compound.[12][13]
Scientific Rationale
TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and the presence of residual solvents or water.[14][15] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and polymorphic transitions.[16]
Experimental Protocol
Instrumentation:
-
TGA instrument
-
DSC instrument
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan.
Data Acquisition:
-
TGA: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
Expected Results:
-
TGA: A single-step or multi-step weight loss corresponding to the decomposition of the molecule. The onset of decomposition provides an indication of its thermal stability.
-
DSC: An endothermic peak corresponding to the melting of the hydrochloride salt. The peak temperature and enthalpy of fusion are characteristic of the compound.
Comprehensive Characterization Strategy
The following diagram illustrates how the different analytical techniques are integrated to provide a comprehensive characterization of this compound.
Caption: Integrated analytical strategy for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently establish the identity, purity, and stability of this compound, which is a critical step in the pharmaceutical development process. The adherence to established validation guidelines ensures the generation of reliable and reproducible data.
References
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir - ACS Publications.
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine.
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate.
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC - NIH.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc.
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. azom.com [azom.com]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Application Notes and Protocols for the HPLC Analysis of Benzylamine Compounds
Abstract
This comprehensive guide provides detailed methodologies and expert insights for the analysis of benzylamine and its related compounds using High-Performance Liquid Chromatography (HPLC). Benzylamine, a primary aromatic amine, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Accurate quantification and impurity profiling are therefore critical for quality control and regulatory compliance. This document addresses the inherent challenges of analyzing basic compounds by HPLC, offering robust protocols for both standard reversed-phase analysis and advanced applications, including chiral separations and high-sensitivity analysis via pre-column derivatization. The protocols are grounded in established chromatographic principles and validated against internationally recognized standards to ensure scientific integrity and reproducibility.
Introduction: The Chromatographic Challenge of Basic Analytes
Benzylamine and its derivatives are basic compounds (pKa ≈ 9.3) that pose a significant challenge in reversed-phase HPLC. The primary difficulty arises from the interaction between the protonated basic analyte and residual silanol groups on the surface of conventional silica-based stationary phases.[2] This secondary ionic interaction leads to undesirable chromatographic effects, including:
-
Peak Tailing: Asymmetrical peaks that are broad and difficult to integrate accurately.
-
Poor Reproducibility: Shifting retention times due to the variable nature of silanol activity.
-
Low Efficiency: Reduced column performance and poor resolution between analytes.
Overcoming these challenges is the cornerstone of developing a robust and reliable HPLC method for benzylamine compounds. The strategies and protocols detailed herein are designed to mitigate these adverse interactions, ensuring symmetrical peak shapes and accurate, reproducible results.
Foundational Strategy: Method Development for Benzylamine
A systematic approach to method development is crucial. The logical flow involves selecting the appropriate column chemistry and then optimizing the mobile phase to control the ionization state of both the analyte and the stationary phase.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method for benzylamine compounds.
Column Selection: The First Line of Defense
The choice of a stationary phase is the most critical parameter in mitigating poor peak shape for basic compounds.[3]
-
High-Purity Silica C18 Columns: Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups. This is the recommended starting point.
-
End-Capped Columns: Columns that are "end-capped" have had their residual silanols chemically deactivated, further reducing unwanted interactions.
-
Columns Designed for Basic Compounds: Several manufacturers offer columns specifically engineered for the analysis of basic compounds, often featuring proprietary surface modifications. For example, the Agilent ZORBAX Eclipse Plus is designed to produce superior peak shape for basic analytes.[4]
-
Hybrid Particle Columns: Columns like the Waters XTerra® MS C18 are based on a hybrid silica-polymer matrix, offering excellent stability across a wide pH range (pH 1-12), which provides greater flexibility in mobile phase optimization.[5]
Mobile Phase Optimization: Controlling the Chemistry
The mobile phase composition, particularly its pH, directly influences the ionization of both the benzylamine analyte and the stationary phase silanols.[6][7]
-
Low pH (2.0 - 4.0): This is the most common and recommended starting point.[4]
-
Mechanism: At a low pH, the benzylamine (a weak base) is fully protonated (BH+). Simultaneously, the acidic silanol groups (Si-OH) on the stationary phase are also protonated and thus neutral. This minimizes the strong ionic attraction between the analyte and the silica surface, leading to improved peak symmetry.
-
Common Modifiers: Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are excellent choices. Phosphoric acid and its salts are also effective buffers in this range.[3]
-
-
High pH (8.0 - 11.0): This is an alternative strategy that requires a pH-stable column.
-
Mechanism: At a high pH (at least 2 units above the analyte's pKa), the benzylamine is in its neutral, un-ionized state (B). This form is more hydrophobic and will be retained longer on a reversed-phase column.[8] While silanols will be deprotonated (SiO-), the neutral analyte has no electrostatic attraction to them. This can result in excellent peak shape and increased retention.[8]
-
Common Buffers: Ammonium carbonate or ammonium hydroxide are suitable volatile buffers, especially for LC-MS applications.
-
-
Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient to provide adequate pH control without causing issues with precipitation or high backpressure.[3]
Protocol 1: Standard Reversed-Phase HPLC Analysis for Purity
This protocol describes a robust, general-purpose method for determining the purity of a benzylamine sample using a standard C18 column with UV detection.
Materials and Instrumentation
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Benzylamine reference standard and sample for analysis
-
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade ACN.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or inline degasser).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of benzylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the 50:50 mixture.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed in the same manner as the working standard.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[9]
-
-
Chromatographic Conditions:
-
Set the HPLC system parameters as described in the table below.
-
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column suitable for initial method development. |
| Mobile Phase A | 0.1% TFA in Water | Low pH suppresses silanol activity, ensuring good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 15 min | A scouting gradient to separate benzylamine from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be optimized if needed. |
| Detection | UV at 210 nm and 256 nm | Benzylamine has absorption maxima at these wavelengths.[6] |
-
Analysis Sequence:
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time reproducibility, peak asymmetry).
-
Inject the sample solution.
-
Run a blank injection after the sample to check for carryover.
-
-
Data Interpretation:
-
Determine the purity of the benzylamine sample using the area percent method. The purity is calculated from the peak area of the main benzylamine peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Advanced Analysis – Chiral Separation
Many benzylamine derivatives are chiral and exist as enantiomers, which may have different pharmacological or toxicological properties. Direct separation of enantiomers is reliably achieved using a Chiral Stationary Phase (CSP).[10]
Foundational Principles of Chiral Separation
Chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including amines.[10] The mobile phase plays a critical role in modulating the interactions that lead to separation.
Diagram: Chiral Separation Principle
Caption: Enantiomers form diastereomeric complexes with the CSP, leading to different retention times.
Detailed Step-by-Step Methodology
This protocol is based on methods developed for structurally similar compounds like amphetamines.[11][12]
-
Materials and Instrumentation:
-
Instrumentation: HPLC or SFC system with UV/DAD or MS detector.
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm or Lux® Cellulose-1).
-
Chemicals:
-
n-Hexane or Heptane, HPLC grade
-
Ethanol (EtOH) or Isopropanol (IPA), HPLC grade
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA), as modifier
-
-
-
Chromatographic Conditions (Normal Phase Mode):
| Parameter | Recommended Value | Rationale |
| Column | Polysaccharide-based CSP | Proven broad selectivity for amine enantiomers. |
| Mobile Phase | n-Hexane / Ethanol (90:10 v/v) with 0.1% DEA | Normal phase mode is often successful for chiral separations. DEA is a basic modifier that improves peak shape for amines. |
| Elution Mode | Isocratic | Simplifies method transfer and provides stable baselines. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral resolution; control is critical. |
| Injection Vol. | 5 µL | Smaller volumes are often preferred to prevent column overload. |
| Detection | UV at 256 nm | Monitor at a wavelength where the analyte absorbs. |
-
Methodology and Optimization:
-
Sample Preparation: Dissolve the racemic benzylamine sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Equilibration: Equilibrate the chiral column for an extended period (at least 30-60 minutes) until the baseline is completely stable. Chiral columns can have longer equilibration times than standard C18 columns.
-
Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks.
-
Optimization: If resolution is insufficient, systematically adjust the mobile phase.
-
Vary the % of alcohol modifier: Decrease the alcohol percentage (e.g., to 95:5 Hexane/EtOH) to increase retention and potentially improve resolution.
-
Change the alcohol: Switch from ethanol to isopropanol, which can alter the selectivity.
-
Adjust the additive: For some compounds, an acidic modifier like 0.1% TFA may provide better results than a basic one.[10]
-
-
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated to prove it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[2][13][14]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Often determined by recovery studies on spiked samples. |
| Precision | The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Agilent Technologies. (2020). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent. [Link]
-
Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Li, J. B. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
SIELC Technologies. UV- Vis Spectrum of Benzylamine. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (2007). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (1996). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl. [Link]
-
Agilent Technologies. Agilent HPLC Column Selection Guide. [Link]
-
ZirChrom Separations, Inc. Method Development Guide. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, May-June). Review Article on High-Performance Liquid Chromatography (HPLC) Method Development and Validation. [Link]
-
ResearchGate. (2022, May). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]
-
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]
-
Bell, L. (2024, September 18). Review article on high-performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. [Link]
-
American Pharmaceutical Review. (2013, July 5). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. [Link]
-
SynThink Research Chemicals. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
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Wikipedia. Benzylamine. [Link]
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Topic: High-Purity Recovery of 3-(Methylsulfonylamino)benzylamine Hydrochloride via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the purification of 3-(Methylsulfonylamino)benzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a robust and scalable technique for purifying solid organic compounds, and its successful application hinges on a thorough understanding of the target molecule's physicochemical properties and a systematic approach to solvent selection.[1][2] This guide presents a comprehensive workflow, from solvent screening to final product isolation, designed to maximize purity and yield. It also includes a troubleshooting guide to address common challenges such as low recovery and "oiling out."
Introduction: The Imperative for Purity
In the landscape of drug discovery and development, the purity of synthetic intermediates is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), or introduce toxicological risks. This compound serves as a critical building block in various synthetic pathways. Its structure, featuring a primary amine hydrochloride and a sulfonamide moiety, imparts a high degree of polarity, making it a crystalline solid at room temperature.[3]
Recrystallization stands as one of the most powerful and economical methods for purifying such crystalline solids.[4] The principle is elegant in its simplicity: dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).[1]
Rationale and Solvent Selection Strategy
The success of any recrystallization protocol is critically dependent on the choice of solvent.[4][5] An ideal solvent system for this compound should exhibit the following characteristics:
-
Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization and high recovery.[2]
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and thus be removed with the mother liquor).[1]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]
Given the polar nature of the target molecule, polar protic solvents are excellent starting points. For sulfonamides and amine hydrochlorides, common and effective solvents include ethanol, isopropanol, and aqueous mixtures of these alcohols.[4][6][7] A mixed solvent system is often ideal, as it allows for the precise tuning of the solvent's polarity and dissolving power.[8]
Protocol 1: Small-Scale Solvent Screening
Before committing to a bulk purification, a small-scale screening process is essential to identify the optimal solvent or solvent pair.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., deionized water, ethanol, isopropanol) dropwise at room temperature.
-
If the compound dissolves readily at room temperature, the solvent is too effective and will lead to poor recovery. Discard this solvent.
-
If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath.
-
An ideal solvent will completely dissolve the compound at this elevated temperature.[9]
-
Allow the clear solution to cool to room temperature, then place it in an ice bath.
-
The formation of a significant amount of crystalline precipitate upon cooling indicates a promising solvent.
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Isopropanol or Ethanol | Good dissolving power for sulfonamides and amine salts at elevated temperatures.[4][6] |
| Anti-Solvent | Deionized Water | The compound is likely less soluble in highly aqueous media; allows for fine-tuning solubility in a mixed system.[10] |
| Screening Ratio | Start with alcohol, add water | Dissolve in the "good" solvent (alcohol) when hot, then add the "bad" solvent (water) dropwise until turbidity appears.[11] |
Optimized Recrystallization Workflow
The following diagram and protocol outline a robust procedure for the purification of this compound.
Caption: Workflow for the purification of this compound.
Protocol 2: Bulk Recrystallization
This protocol assumes an isopropanol/water solvent system has been identified as optimal from the screening process.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the primary solvent (isopropanol) to just below its boiling point. Add the minimum amount of hot isopropanol to the Erlenmeyer flask to completely dissolve the crude solid with stirring.[6] Causality: Using the minimum volume of solvent is crucial for achieving a supersaturated solution upon cooling, which maximizes the product yield.[1]
-
Decolorization (Optional): If the resulting solution has a noticeable color, remove it from the heat source. Add a small amount (typically 1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[11]
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This is a critical step to prevent premature crystallization. Pre-heat a separate Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and filter the hot solution as quickly as possible into the receiving flask. Causality: Keeping the apparatus hot prevents the solute from crystallizing on the filter paper or in the funnel stem, which would lead to significant loss of product.[6]
-
Crystallization: Cover the mouth of the flask containing the hot, clear filtrate with a watch glass or loosely inserted stopper. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: A slow cooling rate allows the crystal lattice to form selectively, excluding impurity molecules more effectively than rapid precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[11] Ensure the filter paper is wetted with the cold recrystallization solvent before pouring the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent mixture used for the recrystallization).[1] This removes any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash.
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Recovery | - Too much solvent was used during dissolution.- The compound is too soluble in the chosen solvent, even when cold.- Premature crystallization during hot filtration. | - Before discarding the filtrate, concentrate it by boiling off some solvent and cool again to obtain a second crop of crystals.[6]- Re-evaluate the solvent system; consider a more effective anti-solvent.- Ensure all filtration glassware is properly pre-heated.[6] |
| "Oiling Out" (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too highly supersaturated. | - Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]- Induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod.[11]- Add a seed crystal of the pure compound.[11] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation. | - Boil off a portion of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the flask or adding a seed crystal.[7]- Cool in the ice bath for a longer duration. |
References
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- BenchChem. (n.d.).
- Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
- Sigma-Aldrich. (n.d.). 3-(Methylsulfonyl)benzylamine Hydrochloride.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemicalBook. (2023). This compound.
- University of Rochester, Department of Chemistry. (n.d.).
- American Elements. (n.d.). 3-(Methylsulfonyl)benzylamine Hydrochloride.
- (n.d.).
- (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (n.d.). Benzylamine hydrochloride, 99%.
- Chem-Impex. (n.d.). Benzylamine hydrochloride.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of 3-Butenylamine Hydrochloride Reaction Products. BenchChem.
- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
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Application Notes and Protocols for Investigating 3-(Methylsulfonylamino)benzylamine hydrochloride in Monoamine Oxidase Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute assays involving 3-(Methylsulfonylamino)benzylamine hydrochloride. Given its structural similarity to known substrates and inhibitors of monoamine oxidases (MAOs), this document outlines detailed protocols to characterize the compound's potential role as a modulator of MAO-A and MAO-B activity. The methodologies described herein are designed to be self-validating, providing robust and reproducible data for the evaluation of this compound in the context of neurological disorders and other MAO-related pathologies.
Introduction: The Scientific Rationale
Monoamine oxidases (MAO) are a family of enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1][2] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[1][2][3] Consequently, the identification and characterization of novel MAO inhibitors or substrates are of significant interest in drug discovery.
This compound is a benzylamine derivative. Benzylamine itself is a known substrate for MAO-B.[2][4] The structural characteristics of this compound suggest that it may interact with the active site of MAO enzymes. This application note provides the experimental workflows to determine if this compound acts as a substrate, an inhibitor, or has no significant effect on MAO-A and MAO-B activity.
Key questions to be addressed by these protocols:
-
Does this compound inhibit MAO-A or MAO-B activity?
-
If it is an inhibitor, what is its potency (IC₅₀)?
-
Is the inhibition selective for one of the MAO isoforms?
-
Does this compound serve as a substrate for MAO-A or MAO-B?
Assay Principles and Design
The protocols detailed in this guide are based on a robust and widely used method for measuring MAO activity. The enzymatic reaction catalyzed by MAO involves the oxidative deamination of a substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1] The assays described here quantify the production of H₂O₂ using a sensitive fluorometric detection system.[3][5][6]
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product.[3][5][6] The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity.
To differentiate between the activity of the two isoforms, specific inhibitors are used: clorgyline for MAO-A and pargyline for MAO-B.[3][5][7]
Experimental Workflows
The following sections provide detailed, step-by-step protocols to characterize the interaction of this compound with MAO-A and MAO-B.
Workflow for MAO Inhibitor Screening
This workflow is designed to determine if this compound inhibits the activity of MAO-A or MAO-B.
Figure 2: Workflow for MAO Substrate Determination.
Protocol 2: Fluorometric Assay for MAO Substrate Identification
Materials:
-
Same as in Protocol 1, with the exception of clorgyline and pargyline, which are not needed for the initial screen.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a stock solution of p-Tyramine in assay buffer to be used as a positive control.
-
Prepare a working solution of HRP and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of serial dilutions of this compound to the test wells. For the positive control wells, add 50 µL of serial dilutions of p-Tyramine. For the no-substrate control wells, add 50 µL of assay buffer.
-
Add 50 µL of a mixture containing the MAO-A or MAO-B enzyme, HRP, and the fluorescent probe to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) wells from all other readings.
-
Plot the fluorescence intensity against the concentration of this compound.
-
A concentration-dependent increase in fluorescence indicates that the compound is a substrate for the MAO isoform being tested. Compare the signal generated by the test compound to that of the positive control substrate (p-Tyramine).
-
Data Interpretation and Expected Outcomes
The results from these assays will provide a clear indication of the interaction between this compound and the MAO enzymes.
Table 2: Interpretation of Potential Results
| Scenario | Protocol 1 Result (Inhibition) | Protocol 2 Result (Substrate) | Interpretation |
| 1 | Concentration-dependent decrease in fluorescence (low IC₅₀) | No significant increase in fluorescence | The compound is an inhibitor of the MAO isoform. |
| 2 | No significant change in fluorescence | Concentration-dependent increase in fluorescence | The compound is a substrate for the MAO isoform. |
| 3 | No significant change in fluorescence | No significant increase in fluorescence | The compound does not interact with the MAO isoform under the tested conditions. |
| 4 | Concentration-dependent decrease in fluorescence at high concentrations | Concentration-dependent increase in fluorescence at low concentrations | The compound may be a substrate with subsequent product inhibition, or a weak inhibitor. Further kinetic studies are required. |
Concluding Remarks
The application notes and protocols provided in this guide offer a robust starting point for the characterization of this compound's effects on MAO-A and MAO-B. By following these detailed procedures, researchers can obtain reliable and reproducible data to elucidate the compound's potential as a modulator of monoamine oxidase activity. These findings will be critical in guiding further research and development efforts for this compound in the context of neurological and psychiatric disorders.
References
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 383-393. [Link]
-
BioAssay Systems. Monoamine Oxidase Assay Kit. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Wikipedia. Benzylamine. [Link]
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- 6. bioassaysys.com [bioassaysys.com]
- 7. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Study of 3-(Methylsulfonylamino)benzylamine hydrochloride in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Inhibitory Potential of a Novel Benzylamine Derivative
3-(Methylsulfonylamino)benzylamine hydrochloride is a member of the benzylamine class of organic compounds. Structurally, it features a benzylamine core, which is recognized as a key pharmacophore in the design of various enzyme inhibitors. While specific enzymatic inhibition data for this compound is not yet extensively published, its structural similarity to a well-established class of monoamine oxidase B (MAO-B) inhibitors, the benzylamine-sulfonamide derivatives, strongly suggests its potential as a selective inhibitor of this critical enzyme.
Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of neurotransmitters, such as dopamine and phenylethylamine. The selective inhibition of MAO-B is a clinically validated therapeutic strategy for the management of neurodegenerative conditions like Parkinson's disease and has potential applications in other neurological disorders. By reducing the degradation of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms associated with Parkinson's disease.
These application notes provide a comprehensive guide for the investigation of this compound as a putative MAO-B inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to determine the compound's inhibitory potency, selectivity, and mechanism of action.
I. Core Principles of MAO-B Inhibition Assays
The enzymatic activity of MAO-B can be quantified by monitoring the production of one of its reaction products. A common method involves the oxidative deamination of a substrate, which generates hydrogen peroxide (H₂O₂). This H₂O₂ can then be detected using a fluorometric or colorimetric probe, providing a measure of enzyme activity. The inhibitory effect of a compound is assessed by measuring the reduction in enzyme activity in its presence.
II. Experimental Protocols
A. Protocol 1: Determination of IC₅₀ for MAO-B Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the potency of an inhibitor. This protocol outlines a fluorometric assay to determine the IC₅₀ of this compound for human recombinant MAO-B.
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or p-tyramine)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplates
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare the enzyme solution to the desired concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer. The optimal concentration should be at or near the Michaelis-Menten constant (Km) for the substrate.
-
Prepare a working solution of the fluorogenic probe and HRP in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add the enzyme solution and the desired concentrations of this compound.
-
Positive control wells: Add the enzyme solution and a known concentration of selegiline.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells except the blank wells.
-
-
Measurement:
-
Immediately add the fluorogenic probe/HRP working solution to all wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex® Red) over a set period using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Illustrative Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) - Example Data | Selectivity Index (SI) for MAO-B (Example) |
| This compound | MAO-B | 0.5 | >200 |
| Selegiline (Reference Inhibitor) | MAO-B | 0.01 | >1000 |
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value.
B. Protocol 2: Determining the Mechanism of Inhibition
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial insights into its binding mode. This can be determined by performing enzyme kinetic studies at varying substrate concentrations in the presence of the inhibitor.
Methodology:
-
Follow the general assay procedure outlined in Protocol 1.
-
Perform the assay with a range of substrate concentrations, both in the absence and presence of two or three fixed concentrations of this compound.
-
Measure the initial reaction rates (velocity) for each condition.
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease with increasing inhibitor concentration.
Mechanism of MAO-B Catalysis and Inhibition
Caption: Simplified MAO-B catalytic cycle and competitive inhibition.
III. Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity should also be tested against the MAO-A isoform. The protocol for the MAO-A inhibition assay is similar to that for MAO-B, with the primary difference being the use of a MAO-A selective substrate (e.g., kynuramine) and a MAO-A selective positive control inhibitor (e.g., clorgyline). The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B. A high SI value indicates greater selectivity for MAO-B.
IV. Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls should be included in every assay:
-
No-enzyme control: To account for any non-enzymatic substrate degradation.
-
No-substrate control: To measure any background signal from the enzyme or inhibitor.
-
Positive control inhibitor: To validate the assay's ability to detect inhibition.
-
DMSO control: To ensure that the solvent concentration does not affect enzyme activity.
V. Conclusion
The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of this compound as a potential MAO-B inhibitor. By systematically determining its IC₅₀, mechanism of inhibition, and selectivity, researchers can gain valuable insights into its therapeutic potential for the treatment of neurodegenerative diseases.
References
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Kuzmanović, N., & Tsopelas, F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 7(1), 19. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available at: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Methods in Molecular Biology. Humana, New York, NY. Available at: [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Available at: [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Available at: [Link]
-
Wiley. (2020). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]
-
Frontiers in Chemistry. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available at: [Link]
-
ResearchGate. (2023). Benzylamine-sulphonamide derivatives as MAO-B inhibitors. Available at: [Link]
Application Note: Protocol for the Preparation and Handling of Stock Solutions of 3-(Methylsulfonylamino)benzylamine Hydrochloride
**Abstract
This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of stock solutions of 3-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 238428-26-7). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the preparation of accurate, stable, and contaminant-free stock solutions, which is fundamental for achieving reproducible and reliable experimental results. This guide emphasizes safety, scientific rationale, and quality control.
Introduction and Scientific Principle
This compound is a chemical compound utilized in various research and development applications. As with many research chemicals, its hydrochloride salt form is often supplied to enhance stability and solubility, particularly in aqueous media. The preparation of a concentrated stock solution is a critical first step in a majority of experimental workflows, allowing for precise and convenient dilution to working concentrations.
The choice of solvent for a stock solution is dictated by two primary factors: the intrinsic solubility of the compound and its compatibility with downstream applications. For amine hydrochlorides, two common routes are employed:
-
Organic Solvent Stocks (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of compounds. Stocks made in DMSO are often stable for extended periods when stored at low temperatures (-20°C or -80°C). This is the preferred method for long-term storage and for compounds with limited aqueous solubility.
-
Aqueous Solvent Stocks (e.g., PBS, Sterile Water): For direct use in biological assays where organic solvents may cause toxicity or interference, direct dissolution in an aqueous buffer like Phosphate-Buffered Saline (PBS) or sterile water is necessary. The hydrochloride salt form is acidic, and its dissolution can lower the pH of the solution, a critical consideration that must be addressed to maintain the integrity of the experimental system.
This protocol will detail both methods, providing the scientific causality behind each procedural step to empower the researcher to make informed decisions.
Compound Specifications and Properties
A clear understanding of the physicochemical properties of the compound is essential for its proper handling and use.
| Property | Value | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 238428-26-7 | |
| Molecular Formula | C₈H₁₃ClN₂O₂S | [1] |
| Molecular Weight | 236.72 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥97% (lot-specific, refer to CoA) | |
| Storage | Room temperature, under inert atmosphere |
Critical Safety and Handling Precautions
This compound and related amine salts require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures suggest the following precautions are mandatory.[3]
-
Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.
-
Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.[3]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect the material using a method that does not disperse dust into the air (e.g., gently sweeping with a damp paper towel). Dispose of waste in accordance with local, state, and federal regulations.
Required Materials and Equipment
Reagents:
-
This compound (CAS: 238428-26-7)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Nuclease-free or sterile, deionized water
-
0.1 M and 1.0 M Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (optional)
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boats
-
Spatula
-
Glass beakers and volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Calibrated micropipettes (P200, P1000)
-
Sterile, polypropylene conical or cryovials for storage
-
Syringe filters (0.22 µm), sterile (e.g., PVDF or PES membrane)
-
pH meter, calibrated
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for creating a stable, long-term stock solution.
5.1. Principle & Rationale DMSO is the solvent of choice for long-term storage due to its excellent solvating power and its ability to be stored at low temperatures without freezing solid (Freezing Point: 18.5 °C), which prevents solute precipitation. Aliquoting is a mandatory step to avoid the damaging effects of multiple freeze-thaw cycles, which can lead to compound degradation and moisture introduction.
5.2. Step-by-Step Methodology
-
Calculation of Mass: Determine the mass of this compound required. The formula is: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 10 mL of a 10 mM solution: Mass = 0.010 mol/L × 0.010 L × 236.72 g/mol × 1000 mg/g = 2.3672 mg
-
Weighing: In a chemical fume hood, carefully weigh out the calculated mass (e.g., 2.37 mg) of the solid compound onto weighing paper using an analytical balance. Transfer the powder to a sterile polypropylene vial or glass container of appropriate volume (e.g., a 15 mL conical tube or 4 mL glass vial).
-
Dissolution: a. Add the desired volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound. b. Cap the vial securely and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source to ensure all solid particles have dissolved completely. If dissolution is slow, sonication in a water bath for 5-10 minutes or gentle warming (up to 37°C) can be applied. Causality: Ensuring complete dissolution is paramount for an accurate stock concentration. Undissolved particles will lead to a lower-than-expected concentration and inconsistent experimental results.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile, clearly labeled cryovials. b. Store the aliquots at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (years). Protect from light by storing in a freezer box.
Protocol 2: Preparation of a 1 mM Stock Solution in PBS (pH 7.4)
This protocol is intended for preparing solutions for immediate use in biological assays where DMSO is undesirable.
6.1. Principle & Rationale Directly preparing a stock in an aqueous buffer avoids solvent-induced artifacts in sensitive assays. However, this approach requires more stringent quality control. As an amine hydrochloride, the compound is acidic and will lower the pH of a weakly buffered or unbuffered solution. Using a robust buffer like PBS is crucial. Verifying the final pH is a self-validating step to ensure that the experimental conditions are not compromised. Aqueous solutions are more susceptible to microbial growth and chemical hydrolysis, necessitating sterile technique and limiting storage time.
6.2. Step-by-Step Methodology
-
Calculation of Mass: Calculate the required mass as described in section 5.2.1. Example for 10 mL of a 1 mM solution: Mass = 0.001 mol/L × 0.010 L × 236.72 g/mol × 1000 mg/g = 0.2367 mg Note: Accurately weighing such a small mass can be challenging. It is often more practical to perform a serial dilution from a more concentrated aqueous stock or, if feasible, prepare a larger volume.
-
Weighing: Weigh the compound as described in section 5.2.2 and transfer it to a sterile 15 mL conical tube.
-
Dissolution: a. Add approximately 8 mL of sterile PBS (pH 7.4) to the tube. b. Cap the tube and dissolve the compound by vortexing or placing it on a magnetic stirrer at a moderate speed. Ensure complete dissolution.
-
Volume and pH Adjustment (Quality Control): a. Once dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of PBS and add the rinse to the flask to ensure a complete transfer. b. Carefully add PBS to the 10 mL calibration mark. Invert the flask 10-15 times to mix thoroughly. c. Measure the pH of the final solution. If the pH has deviated significantly from the target (e.g., below 7.2), it can be cautiously adjusted back to 7.4 using dropwise additions of dilute NaOH (e.g., 0.1 M). This step is critical as pH can dramatically affect compound activity and the biological system under study.
-
Sterilization and Storage: a. For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile container. This removes any potential bacterial contaminants introduced during preparation. b. Store the aqueous stock at 4°C for short-term use (up to 1 week). For longer storage, aliquots can be stored at -20°C, but stability should be verified as freeze-thaw cycles can be detrimental to some compounds in aqueous solution.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for preparing a stock solution of this compound.
Caption: Decision workflow for preparing organic or aqueous stock solutions.
References
-
3-(Methylsulfonyl)benzylamine Hydrochloride | CAS 855267-50-4 . American Elements. [Link]
-
Practice Procedures for Making Stock Solution . (General laboratory guide). [Link]
- Method for preparing an amine hydrochloride suspension.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methylsulfonylamino)benzylamine Hydrochloride
Abstract
This comprehensive guide details a robust and scalable synthetic methodology for the production of 3-(Methylsulfonylamino)benzylamine hydrochloride, a key intermediate in pharmaceutical development. The primary synthesis route involves the selective N-sulfonylation of 3-aminobenzylamine, followed by the formation of the hydrochloride salt. An alternative pathway commencing from 3-aminobenzonitrile is also discussed, offering flexibility in starting material selection. This document provides in-depth, step-by-step protocols, process optimization strategies, safety and handling procedures, and methods for purification and characterization, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif, featuring a benzylamine moiety and a methanesulfonamide group, is prevalent in a range of therapeutic agents. The development of a scalable, efficient, and cost-effective synthesis is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed examination of a validated synthetic approach, emphasizing the underlying chemical principles and practical considerations for large-scale implementation.
Synthetic Strategy Overview
Two primary synthetic routes are presented, with the choice of route often depending on the availability and cost of starting materials.
-
Route A: Direct Sulfonylation. This is the most direct approach, starting from the commercially available 3-aminobenzylamine. It involves the selective sulfonylation of the aromatic amine in the presence of the more nucleophilic benzylamine.
-
Route B: Nitrile Reduction Pathway. This alternative route begins with 3-aminobenzonitrile. The aromatic amine is first sulfonated, followed by the reduction of the nitrile group to the corresponding benzylamine.
The following sections will focus on the detailed protocol for Route A, as it is generally the more straightforward and commonly employed method for large-scale production.
Visualizing the Synthetic Workflow
Caption: The N-sulfonylation of 3-aminobenzylamine with methanesulfonyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-Aminobenzylamine | 4403-70-7 | 122.17 | 1.0 |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 | 1.05 |
| Pyridine | 110-86-1 | 79.10 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: In an appropriately sized reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 3-aminobenzylamine (1.0 eq) and dichloromethane (DCM, 10 volumes). Cool the solution to 0-5 °C using an ice-salt bath.
-
Base Addition: Add pyridine (1.5 eq) to the cooled solution while maintaining the temperature below 10 °C.
-
Sulfonylation: Slowly add a solution of methanesulfonyl chloride (1.05 eq) in DCM (2 volumes) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (5 volumes) while maintaining the temperature below 25 °C.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 3 volumes), water (2 x 3 volumes), saturated sodium bicarbonate solution (2 x 3 volumes), and finally with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(methylsulfonylamino)benzylamine as an oil or a semi-solid.
-
Step 2: Formation of the Hydrochloride Salt
The crude product from the previous step is converted to its hydrochloride salt to facilitate purification and improve handling and stability.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Crude 3-(Methylsulfonylamino)benzylamine | - | 200.27 | 1.0 eq |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 5-10 volumes |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | 1.1 eq |
Procedure:
-
Dissolution: Dissolve the crude 3-(methylsulfonylamino)benzylamine in isopropanol (5-10 volumes).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (1.1 eq). The hydrochloride salt will begin to precipitate. For a more controlled crystallization, a solution of HCl in isopropanol can be used. [1]3. Crystallization: Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C and stir for an additional 1-2 hours to maximize precipitation.
-
Isolation and Purification:
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with cold isopropanol (2 x 1 volume).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. [2]
-
Part 2: Alternative Synthetic Route (Route B)
This route offers an alternative for large-scale synthesis, particularly if 3-aminobenzonitrile is a more economical starting material.
Step 1: N-Sulfonylation of 3-Aminobenzonitrile
The sulfonylation is performed on the aromatic amine of 3-aminobenzonitrile.
Procedure Outline:
-
Dissolve 3-aminobenzonitrile in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., pyridine or triethylamine).
-
Cool the mixture and slowly add methanesulfonyl chloride.
-
Monitor the reaction to completion and perform an aqueous work-up to isolate the crude 3-(methylsulfonylamino)benzonitrile.
Step 2: Reduction of the Nitrile
The nitrile group of 3-(methylsulfonylamino)benzonitrile is then reduced to the primary amine. Catalytic hydrogenation is a common and scalable method for this transformation. [3] Procedure Outline:
-
Dissolve the crude 3-(methylsulfonylamino)benzonitrile in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (typically 40-60 °C) and monitor the hydrogen uptake.
-
Upon completion, cool the reactor, vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate to obtain the crude 3-(methylsulfonylamino)benzylamine.
The final product is then converted to its hydrochloride salt as described in Part 1, Step 2.
Part 3: Safety, Handling, and Waste Disposal
Methanesulfonyl Chloride (MsCl):
-
Hazards: Corrosive, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. [2][4]Reacts violently with water and bases. [5]* Handling: Always handle in a well-ventilated fume hood. [2]Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. [6]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases and oxidizing agents. [6]Keep containers tightly sealed.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. [5]Do not use water to clean up spills.
3-Aminobenzylamine:
-
Hazards: Harmful if swallowed and causes severe skin burns and eye damage. [7]* Handling: Handle in a well-ventilated area with appropriate PPE.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers.
References
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (URL not provided in search results)
- METHANESULPHONYL CHLORIDE - Sdfine. (n.d.). [URL not provided in search results]
-
International Chemical Safety Cards (ICSCs). (2018). METHANESULFONYL CHLORIDE. [Link]
- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [URL not provided in search results]
-
ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? [Link]
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. [URL not provided in search results]
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. [URL not provided in search results]
-
Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
-
PubChem. (n.d.). 3-Aminobenzylamine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
Application Notes and Protocols: Benzylamine Derivatives in Medicinal Chemistry
Introduction
Benzylamine, a simple aromatic amine, serves as a foundational scaffold in medicinal chemistry due to its versatile chemical reactivity and its presence in a multitude of biologically active molecules.[1] The structural motif, consisting of a benzyl group (C₆H₅CH₂-) attached to an amine (-NH₂), provides an ideal starting point for synthetic modification.[2] This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. Derivatives of benzylamine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects, making them a subject of intense research in drug discovery.[1][3][4][5]
This guide provides an in-depth exploration of the application of benzylamine derivatives across key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not just theoretical background but also actionable, field-proven protocols for synthesis and biological evaluation.
General Synthetic Workflow
The synthesis of a library of benzylamine derivatives is a critical first step in a drug discovery campaign. The general workflow involves creating a diverse set of analogs, screening them for biological activity, identifying "hit" compounds, and then optimizing these hits into "lead" candidates with improved potency, selectivity, and pharmacokinetic properties.
Caption: Generalized workflow for a benzylamine-based drug discovery program.
Part 1: Benzylamine Derivatives as Anticancer Agents
Benzylamine derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5] Their mechanisms of action often involve targeting critical cellular machinery such as DNA topoisomerases, protein kinases, and pathways involved in apoptosis and cell cycle regulation.[5][6]
Mechanism of Action: Induction of Apoptosis and Pathway Inhibition
Several studies have shown that benzylamine derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, specific benzylamine and thenylamine derivatives have been shown to decrease the levels of phosphorylated AKT (pAKT), a key node in cell survival signaling, while promoting the activation of PARP and caspases 3 and 9, which are executive enzymes in the apoptotic cascade.[5] Furthermore, some derivatives can modulate the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype in certain cancers like melanoma.[5] Another anticancer strategy involves the inhibition of human DNA topoisomerase II, an essential enzyme for DNA replication and repair in rapidly dividing cancer cells.[6]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. NZ629855A - Sulphonamide derivatives of benzylamine for the treatment of cns diseases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(Methylsulfonylamino)benzylamine Hydrochloride in Preclinical Research
Abstract
This technical guide provides a comprehensive overview of the potential research applications of 3-(Methylsulfonylamino)benzylamine hydrochloride. While direct literature on this specific molecule is limited, its structural motifs—a benzylamine core and a methanesulfonamide group—are well-established pharmacophores in medicinal chemistry. This document synthesizes information from studies on structurally related compounds to propose detailed experimental protocols and outline potential areas of investigation. The applications discussed herein are grounded in the known biological activities of N-sulfonylated benzylamines and methanesulfonamide derivatives, including their potential as anticancer agents, enzyme inhibitors, and antibacterial scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.
Introduction to this compound
This compound is a research chemical characterized by a benzylamine moiety substituted with a methylsulfonylamino group at the meta-position. The benzylamine scaffold is a common feature in many biologically active compounds and approved drugs, valued for its role in molecular recognition at various receptor and enzyme active sites[1]. The sulfonamide functional group is another critical pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[2][3]. The combination of these two groups in this compound suggests a high potential for diverse biological activities.
The methanesulfonamide moiety, in particular, is known to act as a bioisostere for other functional groups and can participate in hydrogen bonding, influencing the compound's pharmacokinetic and pharmacodynamic properties[4]. Due to the paucity of direct studies on this specific molecule, this guide will extrapolate from the rich body of literature on related N-sulfonylated benzylamines and methanesulfonamide derivatives to propose its use in several key research areas.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂O₂S | [Calculated] |
| Molecular Weight | 236.72 g/mol | [Sigma-Aldrich] |
| CAS Number | 238428-26-7 | [Sigma-Aldrich] |
| Appearance | Solid | [Inferred] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. | [General chemical knowledge] |
Potential Research Applications and Protocols
Based on the known biological activities of structurally similar compounds, we propose three primary areas of investigation for this compound: as a scaffold for anticancer drug discovery, as a potential enzyme inhibitor, and as a starting point for the development of novel antibacterial agents.
Application I: Scaffold for the Development of Novel Anticancer Agents
Scientific Rationale: N-benzyl sulfonamides have emerged as a promising class of anticancer agents[5]. Studies have shown that derivatives of this scaffold can induce cytotoxicity in various cancer cell lines, with some exhibiting greater potency than established anticancer drugs[5][6]. The proposed mechanism often involves the inhibition of key cellular processes such as cell proliferation and survival[5]. This compound can serve as a foundational molecule for the synthesis of a library of derivatives to be screened for anticancer activity.
Experimental Workflow:
Sources
- 1. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
derivatization of 3-(Methylsulfonylamino)benzylamine hydrochloride for analysis
An In-Depth Guide to the Derivatization of 3-(Methylsulfonylamino)benzylamine hydrochloride for Enhanced Chromatographic Analysis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of this compound, a compound that presents significant analytical challenges due to its high polarity and poor intrinsic detectability. Direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often hindered by issues like poor retention on reversed-phase columns and low volatility.[1][2] This document outlines strategic derivatization approaches to overcome these limitations. We present validated, step-by-step protocols for pre-column derivatization using fluorescent and silylating agents, enabling sensitive and robust quantification by HPLC with fluorescence detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Why Derivatization is Essential
This compound is a molecule characterized by two key functional groups: a primary benzylamine and a methylsulfonylamino moiety. This structure imparts high polarity, making it highly soluble in aqueous solutions but problematic for standard analytical workflows.
-
Challenges in Reversed-Phase HPLC: Highly polar molecules exhibit minimal interaction with non-polar stationary phases (like C18), leading to poor retention and elution near or within the solvent front (void volume).[2][3] This co-elution with matrix interferences makes accurate quantification nearly impossible.
-
Challenges in Gas Chromatography (GC): The presence of active hydrogen atoms in the primary amine (-NH2) and the sulfonylamine (-NH-) groups leads to strong intermolecular hydrogen bonding. This results in very low volatility and poor thermal stability, preventing the compound from being readily analyzed by GC without chemical modification.[4][5][6] Furthermore, these polar functional groups can interact irreversibly with active sites in the GC system, causing peak tailing and sample loss.[7][8]
-
Poor Detection Sensitivity: The molecule lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common HPLC detectors like UV-Vis and fluorescence.[9][10]
The Solution: Chemical Derivatization
Chemical derivatization is a powerful strategy to modify the analyte's chemical structure to make it more suitable for a specific analytical method.[8][11] The primary goals for derivatizing 3-(Methylsulfonylamino)benzylamine are:
-
To decrease polarity and increase hydrophobicity , thereby improving retention and separation in reversed-phase HPLC.[9]
-
To increase volatility and thermal stability by replacing active hydrogens, enabling analysis by GC.[4][5]
-
To introduce a fluorescent tag (fluorophore) , dramatically enhancing detection sensitivity for HPLC-FLD analysis.[12][13]
Strategy 1: HPLC-FLD Analysis via Fluorescent Labeling
For sensitive quantification in complex matrices, converting the non-fluorescent amine into a highly fluorescent derivative is the strategy of choice. We present protocols for two common and robust reagents: Dansyl Chloride and Fluorescamine.
Derivatization with Dansyl Chloride (Dns-Cl)
Dansyl chloride, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary and secondary amines under alkaline conditions to form stable, intensely fluorescent sulfonamide adducts.[9][12][14] This reaction, known as dansylation, not only enables detection in the picomole range but also increases the hydrophobicity of the analyte, improving its chromatographic behavior.[9]
Reaction Principle: The reaction is a nucleophilic substitution where the unprotonated primary amine of the analyte attacks the electron-deficient sulfur atom of the sulfonyl chloride group.[12] An alkaline pH (9-11) is crucial to ensure the amine is in its more nucleophilic, deprotonated state.[9][12]
A. Reagents and Materials
-
This compound standard
-
Dansyl Chloride solution: 5 mg/mL in anhydrous acetone (prepare fresh and protect from light).[12]
-
Sodium Bicarbonate Buffer: 0.5 M, pH 9.5.[12]
-
Ammonium Hydroxide solution: 10% (v/v) for quenching.[15]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes or autosampler vials
B. Step-by-Step Derivatization Procedure
-
Sample Preparation: Prepare standard or sample solutions in a mixture of water and methanol.
-
Buffering: To 100 µL of the sample solution, add 100 µL of the 0.5 M sodium bicarbonate buffer (pH 9.5). Vortex briefly.
-
Derivatization: Add 200 µL of the 5 mg/mL dansyl chloride solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes in the dark.
-
Quenching: Cool the mixture to room temperature. Add 50 µL of 10% ammonium hydroxide solution to react with and consume the excess dansyl chloride.[15] Vortex and let stand for 10 minutes.
-
Sample Preparation for HPLC: The sample is now ready for direct injection into the HPLC system. If necessary, centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial.
Caption: Experimental workflow for Dansyl Chloride derivatization.
Derivatization with Fluorescamine
Fluorescamine is an alternative reagent that offers the advantage of speed and specificity. It reacts almost instantaneously with primary amines at room temperature (pH 8-9) to form highly fluorescent pyrrolinone derivatives.[13][16] Crucially, fluorescamine itself and its hydrolysis byproducts are non-fluorescent, which results in a very low background signal and high sensitivity.[13][17] It does not react with secondary amines to form fluorescent products.[18]
Reaction Principle: A rapid reaction occurs where the primary amine of the analyte attacks the spiro-lactone of fluorescamine, leading to ring-opening and formation of the fluorescent pyrrolinone product. The reaction half-life is in the millisecond range.[17]
A. Reagents and Materials
-
This compound standard
-
Fluorescamine solution: 1.5 mg/mL in anhydrous acetone (prepare fresh).[13]
-
Borate Buffer: 0.2 M, pH 9.0.
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes or autosampler vials
B. Step-by-Step Derivatization Procedure
-
Sample Preparation: Prepare standard or sample solutions in an aqueous buffer or water.
-
Buffering: In a vial, place 100 µL of the sample solution and add 200 µL of the 0.2 M borate buffer (pH 9.0).
-
Derivatization: While vortexing the sample vigorously, rapidly add 100 µL of the fluorescamine solution. The reaction is nearly instantaneous.[13]
-
Analysis: The derivatized sample is stable and can be injected directly into the HPLC system within a few minutes.
Caption: Reaction scheme for Fluorescamine derivatization.
HPLC-FLD Method Parameters
The following table summarizes a typical starting point for the chromatographic analysis of the derivatized products. Optimization will be required for specific applications.
| Parameter | Dansyl-Derivative | Fluorescamine-Derivative |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 20% to 80% B over 20 minutes | 15% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 30 °C |
| Injection Vol. | 20 µL | 20 µL |
| Fluorescence λex | ~340 nm | ~390 nm[18] |
| Fluorescence λem | ~525 nm | ~475 nm[18] |
Strategy 2: GC-MS Analysis via Silylation
For definitive identification and quantification, GC-MS is a powerful technique. Silylation is the most widely used derivatization procedure for GC analysis, as it replaces active hydrogens with a silyl group, rendering the compound more volatile, less polar, and more thermally stable.[4][5]
We recommend using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) . This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than their trimethylsilyl (TMS) counterparts, making them more robust for sample handling and analysis.[4][5][19]
Reaction Principle: MTBSTFA reacts with the active hydrogens on both the primary amine and the sulfonylamine groups, replacing them with a TBDMS group. This masks the polar sites, breaks up hydrogen bonding, and significantly increases the volatility of the analyte.
A. Reagents and Materials
-
This compound standard
-
MTBSTFA (+ 1% TBDMCS as a catalyst is recommended)
-
Anhydrous Acetonitrile or Pyridine (GC grade)
-
Heating block and GC vials with PTFE-lined septa
B. Critical Consideration: Anhydrous Conditions Silylation reagents are extremely sensitive to moisture and will be deactivated by water.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure a high derivatization yield.
C. Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately weigh or pipette the sample/standard into a GC vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to dissolve the residue.
-
Derivatization: Add 100 µL of MTBSTFA (+1% TBDMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (or split 10:1 depending on concentration) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
The TBDMS derivative will produce a characteristic mass spectrum, often with a prominent ion at M-57, corresponding to the loss of a tert-butyl group, which is useful for identification.[19]
Summary and Method Selection
The choice of derivatization and analytical technique depends on the specific requirements of the analysis, such as required sensitivity, available instrumentation, and sample matrix complexity.
| Technique | Reagent | Key Advantages | Key Considerations |
| HPLC-FLD | Dansyl Chloride | High sensitivity, reacts with primary/secondary amines, robust derivative. | Longer reaction time, requires heating, reagent can produce fluorescent byproducts. |
| HPLC-FLD | Fluorescamine | Extremely fast reaction at RT, highly specific for primary amines, low background signal. | Reagent is moisture-sensitive, derivative stability can be pH-dependent. |
| GC-MS | MTBSTFA | Provides structural confirmation (MS), enhances volatility and stability, robust TBDMS derivative. | Requires strictly anhydrous conditions, potential for multiple derivatization sites. |
By applying these derivatization strategies, researchers, scientists, and drug development professionals can develop reliable, sensitive, and robust analytical methods for the quantification of this compound, overcoming the inherent challenges posed by this polar molecule.
References
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Regis Technologies. Silylation Reagents. [Online] Available at: [Link]
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Adis International. Derivatization reagents for GC. [Online] Available at: [Link]
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Regis Technologies. GC Derivatization Reagents. [Online] Available at: [Link]
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Chulalongkorn University. Fluorescamine: Characteristics, Scope and Applications. Chula Digital Collections. [Online] Available at: [Link]
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National Center for Biotechnology Information. Targeted quantification of amino acids by dansylation. PMC - NIH. [Online] Available at: [Link]
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ResearchGate. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. [Online] Available at: [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Online] Available at: [Link]
- Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4).
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Chemistry For Everyone. What Is Derivatization In GC-MS?. YouTube. [Online] Available at: [Link]
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PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Online] Available at: [Link]
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Royal Society of Chemistry. Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. [Online] Available at: [Link]
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PubMed. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. [Online] Available at: [Link]
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Technology Networks. How New Technology is Easing the Analysis of Polar Pesticides and Herbicides. [Online] Available at: [Link]
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PubMed Central. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. [Online] Available at: [Link]
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ResearchGate. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Online] Available at: [Link]
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Axion Labs. HPLC problems with very polar molecules. [Online] Available at: [Link]
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Altasciences. Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. [Online] Available at: [Link]
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Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. [Online] Available at: [Link]
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Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. [Online] Available at: [Link]
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PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Online] Available at: [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods. [Online] Available at: [Link]
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American Journal of Biomedical Science and Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Online] Available at: [Link]
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Royal Society of Chemistry. A validated method for the analysis of piperazines in seized materials. Analytical Methods. [Online] Available at: [Link]
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University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Online] Available at: [Link]
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Application Notes and Protocols for Testing the Bioactivity of Sulfonylamino Compounds
Introduction: The Versatile Sulfonylamino Scaffold
Sulfonylamino compounds, characterized by the presence of a sulfonamide group (-SO₂NH-), represent a cornerstone of modern medicinal chemistry. This functional group imparts favorable pharmacokinetic properties and the ability to engage in key hydrogen bonding interactions with biological targets.[1] The therapeutic landscape of this class is remarkably broad, encompassing treatments for diabetes (sulfonylureas)[2][3][4][5][6], bacterial infections (sulfonamides)[7][8][9], glaucoma (carbonic anhydrase inhibitors)[10][11][12], and even emerging applications in cancer therapy.[13][14]
The bioactivity of sulfonylamino compounds often stems from their ability to act as enzyme inhibitors. For instance, antibacterial sulfonamides are competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[8][15] In the context of diabetes, sulfonylureas stimulate insulin secretion by binding to and inhibiting ATP-sensitive potassium channels on pancreatic beta cells.[2][4][16][17] Furthermore, many sulfonylamino compounds function as carbonic anhydrase inhibitors, reducing the formation of bicarbonate and hydrogen ions, a mechanism exploited in the treatment of glaucoma.[10][12][18][19]
Given the diverse mechanisms of action, a systematic and well-controlled experimental design is paramount to accurately characterize the bioactivity of novel sulfonylamino compounds. This guide provides a comprehensive framework for researchers, outlining key in vitro and in vivo assays to elucidate the therapeutic potential of this important class of molecules.
Part 1: Foundational In Vitro Bioactivity Screening
The initial assessment of a novel sulfonylamino compound's bioactivity begins with a battery of in vitro assays. These cell-free and cell-based experiments provide crucial insights into the compound's mechanism of action, potency, and potential toxicity.
Enzyme Inhibition Assays: Unraveling the Mechanism of Action
Since many sulfonylamino compounds exert their effects by inhibiting specific enzymes, enzyme inhibition assays are a logical starting point.[20][21] These assays are essential for understanding the compound's activity and can help identify its molecular target.[20]
Causality Behind Experimental Choices: The choice of enzyme to target is dictated by the structural characteristics of the sulfonylamino compound and the intended therapeutic application. For example, if the compound is designed as an antibacterial agent, dihydropteroate synthetase would be a primary target. If designed as a diuretic or anti-glaucoma agent, carbonic anhydrase would be the enzyme of interest.[10][12] The kinetic parameters derived from these assays, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), are critical for structure-activity relationship (SAR) studies.[22]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the sulfonylamino test compound.
-
Prepare a control inhibitor with a known potency for the target enzyme.[22]
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, enzyme solution, and either the test compound or the control inhibitor.
-
Pre-incubate the mixture for a defined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.
-
Self-Validating System: The inclusion of a known inhibitor as a positive control validates the assay's performance. A "no enzyme" control and a "no substrate" control are essential to account for background signal.[22]
Cell Viability and Cytotoxicity Assays: Assessing the Impact on Cellular Health
Cell viability and cytotoxicity assays are fundamental for evaluating the effect of a compound on cell health and proliferation.[23][24][25] These assays are crucial for identifying potential therapeutic agents with minimal toxicity.[23]
Causality Behind Experimental Choices: These assays are performed to determine if the observed bioactivity is due to a specific mechanism or a general cytotoxic effect. A compound that is highly potent in an enzyme assay but also highly cytotoxic may have limited therapeutic potential. The choice of cell line is critical and should be relevant to the intended therapeutic area (e.g., cancer cell lines for oncology applications, bacterial cells for antimicrobial testing).
Experimental Workflow: Cell Viability Assay
Caption: General workflow for a cell viability assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture the chosen cell line to the appropriate confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonylamino test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity.
-
-
Incubation and Assay:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Self-Validating System: The use of a known cytotoxic agent as a positive control ensures the assay is responsive. A vehicle control is crucial to account for any effects of the solvent used to dissolve the test compound.
Table 1: Representative In Vitro Bioactivity Data for a Hypothetical Sulfonylamino Compound
| Assay Type | Target/Cell Line | IC₅₀ (µM) |
| Enzyme Inhibition | Carbonic Anhydrase II | 0.5 |
| Enzyme Inhibition | Dihydropteroate Synthetase | > 100 |
| Cell Viability | A549 (Human Lung Cancer) | 10.2 |
| Cell Viability | MCF-7 (Human Breast Cancer) | 15.8 |
| Cell Viability | E. coli | > 100 |
Part 2: Specialized In Vitro Assays for Specific Bioactivities
Based on the initial screening results, more specialized in vitro assays can be employed to further characterize the bioactivity of promising sulfonylamino compounds.
Antimicrobial Susceptibility Testing
For compounds showing potential antibacterial activity, determining the Minimum Inhibitory Concentration (MIC) is a critical next step.[27]
Causality Behind Experimental Choices: The MIC value is a quantitative measure of a compound's potency against a specific microorganism. This data is essential for guiding further development of the compound as an antibiotic. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of results.[7]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium from a fresh culture.[28]
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the sulfonylamino compound in a 96-well microplate containing Mueller-Hinton broth.[27]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.[28]
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[27]
-
Self-Validating System: The growth control ensures that the bacteria are viable and the sterility control confirms that the medium is not contaminated. Including a standard antibiotic as a positive control is also recommended.
Insulin Secretion Assay
For compounds designed to treat diabetes, such as sulfonylureas, assessing their ability to stimulate insulin secretion from pancreatic beta cells is crucial.
Causality Behind Experimental Choices: This assay directly measures the primary pharmacological effect of sulfonylurea-like compounds. The results can confirm the mechanism of action and provide a quantitative measure of potency.
Protocol: In Vitro Insulin Secretion from Pancreatic Islets
-
Islet Isolation:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion.
-
-
Islet Culture and Treatment:
-
Culture the isolated islets for a period to allow recovery.
-
Pre-incubate the islets in a low-glucose buffer.
-
Stimulate the islets with a high-glucose buffer in the presence of various concentrations of the sulfonylamino test compound.
-
Include a known insulin secretagogue (e.g., glibenclamide) as a positive control.
-
-
Insulin Measurement:
-
Collect the supernatant after the stimulation period.
-
Measure the concentration of secreted insulin using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total insulin content of the islets.
-
Plot the fold-increase in insulin secretion against the compound concentration to determine the EC₅₀ value.
-
Self-Validating System: The use of both low and high glucose conditions demonstrates the glucose-dependent nature of insulin secretion. The positive control confirms the responsiveness of the isolated islets.
Part 3: In Vivo Efficacy Studies: Translating In Vitro Findings to a Living System
Promising candidates from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety.[29][30][31]
Causality Behind Experimental Choices: In vivo studies are the gold standard for evaluating the therapeutic potential of a drug candidate.[31] They provide a more comprehensive understanding of how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of animal model is critical and should accurately reflect the human disease state.
Xenograft Models for Anticancer Activity
For compounds with potential anticancer activity, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[29]
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Protocol: Murine Xenograft Model
-
Tumor Implantation:
-
Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the sulfonylamino compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly.[32]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Excise the tumors and weigh them.
-
Compare the tumor growth between the treated and control groups to determine the compound's efficacy. Statistical analysis, such as ANOVA, is used to determine significance.[30]
-
Self-Validating System: The vehicle control group provides a baseline for tumor growth in the absence of treatment. Monitoring body weight is a key indicator of systemic toxicity.
Table 2: Representative In Vivo Efficacy Data for a Hypothetical Sulfonylamino Compound in a Xenograft Model
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Compound A (10 mg/kg) | 750 ± 150 | 50 |
| Compound A (30 mg/kg) | 450 ± 100 | 70 |
Conclusion
The experimental design for testing the bioactivity of sulfonylamino compounds should be a multi-faceted approach, progressing from broad in vitro screening to more specific mechanistic studies and finally to in vivo validation. By employing the detailed protocols and logical frameworks outlined in this guide, researchers can systematically and rigorously evaluate the therapeutic potential of this versatile and important class of molecules. The emphasis on self-validating systems and the clear understanding of the causality behind experimental choices will ensure the generation of robust and reliable data, ultimately accelerating the drug discovery and development process.
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National Center for Biotechnology Information. (n.d.). Sulfonylureas. In StatPearls [Internet]. Retrieved from [Link]
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Diabetes UK. (2024, June 18). Sulphonylureas. Retrieved from [Link]
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JoVE. (2024, December 19). Oral Hypoglycemic Agents: Sulfonylureas. Retrieved from [Link]
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Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(6), 670–681. [Link]
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Medicover Hospitals. (2024, August 12). Sulfonylureas: Mechanism, Dosage, and Side Effects. Retrieved from [Link]
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American College of Physicians. (2025, November 10). What is the role of sulfonylureas (SUs) in treating type 2 diabetes mellitus (T2DM)? Retrieved from [Link]
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Doctronic.ai. (2023, November 20). Sulfonylureas: The Unsung Heroes of Diabetes Treatment? Retrieved from [Link]
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West Virginia University School of Pharmacy. (n.d.). Role of Sulfonylureas in Type II Diabetes. Retrieved from [Link]
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Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]
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Cleveland Clinic. (n.d.). Sulfonylureas: Uses, Side Effects & How They Work. Retrieved from [Link]
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van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2015). Optimization of a cell viability assay for drug sensitivity screens. BMC Research Notes, 8, 337. [Link]
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Public Health England. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Asghar, M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 1-9. [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 129127. [Link]
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ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Retrieved from [Link]
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Ghorab, M. M., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(11), 3291. [Link]
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Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
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Troubleshooting & Optimization
troubleshooting 3-(Methylsulfonylamino)benzylamine hydrochloride synthesis reactions
<_ Technical Support Center: Synthesis of 3-(Methylsulfonylamino)benzylamine Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for anticoagulants like Dabigatran Etexilate.[1][2] The synthesis typically involves the reaction of 3-aminobenzylamine with methanesulfonyl chloride, followed by conversion to its hydrochloride salt. While conceptually straightforward, this procedure is fraught with potential challenges that can impact yield and purity. This guide will address these common issues, providing scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.
Question 1: My reaction is incomplete, and I observe unreacted 3-aminobenzylamine. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion is a frequent issue in this synthesis. Several factors can contribute to this problem:
-
Insufficient Reagent Stoichiometry: An inadequate amount of methanesulfonyl chloride will naturally lead to unreacted starting material. It is crucial to use a slight excess of the sulfonylating agent.
-
Base Inefficiency: A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction.[3] If the base is not sufficiently strong or is present in substoichiometric amounts, the reaction mixture will become acidic. This protonates the amine groups of the starting material, rendering them non-nucleophilic and halting the reaction.[4]
-
Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the reaction setup (glassware, solvents, or starting materials) will consume the reagent, reducing the amount available to react with the amine.[4]
-
Low Reaction Temperature: While the reaction is typically initiated at a low temperature (e.g., 0 °C) to control its exothermicity, maintaining too low a temperature for an extended period can slow the reaction rate, leading to incomplete conversion.[5]
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a 1.1 to 1.2 molar equivalent of methanesulfonyl chloride relative to 3-aminobenzylamine.
-
Ensure Adequate Base: Employ at least 2.2 equivalents of a suitable base like triethylamine to scavenge the HCl produced.
-
Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
-
Monitor Temperature and Reaction Time: Start the reaction at 0 °C and allow it to gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Question 2: I am observing the formation of a significant amount of a di-sulfonated byproduct. How can I prevent this?
Answer:
The formation of a di-sulfonated product, where both the primary and secondary amine groups of 3-aminobenzylamine are mesylated, is a common side reaction. This occurs when the reaction conditions are too harsh or when there is a large excess of methanesulfonyl chloride.
dot
Caption: General purification workflow.
Detailed Steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This typically involves washing the organic layer with a mild base like sodium bicarbonate solution to remove excess acid and the hydrochloride salt of the base used (e.g., triethylammonium chloride). [7]2. Extraction: The product is extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Column Chromatography (if necessary): If significant impurities remain, column chromatography on silica gel can be performed on the free base before converting it to the hydrochloride salt. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.
-
Conversion to Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in an appropriate solvent (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. [8]5. Recrystallization: The precipitated salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. [4]DCM is often preferred due to its good solvating properties for the starting materials and its ease of removal.
Q2: Can I use a different sulfonyl chloride, like tosyl chloride?
A2: Yes, other sulfonyl chlorides such as p-toluenesulfonyl chloride (tosyl chloride) can be used. However, the reaction conditions may need to be adjusted, and the properties of the final product will be different. Tosylates are generally more crystalline and can be easier to handle, but the mesyl group is smaller and may be preferred for certain subsequent reactions. [9] Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (3-aminobenzylamine) is quite polar, while the product is less polar. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing.
Q4: What are the safety precautions for handling methanesulfonyl chloride?
A4: Methanesulfonyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It reacts violently with water, so care must be taken to avoid contact with moisture.
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylsulfonylamino)benzylamine (Free Base)
| Reagent/Solvent | Molar Eq. | Amount |
| 3-Aminobenzylamine | 1.0 | (e.g., 5.0 g) |
| Triethylamine | 2.2 | (Calculated) |
| Dichloromethane (DCM) | - | (e.g., 100 mL) |
| Methanesulfonyl Chloride | 1.1 | (Calculated) |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-aminobenzylamine and triethylamine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Protocol 2: Conversion to this compound
-
Dissolve the crude or purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Analytical Characterization
The identity and purity of the final product should be confirmed by appropriate analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
- Organic Process Research & Development. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug.
- An Improved Process For The Synthesis Of Dabigatran And Its Intermedi
- Master Organic Chemistry. (2015).
- Wikipedia. (n.d.). Sulfonamide.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
- Organic Synthesis. (n.d.).
- Reddit. (2019).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing yield and purity of 3-(Methylsulfonylamino)benzylamine hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3-(Methylsulfonylamino)benzylamine hydrochloride. The following troubleshooting guides and FAQs have been developed from field-proven insights and established chemical principles to help you optimize reaction yields and achieve high product purity. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
Low yield is a frequent issue that can often be traced back to several key stages of the synthesis and workup.
Potential Cause 1: Incomplete Sulfonylation of the Starting Material The reaction between 3-aminobenzylamine and methanesulfonyl chloride is the critical bond-forming step. The nucleophilicity of the amine and the reactivity of the sulfonyl chloride are highly dependent on the reaction conditions.
-
The "Why": The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. A base is required to scavenge this acid.
-
Solution:
-
Choice of Base: Employ a non-nucleophilic organic base, such as triethylamine or pyridine. Use at least 1.1 to 1.5 equivalents to ensure all generated HCl is neutralized.
-
Controlled Addition: Perform the reaction at a low temperature (0-5 °C) and add the methanesulfonyl chloride dropwise to the solution of the amine and base. This minimizes side reactions and potential degradation.
-
Potential Cause 2: Product Loss During Workup and Extraction The product, being an amine, has variable solubility depending on the pH of the aqueous phase during extraction.
-
The "Why": During an aqueous workup, if the pH is too low (acidic), your product will be protonated and remain in the aqueous layer. If the pH is too high (strongly basic), other side reactions could be promoted.
-
Solution:
-
pH Adjustment: After the reaction, carefully quench with water and adjust the pH to a mildly basic level (pH 8-9) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its free base form and partitions into the organic layer.
-
Thorough Extraction: Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to maximize the recovery from the aqueous phase.
-
Potential Cause 3: Inefficient Precipitation of the Hydrochloride Salt The final step of converting the free base to its hydrochloride salt is crucial for isolation and stability.
-
The "Why": The presence of water can significantly hinder the precipitation of the hydrochloride salt, leading to the formation of an oil or preventing crystallization altogether.
-
Solution:
-
Anhydrous Conditions: Ensure the organic solution containing the free base is thoroughly dried using a drying agent like anhydrous sodium sulfate or magnesium sulfate before adding the HCl source.
-
HCl Source: Use a solution of anhydrous HCl in an organic solvent, such as 2-propanol, diethyl ether, or dioxane. Bubbling HCl gas through the solution is also effective but requires more specialized equipment.
-
Solvent System: Dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble. A common choice is isopropanol or a mixture of ethyl acetate and hexanes.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to HCl byproduct formation. | Use 1.1-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine). |
| Product loss during aqueous workup. | Adjust aqueous phase to pH 8-9 before extraction; perform multiple extractions. | |
| Poor precipitation of the hydrochloride salt. | Ensure anhydrous conditions; use anhydrous HCl in an organic solvent (e.g., isopropanol). |
Q2: My final product is discolored (yellow or brown) instead of white. What is the cause and how can I fix it?
Discoloration is typically indicative of impurities, often arising from oxidation or side reactions.
-
The "Why": The benzylamine moiety can be susceptible to oxidation, leading to the formation of colored impurities.[1] Residual starting materials or reaction byproducts can also impart color.
-
Solution: Recrystallization with Activated Carbon
-
Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Alcohols like ethanol or isopropanol are often good starting points.
-
Procedure:
-
Dissolve the crude, colored product in a minimum amount of the hot solvent.
-
Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Hold the solution at temperature for 5-10 minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to induce crystallization.
-
Collect the purified white crystals by filtration.
-
-
Q3: I am observing multiple spots on TLC or extra peaks in my HPLC analysis. What are the likely impurities?
The presence of impurities can compromise downstream applications and is a critical parameter to control.
-
Potential Impurities & Their Origins:
-
Unreacted 3-aminobenzylamine: Can occur if an insufficient amount of methanesulfonyl chloride is used or if the reaction does not go to completion.
-
Bis-sulfonated Product: If there are other nucleophilic sites, or under harsh conditions, multiple sulfonations could occur, although less likely on the benzylamine nitrogen due to steric hindrance.
-
Oxidation/Dimerization Products: As mentioned, benzylamines can oxidize or self-condense to form imine-containing dimers.[1]
-
Hydrolysis Product: The methylsulfonylamino group could potentially be hydrolyzed under strongly acidic or basic conditions during workup, though this is generally a stable linkage.
-
-
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of methanesulfonyl chloride to ensure the complete conversion of the starting amine.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Purification: If impurities persist, purification of the free base by column chromatography on silica gel may be necessary before converting to the hydrochloride salt. A gradient elution system of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking, is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard synthetic workflow for preparing this compound?
A common and reliable approach involves a two-step process starting from 3-aminobenzylamine. This method ensures regioselective sulfonylation of the aromatic amine over the benzylic amine due to the difference in basicity and steric accessibility.
Caption: A typical two-step synthetic workflow.
Q2: What are the recommended storage and handling conditions?
To maintain the integrity and purity of your product, proper storage is essential.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert gas like argon or nitrogen, as the material can be hygroscopic (absorbs moisture from the air) and sensitive to air.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of dust.
Q3: Which analytical techniques are best for purity assessment?
A combination of methods is recommended for a comprehensive purity analysis.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantifying purity and detecting impurities. | Provides percentage purity based on peak area and reveals the presence of any related substances.[2] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and purity check. | Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirming molecular weight. | Provides the mass of the parent ion, confirming the identity of the product and potentially helping to identify impurities. |
| TLC (Thin-Layer Chromatography) | Quick reaction monitoring and purity check. | A fast method to assess the completion of a reaction and get a qualitative idea of purity. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylsulfonylamino)benzylamine (Free Base)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be used directly or purified by column chromatography.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound in a minimum amount of boiling isopropanol.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and continue to heat for 5 minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Caption: A decision-making workflow for troubleshooting common issues.
References
- Sigma-Aldrich, Safety Data Sheet for this compound.
- Sigma-Aldrich, Product Page for 3-(Methylsulfonyl)benzylamine Hydrochloride.
- Sigma-Aldrich, Safety Data Sheet for a related amine hydrochloride, highlighting sensitivity.
- PrepChem, Synthesis of benzylamine hydrochloride.
- BenchChem, Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Reddit, How to purify Benzylamine? r/OrganicChemistry.
- Google Patents, Synthesis of sulfonylamines compounds.
- PrepChem, Prepar
- SciSpace, Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride.
Sources
Benzylamine Synthesis: A Technical Support Guide to Byproduct Mitigation
Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzylamine, a critical precursor in numerous organic and pharmaceutical applications.[1] Here, we delve into the intricacies of byproduct formation across various synthetic routes and provide actionable troubleshooting strategies to enhance yield and purity.
Part 1: Frequently Asked Questions (FAQs) - Common Issues in Benzylamine Synthesis
Q1: My benzylamine synthesis via ammonolysis of benzyl chloride is producing significant amounts of secondary and tertiary amines. What is causing this and how can I prevent it?
This is a classic issue of over-alkylation. The primary amine product, benzylamine, is more nucleophilic than the ammonia reactant, making it susceptible to further reaction with the benzyl chloride starting material. This leads to the formation of dibenzylamine and tribenzylamine.[2][3]
-
Root Cause: The rate of reaction of benzylamine with benzyl chloride is significantly faster than that of ammonia with benzyl chloride.[3]
-
Solution: To favor the formation of the primary amine, it is crucial to use a large molar excess of ammonia relative to benzyl chloride.[3][4] This increases the probability of benzyl chloride reacting with ammonia rather than the newly formed benzylamine. Ratios of 20:1 (ammonia:benzyl chloride) or higher are often employed in industrial processes.[3][4] Additionally, slow, dropwise addition of benzyl chloride to the ammonia solution can help maintain a low concentration of the alkylating agent, further minimizing over-alkylation.[2]
Q2: During the reductive amination of benzaldehyde, I'm observing a significant amount of benzyl alcohol in my product mixture. What's the reason for this?
The presence of benzyl alcohol indicates that the reduction of the benzaldehyde starting material is competing with the desired reductive amination pathway.
-
Root Cause: This typically occurs if the reduction of the carbonyl group is faster than the formation of the imine intermediate or if the chosen reducing agent is too reactive towards the aldehyde.
-
Solution: Ensure that the imine formation is favored before the reduction step. This can be achieved by mixing the benzaldehyde and ammonia source prior to the addition of the reducing agent. Using a reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB), can also significantly reduce the formation of benzyl alcohol.[5][6] When using catalytic hydrogenation, optimizing the reaction conditions (temperature, pressure, and catalyst) is key to favor the amination pathway.[7][8]
Q3: My synthesis of benzylamine from benzonitrile reduction is yielding a high percentage of dibenzylamine. How can I improve the selectivity for the primary amine?
Dibenzylamine is a common byproduct in the reduction of benzonitrile.[9][10]
-
Root Cause: It is formed through the reaction of the intermediate imine (formed during the reduction of the nitrile) with the final benzylamine product, which then undergoes further reduction.[11]
-
Solution: The selectivity towards benzylamine can be improved by carefully selecting the catalyst and solvent. For instance, nickel-based catalysts have shown high selectivity.[10] Running the reaction in a solvent like methanol can also enhance the yield of the primary amine.[10] Additionally, controlling the reaction conditions, such as hydrogen pressure and temperature, can influence the product distribution.[11]
Q4: I have an unidentifiable impurity in my benzylamine that has a different solubility profile. What could it be?
If you are using benzonitrile as a starting material and there is water present in your reaction, you might be forming benzoic acid through hydrolysis.[12][13]
-
Root Cause: The nitrile group can undergo hydrolysis under either acidic or basic conditions to form a carboxylic acid.[12][13][14]
-
Solution: Ensure that your starting materials and solvents are anhydrous. If the impurity is already present, it can be removed by an acid-base extraction. Benzoic acid, being acidic, will be soluble in a basic aqueous solution, while benzylamine will remain in the organic phase.
Part 2: Troubleshooting Guides for Specific Synthesis Routes
Guide 1: Ammonolysis of Benzyl Chloride
This method is a widely used industrial process for producing benzylamine.[1] However, controlling the selectivity can be challenging.
Problem: Low yield of benzylamine with significant formation of dibenzylamine and tribenzylamine.
| Potential Cause | Troubleshooting Steps |
| Insufficient excess of ammonia | Increase the molar ratio of ammonia to benzyl chloride. A ratio of at least 20:1 is recommended.[3][4] |
| High local concentration of benzyl chloride | Add the benzyl chloride to the ammonia solution slowly and with vigorous stirring to ensure rapid dispersion.[2] |
| Reaction temperature too high | Elevated temperatures can favor the faster secondary and tertiary amine formation. Maintain a moderate reaction temperature, typically between 30-50°C.[4] |
| Inadequate mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations of benzyl chloride. |
Guide 2: Reductive Amination of Benzaldehyde
A versatile method that can be adapted for various scales.[15]
Problem: Product mixture contains significant amounts of benzyl alcohol and/or dibenzylamine.
| Potential Cause | Troubleshooting Steps |
| Premature reduction of benzaldehyde | Pre-form the imine by mixing benzaldehyde and the ammonia source before introducing the reducing agent. |
| Non-selective reducing agent | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6] |
| Suboptimal catalytic hydrogenation conditions | Optimize hydrogen pressure, temperature, and catalyst choice (e.g., Raney nickel).[8] The presence of ammonia helps to shift the equilibrium towards the imine.[7] |
| Formation of dibenzylamine | Similar to the ammonolysis route, using an excess of the ammonia source can help minimize the formation of the secondary amine. |
Guide 3: Reduction of Benzonitrile
This route offers a direct conversion of a nitrile to a primary amine.[1]
Problem: Low selectivity for benzylamine, with dibenzylamine and toluene as major byproducts.
| Potential Cause | Troubleshooting Steps |
| Reaction of intermediate imine with benzylamine | Use a catalyst system known for high selectivity towards primary amines, such as supported nickel catalysts.[10] |
| Hydrogenolysis of the C-N bond | This side reaction leads to the formation of toluene.[16] Catalyst choice is critical; for example, palladium catalysts might favor hydrogenolysis more than nickel catalysts under certain conditions.[16] |
| Presence of water leading to hydrolysis | Ensure all reagents and solvents are dry to prevent the formation of benzoic acid.[12][13] |
| Suboptimal reaction conditions | Adjusting temperature and hydrogen pressure can influence the product distribution. Higher temperatures may increase the rate of secondary amine formation.[10] |
Part 3: Visualization of Byproduct Formation
Diagram 1: Over-alkylation in Benzylamine Synthesis from Benzyl Chloride
Caption: Pathway of over-alkylation leading to byproducts.
Diagram 2: Competing Reactions in the Reductive Amination of Benzaldehyde
Caption: Desired vs. side reaction in reductive amination.
Part 4: Experimental Protocols
Protocol 1: Purification of Benzylamine from Dibenzylamine and Tribenzylamine by Acid Extraction
This protocol is effective for removing less basic secondary and tertiary amine byproducts from the more basic primary amine.
-
Dissolve the crude benzylamine mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. The volume should be sufficient to protonate the benzylamine.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated benzylamine hydrochloride will be in the aqueous layer, while the less basic dibenzylamine and tribenzylamine will preferentially remain in the organic layer.
-
Drain the aqueous layer containing the benzylamine hydrochloride.
-
To recover the benzylamine, add a strong base, such as a concentrated sodium hydroxide solution, to the aqueous layer until it is strongly alkaline.
-
Extract the liberated benzylamine with fresh organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain purified benzylamine.
References
-
ParleyAI. (n.d.). Understanding the Product of Ammonolysis of Benzyl Chloride. Retrieved from [Link][17]
-
Wikipedia. (2023, October 27). Benzylamine. Retrieved from [Link][1]
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Reddit. (2022, November 8). How to purify Benzylamine? Retrieved from [Link][18]
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Filo. (2022, January 22). What happens when Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. Retrieved from [Link][19]
-
Shaalaa.com. (2022, April 21). What happens when reactions: Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. Retrieved from [Link][20]
-
Wikipedia. (2023, September 21). Benzalkonium chloride. Retrieved from [Link][21]
-
ResearchGate. (1987, August 10). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Retrieved from [Link][22]
-
ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link][23]
-
Baratta, W., & Rigo, P. (2013). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In P. A. Clarke & F. E. S. Souza (Eds.), Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 416-458). Elsevier.[24]
-
Wikipedia. (2023, March 21). Dibenzylamine. Retrieved from [Link][9]
-
ResearchGate. (2019, January 1). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. Retrieved from [Link][7]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link][12]
-
Brainly.com. (2022, February 7). Write the chemical equation for the following reaction: Ammonolysis of benzyl chloride and reaction of the. Retrieved from [Link][25]
-
Erhardt, P. W. (1980). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Secondary Aliphatic Amines. The Journal of Organic Chemistry, 45(1), 105-112.[26]
-
Magee, P. S. (1961). U.S. Patent No. 2,987,548. U.S. Patent and Trademark Office.[3]
-
Johnson, M. F., & May, J. A. (1979). U.S. Patent No. 4,163,025. U.S. Patent and Trademark Office.[11]
-
Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2181-2190.[10]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link][27]
-
ResearchGate. (2018, January 1). Reaction pathways associated with the hydrogenation of benzonitrile. Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link][28]
-
Schering Aktiengesellschaft. (1999). German Patent No. DE19811092A1. German Patent and Trade Mark Office.[29]
-
Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Retrieved from [Link][30]
-
Pérez-Gallent, E., et al. (2023). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering, 11(23), 8565–8573.[31]
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Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link][13]
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Terzian, R., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide. Chemical Communications, 49(93), 10911-10913.[32]
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Anhui Source Of Students Chemical Co Ltd. (2015). Chinese Patent No. CN104744265A. China National Intellectual Property Administration.[33]
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Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624.[34]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzylamine by C-C coupling. Retrieved from [Link][35]
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designer-drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. Retrieved from [Link][4]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
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ResearchGate. (2018, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link][15]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][6]
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Chegg. (2020, November 6). REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE. Retrieved from [Link][36]
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ResearchGate. (2022, May 19). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. Retrieved from [Link][37]
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Homework. (2023, June 30). [Chemistry] How would you prepare benzylamine ( ) from each compound? [Video]. YouTube. Retrieved from [Link][38]
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Richards, J. H., & Tarbell, D. S. (1954). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, 76-80.[14]
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Wikipedia. (2023, March 21). Tribenzylamine. Retrieved from [Link][39]
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PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved from [Link][40]
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Technical Support Hub: Investigating the Degradation Pathways of Sulfonylamino Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with sulfonylamino compounds. This guide is designed to provide expert insights and practical solutions for navigating the complexities of stability testing and degradation pathway analysis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and degradation of sulfonylamino compounds.
Q1: What are the primary degradation pathways for sulfonylamino compounds?
Sulfonylamino compounds, a broad class that includes critical therapeutic agents like sulfonamide antibiotics and sulfonylurea hypoglycemics, are susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1] The specific pathway that predominates depends on the molecule's precise structure and the environmental conditions it is exposed to.[2][3]
-
Hydrolysis: This is arguably the most significant non-biological degradation pathway, especially for sulfonylureas.[4] It involves the cleavage of chemical bonds by water and is highly sensitive to pH.[1] For many sulfonylamino structures, the amide or sulfonylurea bridge is the most susceptible linkage.[5][6]
-
Oxidation: This pathway involves the loss of electrons and can be initiated by atmospheric oxygen, peroxides, or metal ions.[1][7] Functional groups like the aniline amine in sulfonamides or alkyl chains can be susceptible to oxidative attack, leading to products such as hydroxylated derivatives.[7]
-
Photolysis: Degradation induced by light, particularly UV radiation, can also occur.[8][9] While often considered a minor pathway compared to hydrolysis, it can become significant for compounds exposed to sunlight during storage or use.[8][10] Photodegradation can proceed through direct absorption of light by the molecule or indirect processes involving photosensitizing agents in the matrix.[10][11]
Q2: What is the most common degradation mechanism for sulfonylureas, and why is it so pH-dependent?
For sulfonylureas, the primary degradation mechanism is the hydrolytic cleavage of the sulfonylurea bridge (R-SO₂-NH-CO-NH-R').[5][12] This reaction breaks the molecule into a sulfonamide and an amine, with the liberation of carbon dioxide.[6]
The rate of this hydrolysis is profoundly influenced by pH because the mechanism changes depending on the conditions:[4][8]
-
Under acidic conditions (pH < 7): The reaction is acid-catalyzed. The urea portion of the bridge is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond.[5][13] The degradation rate is generally faster in acidic environments than in neutral ones.[8]
-
Under alkaline conditions (pH > 7): In basic media, the degradation can proceed through a different mechanism, sometimes involving bridge contraction or rearrangement, although simple cleavage can also occur.[8] For some sulfonylureas, hydrolysis rates increase again under strongly alkaline conditions.[8][13]
Because the rate is slowest in the neutral pH range and increases at both acidic and alkaline extremes, pH control is the single most critical factor for ensuring the stability of sulfonylurea-based formulations.[4][8]
Q3: What are the key environmental and formulation factors that influence the stability of sulfonylamino compounds?
Beyond the intrinsic chemical structure, several external factors can significantly accelerate degradation.[2][3][14] Understanding these is crucial for developing stable formulations and defining appropriate storage conditions.[15]
| Factor | Impact on Stability | Causality |
| Temperature | Higher temperatures significantly increase degradation rates.[16] | Heat provides the activation energy needed for chemical reactions like hydrolysis and oxidation to occur more rapidly.[15][17] A 10°C increase can sometimes cause an exponential increase in the degradation rate.[17] |
| Light | Exposure to light, especially UV, can trigger photodegradation.[9][10] | Light energy can be absorbed by the molecule, promoting electrons to an excited state and leading to bond cleavage or reaction with other molecules, like oxygen.[9][15] |
| Moisture/Humidity | The presence of water is a prerequisite for hydrolysis.[17] | Water acts as the reactant in hydrolytic cleavage. High humidity can introduce sufficient moisture to degrade solid dosage forms.[15][17] |
| pH | Controls the rate and mechanism of hydrolysis.[5][14] | As discussed in Q2, pH determines the protonation state of the molecule and the availability of H+ or OH- ions, which catalyze the reaction.[8] |
| Oxygen/Oxidants | The presence of oxygen or oxidizing agents (e.g., peroxides, metal ions) promotes oxidative degradation.[7][15][18] | These agents can initiate free-radical chain reactions or directly oxidize susceptible functional groups on the sulfonylamino compound.[7] |
| Excipients | Formulation components can either stabilize or destabilize the active pharmaceutical ingredient (API).[15] | Excipients can interact with the API, contain reactive impurities, or alter the micro-environment pH or moisture content, thereby affecting stability.[15] |
Section 2: Experimental Design & Troubleshooting Guide
This section provides practical guidance for setting up and troubleshooting forced degradation studies, a regulatory requirement for drug development.[19]
Q4: How do I design a robust forced degradation study for a novel sulfonylamino compound according to regulatory expectations (ICH/FDA)?
Forced degradation (or stress testing) is a series of experiments designed to intentionally degrade the drug substance. Its purpose is not to determine shelf-life but to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating these degradants from the parent drug.[19][20] According to ICH and FDA guidelines, studies should aim for a target degradation of 5-20%.[21][22] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.[22]
Caption: Mechanism of acid-catalyzed sulfonylurea hydrolysis.
This pathway shows how the initial protonation makes the carbonyl carbon a prime target for a water molecule, leading to a tetrahedral intermediate that ultimately collapses, cleaving the C-N bond and releasing the sulfonamide and an isocyanate, which is rapidly hydrolyzed to the corresponding amine and carbon dioxide. [6]
Q9: What are the common degradation products I should expect from a sulfonylurea drug?
Based on the primary degradation pathway (hydrolysis of the sulfonylurea bridge), you should always be looking for two key degradants. [5][6][12]
| Parent Drug Class | Primary Degradation Products | Example (Glibenclamide) |
|---|
| Sulfonylureas | 1. The corresponding sulfonamide .2. The corresponding amine (or heterocyclic amine). | 1. 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide2. Cyclohexylamine |
Identifying these two specific products provides strong evidence that hydrolysis of the sulfonylurea bridge is the operative degradation pathway.
Q10: How do I approach the structural elucidation of a completely unknown degradation product?
When forced degradation produces an unexpected peak, a systematic approach using modern analytical techniques is required. High-resolution mass spectrometry (LC-MS/MS) is the most powerful tool for this task. [8][12][23]
Caption: Systematic workflow for identifying unknown degradants.
This structured approach ensures that all available data is used to build a confident structural hypothesis. Comparing the fragmentation pattern of the degradant to that of the parent drug is particularly powerful, as conserved fragments can quickly reveal which part of the molecule has remained intact.
References
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Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2006). Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: Assessing fate. Environmental Toxicology and Chemistry, 25(3), 691-700. [Link]
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Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 50(22), 6253-6265. [Link]
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Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. PubMed, 12381100. [Link]
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Wu, J., et al. (2010). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 58(12), 7341-7347. [Link]
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Gómez-Rivera, F., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 34(3), 435-446. [Link]
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Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. ResearchGate. [Link]
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Waterman, K. C., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 96(6), 1536-1546. [Link]
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Al-Anizi, W. S., et al. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 26(16), 4999. [Link]
-
Structures of the sulfonylureas and degradation products studied. ResearchGate. [Link]
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Li, Y., et al. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Critical Reviews in Analytical Chemistry, 54(6), 1435-1452. [Link]
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Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave. [Link]
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Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
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Degradation of Sulfosulfuron, a Sulfonylurea Herbicide, As Influenced by Abiotic Factors. ResearchGate. [Link]
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Corminboeuf, C., et al. (2003). Photodegradation of Sulfonylurea Molecules: Analytical and Theoretical DFT Studies. The Journal of Physical Chemistry A, 107(35), 6751-6759. [Link]
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Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
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Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
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Anonym. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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García-Galán, M. J., et al. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate. Journal of Environmental Science and Health, Part B, 49(3), 200-211. [Link]
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Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7980. [Link]
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Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. [Link]
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Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials, 285, 414-421. [Link]
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Drug degradation pathways. Pharmacy 180. [Link]
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Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]
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Drug Stability and factors that affect on the drug stability. IJRPS. [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
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Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
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Thiele-Bruhn, S., et al. (2004). Photodegradation of antibiotics on soil surfaces: laboratory studies on sulfadiazine in an ozone-controlled environment. Environmental Science & Technology, 38(14), 3926-3933. [Link]
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Anonym. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of 3-(Methylsulfonylamino)benzylamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(Methylsulfonylamino)benzylamine hydrochloride (CAS 238428-26-7). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility challenges and ensure the success and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a compound with distinct structural features that govern its solubility. It possesses two key ionizable groups: a primary benzylamine group, which is basic, and a methylsulfonamide group, which is weakly acidic. This dual nature makes the molecule amphoteric, meaning its net charge and, consequently, its aqueous solubility, are highly dependent on the pH of the solution. As a hydrochloride salt, the amine is pre-protonated, which generally aids initial dissolution in water[1][2]. However, achieving high concentrations or stability in buffered systems, especially near physiological pH, often requires a systematic approach.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is my compound not dissolving in neutral water or PBS (pH 7.4)? A: The compound's amphoteric nature is the primary reason. At neutral pH, the molecule is near its isoelectric point, where it has a minimal net charge, leading to strong intermolecular interactions and low aqueous solubility. In this state, both the acidic and basic groups can influence its limited solubility.
Q2: What is the single most effective method to try first for improving solubility? A: pH adjustment . Moving the pH away from the isoelectric point is the most critical first step. Solubility will dramatically increase in either strongly acidic (pH < 4) or strongly alkaline (pH > 10) conditions, where the molecule becomes a fully charged cation or anion, respectively[3][4].
Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened? A: This is a common issue when diluting a non-aqueous stock solution. The drastic change in solvent polarity reduces the solubility of the compound, causing it to "crash out" of the solution. This can often be mitigated by optimizing the dilution process or adjusting the final buffer composition.
Q4: Is the compound stable after I dissolve it? A: While generally stable, prolonged exposure to extreme pH values (very low or very high) combined with elevated temperatures can lead to hydrolytic degradation of the sulfonamide or other functional groups[5][6]. It is always recommended to perform preliminary stability studies under your specific experimental conditions. Store aqueous stock solutions at 4°C for short-term use (days) and at -20°C or -80°C for long-term storage, protecting them from light.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, cause-and-effect approach to solving more complex solubility challenges.
Issue 1: Compound Exhibits Poor Solubility in Neutral Buffers (e.g., PBS at pH 7.4)
-
Scientific Rationale: The limited solubility of this compound in neutral media is a direct consequence of its molecular structure. As an amphoteric substance, its solubility is lowest at its isoelectric point (pI), where the net electrical charge is zero. At low pH, the primary amine group is protonated (-CH₂NH₃⁺), resulting in a net positive charge and enhanced solubility. Conversely, at high pH, the sulfonamide group is deprotonated (-SO₂N⁻-), leading to a net negative charge and also enhancing solubility[7][8].
-
Visualizing the pH Effect:
Caption: pH-dependent ionic states of the compound.
-
Recommended Action Plan:
-
Determine the Optimal pH: The most direct solution is to prepare your solution at a pH where the compound is fully ionized.
-
Acidic Conditions: Attempt to dissolve the compound in a dilute acidic buffer (e.g., 50 mM citrate buffer, pH 3.0) or simply dilute HCl (0.01-0.1 M). The protonated amine salt is typically very soluble in water[2].
-
Alkaline Conditions: Alternatively, dissolve the compound in a dilute alkaline buffer (e.g., 50 mM carbonate buffer, pH 10.0) or dilute NaOH (0.01-0.1 M). The deprotonated sulfonamide salt should also exhibit improved solubility[3].
-
Data-Driven Approach: Perform a pH-solubility profile experiment to identify the optimal pH range for your required concentration. (See Protocol 1).
-
-
Illustrative Data Table:
| Buffer System | pH | Expected Solubility Behavior |
| Citrate Buffer | 3.0 | High |
| Acetate Buffer | 5.0 | Moderate to Low |
| Phosphate Buffer (PBS) | 7.4 | Low (Near pI) |
| Carbonate Buffer | 10.0 | High |
Issue 2: Precipitation Occurs Upon Dilution of a Concentrated Stock
-
Scientific Rationale: This phenomenon, known as "fall-out," typically occurs for two reasons:
-
pH Shift: If you dilute an acidic or basic stock solution into a neutral buffer, the final pH of the solution may shift into the region of low solubility, causing precipitation.
-
Solvent Shift: If you dilute a stock made in an organic co-solvent (like DMSO) into an aqueous buffer, the percentage of the organic solvent decreases dramatically. The aqueous buffer may not be able to maintain the solvation of the compound, leading to precipitation[9].
-
-
Visualizing the Correct Workflow:
Caption: Recommended workflows for preparing aqueous solutions.
-
Recommended Action Plan:
-
For pH-Adjusted Stocks: When diluting, add the concentrated acidic or basic stock slowly and dropwise into the final, larger volume of buffer while vigorously stirring. This helps to avoid localized areas of high concentration that can nucleate precipitation.
-
For Co-Solvent Stocks: Keep the final concentration of the organic co-solvent as high as is tolerable for your experiment (e.g., 0.1-1% DMSO is common). Perform a trial dilution to ensure the compound remains in solution at the final desired concentration and co-solvent percentage. (See Protocol 2).
-
Use of Surfactants: In some formulation contexts, adding a small amount of a non-ionic surfactant (e.g., Tween® 80) to the final buffer can help maintain solubility after dilution.
-
Issue 3: Solubility is Still Insufficient, Even with pH Adjustment
-
Scientific Rationale: Every compound has an intrinsic solubility limit, even in its ionized form. If you require concentrations that exceed this limit, modifying the solvent system itself with co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This lessens the energy penalty required to create a cavity in the solvent for the solute, thereby increasing solubility[][11].
-
Recommended Action Plan:
-
Co-Solvent Screening: Test a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400)[].
-
Optimize Co-Solvent Percentage: Systematically increase the percentage of the co-solvent in your final solution (e.g., 5%, 10%, 20% v/v) and measure the corresponding increase in solubility. Be mindful of the tolerance of your experimental system (e.g., cell culture) to these solvents.
-
Gentle Heating: Applying gentle heat (e.g., 37-40°C) and sonication can help overcome the activation energy of dissolution, increasing both the rate and extent of solubilization. Always check for compound stability at elevated temperatures.
-
-
Illustrative Data Table:
| Solvent System (at pH 3.0) | Max. Achieved Concentration (Hypothetical) |
| Aqueous Buffer (0% Co-solvent) | 1 mg/mL |
| 10% Ethanol in Buffer (v/v) | 3 mg/mL |
| 10% PEG 400 in Buffer (v/v) | 5 mg/mL |
| 10% DMSO in Buffer (v/v) | 8 mg/mL |
Part 3: Key Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol provides a systematic way to find the optimal pH for solubilizing your compound.
-
Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your buffers) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.
Protocol 2: Preparation of a High-Concentration Stock Using a Co-Solvent
This protocol is for creating a concentrated stock solution for subsequent dilution into aqueous media.
-
Solvent Selection: Based on pre-screening or literature, select a suitable co-solvent (e.g., DMSO).
-
Weighing: Accurately weigh the desired amount of this compound into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Dissolution: Add the co-solvent dropwise to the solid while vortexing. If necessary, use gentle warming (not exceeding 40°C) or sonication to aid dissolution. Continue adding solvent until the desired final concentration is reached (e.g., 50 mg/mL). Ensure the compound is fully dissolved with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Application: When preparing working solutions, calculate the volume of stock needed. Add the stock solution dropwise to your final aqueous buffer while stirring vigorously to ensure rapid and uniform dispersion. The final co-solvent concentration should ideally be below 1% to minimize effects on biological systems.
References
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.PubMed.
- Sulfonamide (medicine).Wikipedia.
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Technical Support Center: Prevention and Troubleshooting of Benzylamine Derivative Oxidation
Welcome to the technical support center for handling and preventing the oxidation of benzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these valuable yet sensitive compounds. Here, we will delve into the mechanisms of oxidation, provide practical troubleshooting advice for common issues, and offer preventative strategies to ensure the integrity of your experiments.
Section 1: Understanding the Instability - Why Do Benzylamine Derivatives Oxidize?
FAQ 1: What are the primary pathways through which my benzylamine derivative is degrading?
Benzylamine derivatives are susceptible to oxidation primarily at the benzylic carbon-hydrogen bond. This process can be initiated by several factors commonly encountered in a laboratory setting, including atmospheric oxygen, light, and trace metal impurities. The oxidation typically proceeds through a series of steps, often involving radical intermediates, ultimately leading to the formation of imines, which can then be hydrolyzed to the corresponding benzaldehyde and ammonia or a primary amine.[1][2]
Two common mechanisms are:
-
Aerobic Oxidation: In the presence of oxygen, especially when catalyzed by light or metal ions, a radical chain reaction can occur. This process often involves the formation of a benzyl radical, which then reacts with oxygen to form a peroxide intermediate that ultimately decomposes to the aldehyde.
-
Enzymatic Oxidation: In biological systems, enzymes like monoamine oxidases (MAOs) can catalyze the oxidation of benzylamines to their corresponding imines, with the subsequent release of hydrogen peroxide.[3]
The initial visible sign of this degradation is often a color change in the sample, typically turning from colorless to a yellowish hue.[4]
FAQ 2: What are the common degradation products I should be looking for?
The primary oxidation products of a benzylamine derivative are the corresponding imine and, upon hydrolysis, the benzaldehyde . For instance, benzylamine itself oxidizes to N-benzylidenebenzylamine (an imine), which can then hydrolyze to benzaldehyde.[2][5] In some cases, further oxidation can lead to the formation of benzoic acid.[2]
It's also important to be aware of potential side reactions. The intermediate imines can sometimes undergo condensation reactions with the parent amine, leading to the formation of dimers or other oligomeric impurities.[6]
Section 2: Proactive Prevention - Best Practices for Storage and Handling
FAQ 3: How should I properly store my benzylamine derivatives to minimize oxidation?
Proper storage is the first and most critical line of defense against oxidation. Here are some key recommendations:
-
Inert Atmosphere: Always store benzylamine derivatives under an inert atmosphere, such as nitrogen or argon.[6] This displaces the oxygen necessary for aerobic oxidation.
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the compounds from light, which can catalyze oxidation.[4]
-
Low Temperature: Store samples at low temperatures, preferably in a refrigerator or freezer, to slow down the rate of degradation.
-
Airtight Containers: Ensure that the storage containers are tightly sealed to prevent the ingress of air and moisture.[4][7]
Table 1: Recommended Storage Conditions for Benzylamine Derivatives
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents aerobic oxidation |
| Light | Amber vials or foil wrap | Prevents photocatalyzed oxidation |
| Temperature | Refrigerated or Frozen | Reduces reaction kinetics |
| Container | Tightly sealed | Prevents exposure to air and moisture |
FAQ 4: Are there any specific handling procedures I should follow during my experiments?
Yes, your handling practices can significantly impact the stability of your benzylamine derivatives.
-
Minimize Air Exposure: When weighing or transferring the compound, do so in a well-ventilated area but as quickly as possible to minimize exposure to air.[8][9] For highly sensitive derivatives, consider using a glovebox.
-
Use Fresh Solvents: Use freshly distilled or deoxygenated solvents for your reactions. Solvents can contain dissolved oxygen and peroxide impurities that can initiate oxidation.
-
Avoid Metal Contamination: Be mindful of metal spatulas or containers, as trace metal ions can catalyze oxidation. Use glass or Teflon-coated equipment where possible.
Section 3: Troubleshooting Unexpected Results - Identifying and Addressing Oxidation
FAQ 5: My once-colorless benzylamine derivative has turned yellow. Is it still usable?
A yellow discoloration is a common indicator of oxidation.[4] While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with your reaction. It is highly recommended to purify the compound before use. A simple Thin Layer Chromatography (TLC) analysis can help you assess the extent of impurity formation.[6]
FAQ 6: I'm seeing an unexpected peak in my HPLC/GC-MS analysis. Could it be an oxidation product?
It's very likely. As mentioned earlier, the primary oxidation products are the corresponding imine and benzaldehyde. You can often tentatively identify these impurities by their mass-to-charge ratio in MS analysis. For definitive identification, you can try to synthesize the expected aldehyde and imine standards and compare their retention times and mass spectra. High-performance liquid chromatography (HPLC) is a suitable method for analyzing benzylamine oxidation products.[10]
Workflow for Identifying Suspected Oxidation Products:
Caption: Workflow for identifying oxidation products.
Section 4: Remediation and Purification Strategies
FAQ 7: How can I purify my oxidized benzylamine derivative?
If your benzylamine derivative has undergone oxidation, purification is often necessary. Here are a couple of effective methods:
-
Distillation: For liquid benzylamines, vacuum distillation can be an effective method to separate the desired amine from less volatile impurities.[6] It is often recommended to perform the distillation over a drying agent like NaOH or KOH, or from zinc dust to remove impurities.[6]
-
Salt Precipitation and Recrystallization: A common and effective method involves dissolving the impure amine in a suitable solvent (like ether) and precipitating it as a salt by adding an acid (e.g., HCl in ether). The resulting salt can then be filtered and washed. The purified amine can be regenerated by treating the salt with a base (e.g., NaOH).[6]
Experimental Protocol: Purification of Benzylamine via Salt Precipitation
-
Dissolve the impure benzylamine derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrochloric acid in ether dropwise while stirring.
-
The benzylamine hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate and wash it with fresh, cold ether to remove any remaining impurities.
-
To regenerate the free amine, dissolve the hydrochloride salt in water and add a solution of sodium hydroxide until the solution is basic.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Section 5: The Role of Antioxidants
FAQ 8: Can I use an antioxidant to prevent the degradation of my benzylamine derivative?
Yes, in some cases, the addition of a small amount of an antioxidant can help to inhibit the oxidation process, particularly for long-term storage or during reactions that require prolonged heating. Antioxidants work by interrupting the radical chain reactions that lead to degradation.[11][12]
Table 2: Common Classes of Antioxidants for Organic Compounds
| Antioxidant Class | Examples | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Hydrogen atom donors that scavenge free radicals.[13] |
| Aromatic Amines | Diphenylamine derivatives | Also act as radical scavengers.[11][13] |
| Phosphites & Thioesters | Triphenyl phosphite | Decompose hydroperoxides to non-radical products.[12] |
Important Consideration: When choosing an antioxidant, ensure that it is compatible with your reaction conditions and will not interfere with downstream processes. It is always advisable to run a small-scale pilot experiment to test for any unforeseen interactions. Aromatic amine antioxidants can sometimes cause discoloration.[13]
Decision Tree for Antioxidant Use:
Caption: Decision tree for using antioxidants.
References
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- Indian Academy of Sciences.
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Technical Support Center: Troubleshooting Crystallization of Benzylamine Hydrochloride Salts
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common and often frustrating challenges encountered during the crystallization of benzylamine hydrochloride salts. This guide moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
This guide is structured to provide immediate solutions to pressing problems through a detailed troubleshooting section, followed by a broader FAQ to deepen your understanding of the core principles. Detailed, field-tested protocols and a consolidated reference list are provided to ensure you have all the tools necessary for success.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the crystallization of benzylamine hydrochloride. Each answer explains the causative factors and provides a systematic approach to resolving the problem.
Q1: My product is "oiling out" instead of crystallizing. What is happening and how do I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1] For benzylamine hydrochloride, this is often caused by one of three primary factors:
-
High Impurity Levels: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[1] Oiled out droplets can also be excellent solvents for these impurities, trapping them upon eventual solidification.[2][3]
-
Excessive Supersaturation: Rapid cooling or the sudden addition of a large volume of anti-solvent creates a high degree of supersaturation, forcing the product out of solution too quickly for an ordered crystal lattice to form.[2]
-
Inappropriate Solvent Choice: The solvent system may not be optimal, leading to conditions where the salt's solubility changes too drastically over a small temperature range.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the primary solvent to reduce the level of supersaturation.[1] This ensures the saturation point is reached at a lower temperature.
-
Slow Down the Cooling Process: Once re-dissolved, allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can prevent shock-cooling. An ideal crystallization should show crystal growth over a period of 20 minutes or more.[1]
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[1] Alternatively, add a single, pure "seed crystal" of benzylamine hydrochloride.
-
Purify the Crude Material: If oiling out persists, the issue is likely purity. Consider purifying the starting benzylamine free base by vacuum distillation before salt formation.[4] Alternatively, after forming the salt, you can perform a preliminary purification step, such as washing the crude salt or using activated charcoal to remove colored impurities before the final crystallization.[5][6]
Q2: I'm not getting any crystals to form, even after extensive cooling. What should I do?
A2: Failure to Nucleate
This common issue typically arises from two main causes: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Evaporation: If your solution is too dilute (i.e., you used too much solvent), gently heat it to boil off a portion of the solvent.[1] Then, attempt the cooling process again.
-
Anti-solvent Addition: If using a mixed-solvent system, you can carefully add more of the anti-solvent to decrease the product's solubility.
-
-
Promote Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. This provides a high-energy surface that facilitates the organization of molecules into a crystal lattice.[6]
-
Seeding: Introduce a seed crystal of pure benzylamine hydrochloride. This bypasses the initial nucleation energy barrier and provides a template for crystal growth.
-
Ice Bath: If slow cooling to room temperature does not yield crystals, move the flask to an ice-water bath to further decrease solubility.
-
Q3: My crystals are very small and needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A3: Controlling Crystal Habit
The formation of very small or fine, needle-like crystals is typically a result of rapid, uncontrolled nucleation. When a solution becomes highly supersaturated very quickly, a massive number of crystal nuclei form simultaneously, leaving little solute in the solution for the subsequent growth of each crystal.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most critical factor. Slower cooling or a slower rate of anti-solvent addition will generate fewer nuclei, allowing each one to grow larger.[7]
-
Minimize Solvent Volume: While you need enough solvent to dissolve the compound when hot, using a large excess will require removing more solvent (via evaporation or anti-solvent) to achieve saturation, which can complicate the process. Aim for the minimum amount of hot solvent needed for dissolution.[5]
-
Consider Solvent System: Crystallization from a single solvent via slow cooling often yields better crystals than anti-solvent methods, which can induce rapid precipitation.[8] Using a solvent mixture, like methanol/water or ethanol/water, can sometimes provide finer control over solubility.[9][10]
Q4: The yield of my recrystallization is very low. What are the common causes?
A4: Maximizing Product Recovery
Low yield is a frustrating outcome that can stem from several points in the process.
Troubleshooting Steps:
-
Excess Solvent Usage: Using significantly more than the minimum required amount of hot solvent to dissolve your crude product will result in a substantial portion of your product remaining in the cold mother liquor.[5]
-
Premature Crystallization: If the solution is filtered while hot to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Otherwise, the product may crystallize prematurely on the cold glass, leading to loss.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time. Check the solubility curve for your solvent system if available; sometimes cooling to 0°C or below is necessary.[11]
-
Washing with Warm or Excessive Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a portion of your purified product.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for crystallizing benzylamine hydrochloride?
A1: The ideal solvent is one in which benzylamine hydrochloride is highly soluble at high temperatures but has low solubility at low temperatures.[8]
-
Protic Solvents: Alcohols like methanol and ethanol are commonly used. They are good solvents for the salt, and crystallization can be induced by cooling.[10][11] Water can also be used, but an excess may lead to very small crystals that are difficult to filter.[9]
-
Aprotic Solvents / Anti-Solvents: Diethyl ether is an excellent solvent for the free base (benzylamine) but a poor solvent for the hydrochloride salt. This property is often exploited by dissolving the amine in ether and then precipitating the salt by adding HCl (either as a gas or in an ether solution).[4][11] In this context, ether acts as an anti-solvent for the salt. Other anti-solvents like diisopropyl ether can also be effective.[12]
Solvent Selection Summary Table
| Solvent | Role for Benzylamine HCl | Common Use Case |
| Methanol / Ethanol | Primary Solvent | Cooling crystallization.[10][11] |
| Water | Primary Solvent | Soluble, but may form small crystals if used alone.[9][13][14] |
| Diethyl Ether | Anti-Solvent | Precipitation of the salt after formation in situ.[4][11] |
| Acetone / Toluene | Primary or Anti-Solvent | Can be used, often in combination with an anti-solvent.[12] |
Q2: How does pH affect the crystallization process?
A2: pH is a critical parameter in the crystallization of any salt, as it governs the equilibrium between the free base and its protonated form.[15][16]
-
Salt Formation: To form benzylamine hydrochloride, the pH of the solution must be acidic. Typically, a stoichiometric amount (or a slight excess) of hydrochloric acid is added to a solution of benzylamine to ensure complete conversion to the salt.[11]
-
Solubility: The solubility of the benzylamine salt is highly dependent on pH. In a highly acidic environment, the equilibrium is pushed fully to the salt form. If the pH drifts towards neutral or basic, the equilibrium will shift back towards the more organic-soluble free base, which can inhibit crystallization of the salt or introduce impurities.
Q3: What is polymorphism and should I be concerned about it with benzylamine hydrochloride?
A3: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[17] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[18][19] While polymorphism is a major concern in the pharmaceutical industry, for many standard laboratory applications involving benzylamine hydrochloride, it is less of a critical issue unless inconsistent results (e.g., different melting points for seemingly pure batches) are observed. While some related hydrochloride salts have been studied for polymorphism[20], benzylamine hydrochloride itself is not commonly cited as a highly polymorphic substance. However, being aware of the possibility is good scientific practice. Different crystallization conditions (e.g., solvent, cooling rate) could potentially yield different polymorphs.
Q4: Can I use an anti-solvent method for crystallization? How does it work?
A4: Yes, anti-solvent crystallization is a very effective and widely used technique.[8][21] The principle is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (the anti-solvent) in which it is insoluble.[7] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and causing it to crystallize.[22]
A key advantage is that this can often be performed at a constant temperature. However, the rate of anti-solvent addition is critical; adding it too quickly can cause the product to "crash out" as an amorphous solid or oil out.[23]
Part 3: Visual Aids & Key Experimental Protocols
Troubleshooting Crystallization Workflow
This flowchart provides a logical decision-making process for addressing common crystallization failures.
Caption: Troubleshooting Decision Tree for Benzylamine HCl Crystallization.
Protocol 1: Standard Cooling Crystallization
This protocol is ideal for purifying benzylamine hydrochloride that is already in solid form.
-
Solvent Selection: Place a small amount of crude benzylamine HCl in a test tube and add a few drops of the chosen solvent (e.g., methanol). Heat to boiling. If it dissolves completely, it's a good candidate solvent.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil after each addition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Anti-Solvent Crystallization
This protocol is useful when forming the salt directly from the benzylamine free base.
-
Dissolution: Dissolve the benzylamine free base in a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
-
Acidification: While stirring, slowly add a solution of HCl (e.g., 1M HCl in diethyl ether) dropwise. Benzylamine hydrochloride will begin to precipitate as a white solid.[24]
-
Digestion: Continue stirring the resulting slurry at room temperature for 30-60 minutes. This "digestion" period allows for the formation of more ordered, larger crystals.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent (diethyl ether) to remove any unreacted starting material or other impurities.
-
Drying: Dry the crystals thoroughly under vacuum.
Part 4: References
-
ResearchGate. (2020). Easy method to convert benzyl amine to benzyl amine hydrochloride?
-
Kumar, S. S. (2015). Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate.
-
Google Patents. (1998). GB2323087A - Process for preparing Benzylamine salts.
-
Google Patents. (1998). DE19811092A1 - Process for the preparation of benzylamine salts.
-
Google Patents. (2007). EP2436381A1 - Crystallisation of hydrohalides of pharmaceutical compounds.
-
Fisher Scientific. Benzylamine hydrochloride, 99%.
-
BIA. Crystallisation in pharmaceutical processes.
-
PrepChem.com. Preparation of benzylamine.
-
AdipoGen Life Sciences. Benzylamine hydrochloride | CAS 3287-99-8.
-
Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Wikipedia. Benzylamine.
-
Reddit. (2022). How to purify Benzylamine?
-
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
-
University of Geneva. Guide for crystallization.
-
ResearchGate. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
-
University of Missouri-St. Louis. Recrystallization1.
-
Cool Separations. The Cooling Crystallization Process.
-
University of California, Irvine. Recrystallization.
-
ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
-
International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs.
-
Google Patents. (1929). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
-
RM@Schools. Antisolvent Crystallization.
-
ResearchGate. (2022). Antisolvent Crystallization of Poorly Water Soluble Drugs | Request PDF.
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
-
Mettler Toledo. Oiling Out in Crystallization.
-
Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction.
-
PubMed. (2017). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium.
-
ResearchGate. (2017). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium | Request PDF.
-
Reddit. (2022). Recrystallization Issues.
-
ResearchGate. (2015). Does anyone know the conditions (pH, temperature, time) of derivatization with 1-naphthol or benzylamine?
-
NIH National Center for Biotechnology Information. (2011). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials.
-
NIH National Center for Biotechnology Information. (2018). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
-
CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid...
-
Google Patents. (2005). WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride.
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University of Southampton ePrints. (2022). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
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- 17. researchgate.net [researchgate.net]
- 18. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride - Google Patents [patents.google.com]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. ijprajournal.com [ijprajournal.com]
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- 23. ijcea.org [ijcea.org]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(Methylsulfonylamino)benzylamine Hydrochloride
Welcome to the technical support hub for researchers working with 3-(Methylsulfonylamino)benzylamine hydrochloride (MSB-HCl). This guide provides in-depth, field-tested answers to common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just synthesized a crude batch of MSB-HCl. What are the most probable impurities I should be looking for?
A1: The impurity profile of your crude this compound depends heavily on the synthetic route. However, for benzylamine derivatives, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on your synthesis, residual precursors may be present.
-
Reaction By-products: Incomplete reactions or side reactions can generate impurities. For instance, syntheses involving benzylamines can sometimes lead to the formation of imine dimers through oxidation and condensation.[1]
-
Reagent-Related Impurities: Excess reagents or their decomposition products can contaminate the final product.
-
Degradation Products: Benzylamines can be susceptible to oxidation over time, especially if not stored properly under an inert atmosphere.[2]
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to get an initial assessment of the number and polarity of the impurities present.
Q2: My crude MSB-HCl contains non-polar impurities. What is the most efficient initial purification step?
A2: For removing non-polar or neutral organic impurities from an amine salt, an Acid-Base Extraction is the most powerful and efficient first step.[3][4] This technique exploits the dramatic change in solubility of the amine when it is converted from its charged salt form to its neutral "free base" form.
Causality: Your target compound, MSB-HCl, is an ammonium salt. This ionic character makes it highly soluble in aqueous solutions and largely insoluble in non-polar organic solvents.[3] Conversely, non-polar impurities are soluble in organic solvents but not in water. By carefully manipulating the pH, you can selectively move your desired compound between aqueous and organic phases, leaving impurities behind.[5][6]
-
Dissolution: Dissolve the crude MSB-HCl in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base, such as 2 M Sodium Hydroxide (NaOH), while gently swirling.[5] Monitor the pH with pH paper or a meter. Continue adding base until the solution is distinctly alkaline (pH 9-10). You are converting the water-soluble hydrochloride salt to the water-insoluble free amine.
-
Extraction of Free Amine: Add an immiscible organic solvent to the separatory funnel. Dichloromethane (DCM) or ethyl acetate are common choices. Use a volume roughly one-third to one-half that of the aqueous layer.[5]
-
Separation: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely. The free amine will now be in the organic layer, while inorganic salts and highly polar impurities remain in the aqueous layer.
-
Isolate & Wash: Drain the organic layer. Repeat the extraction on the aqueous layer two more times with fresh organic solvent to maximize recovery. Combine all organic extracts. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Re-formation of Hydrochloride Salt: Filter the dried organic solution to remove the drying agent. To regenerate the pure hydrochloride salt, slowly add a solution of HCl in a solvent like diethyl ether or dioxane until precipitation ceases.[1][7]
-
Isolation: Collect the pure, precipitated MSB-HCl crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Acid-base extraction workflow for MSB-HCl.
Q3: My sample is still impure after acid-base extraction, or the impurities are too polar to be removed this way. What should I try next?
A3: For solid compounds like MSB-HCl, recrystallization is the next logical and highly effective purification method.[8] The principle relies on the target compound and its impurities having different solubilities in a chosen solvent at different temperatures.
Causality: An ideal recrystallization solvent will dissolve your compound completely at its boiling point but only sparingly at room temperature or below.[8] As the hot, saturated solution cools, the solubility of your target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, being present in a lower concentration, remain dissolved.
| Issue Encountered | Probable Cause & Solution |
| No crystals form upon cooling. | Cause: Too much solvent was used, or the wrong solvent was chosen. Solution: Evaporate some solvent under reduced pressure to concentrate the solution and try cooling again. If that fails, a new solvent system must be found. |
| Product "oils out" instead of crystallizing. | Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point. Solution: Try a lower-boiling solvent or a solvent pair. Ensure the compound is reasonably pure before starting. |
| Poor recovery of material. | Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used for rinsing. Solution: Choose a solvent in which the compound is less soluble at cold temperatures. Always use a minimum amount of ice-cold solvent for rinsing the collected crystals.[8] |
Amine salts are polar and ionic. Therefore, polar solvents are required for their recrystallization.
| Solvent Class | Examples | Suitability |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent choice. Often provide the right solubility profile. |
| Water | Deionized Water | Can be very effective, but some amine salts are too soluble even in cold water, leading to poor recovery.[9] |
| Solvent Pairs | Ethanol/Water, Isopropanol/Diethyl Ether | Used when no single solvent is ideal. Dissolve in the "good" solvent (e.g., Ethanol) and add the "poor" solvent (e.g., Ether) dropwise until the solution becomes cloudy (the cloud point), then heat to re-dissolve and cool slowly. |
-
Solvent Test: Place a small amount of crude MSB-HCl in a test tube. Add your chosen solvent dropwise. The compound should be sparingly soluble at room temperature.
-
Dissolution: Heat the test tube. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does. This helps you estimate the required solvent volume.
-
Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. Pure crystals should form.
-
Main Procedure: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals using a Büchner funnel under vacuum.
-
Rinsing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals thoroughly under vacuum.
Q4: Both extraction and recrystallization have failed to give me the desired purity. How do I approach chromatographic purification for a polar amine?
A4: When other methods fall short, column chromatography is the definitive technique. However, purifying basic amines like MSB-HCl (or its free base) on standard silica gel presents a significant challenge.
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[10] Basic amines interact strongly with these acidic sites via an acid-base interaction. This can lead to severe peak tailing, irreversible adsorption of your compound to the column, and ultimately, very poor recovery and separation.[10][11]
Caption: Chromatographic strategies for purifying basic amines.
This is often the most accessible method. The purification is performed on the free base , not the hydrochloride salt.
-
Prepare the Free Base: Convert your MSB-HCl to the free base using the acid-base extraction protocol (Steps 1-6) described in Q2. After drying, evaporate the organic solvent to obtain the crude free amine as an oil or solid.
-
Choose Eluent: A common eluent system for polar amines is Dichloromethane (DCM) and Methanol (MeOH).
-
Add Modifier: To your chosen eluent system, add a small amount of a competing base like Triethylamine (TEA). A typical concentration is 0.5% to 2% by volume.[11][12] This TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute properly.
-
TLC Analysis: Run TLC plates using your chosen DCM/MeOH/TEA solvent system to find the optimal ratio that gives your product an Rf value of ~0.3.
-
Pack and Equilibrate: Pack a flash chromatography column with silica gel. Thoroughly equilibrate the column by flushing it with several column volumes of the eluent containing TEA.[13] This pre-treatment is critical.[12]
-
Load and Elute: Dissolve your crude free amine in a minimal amount of the eluent and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC.
-
Isolate and Re-salt: Combine the pure fractions, evaporate the solvent under reduced pressure. You will also need to remove the triethylamine (which is volatile). Once you have the pure free base, re-form the hydrochloride salt as described in Step 7 of the Acid-Base Extraction protocol.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Reddit Community. (2024). Amine workup. r/Chempros. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Wikipedia contributors. (2023). Benzylamine. Wikipedia. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
University of Waterloo. Acid and Base Extraction. Engineering Ideas Clinic. [Link]
-
Bernstein Group. Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
American Elements. 3-(Methylsulfonyl)benzylamine Hydrochloride. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
California State University, Stanislaus. Recrystallization1. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
Max Planck Institute for Polymer Research. Supporting Information. [Link]
-
Reddit Community. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 13. silicycle.com [silicycle.com]
stability issues of 3-(Methylsulfonylamino)benzylamine hydrochloride in solution
Navigating the Stability Challenges of 3-(Methylsulfonylamino)benzylamine hydrochloride in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the stability issues that can be encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.
I. Understanding the Molecule: Key Stability Considerations
This compound is a compound featuring a sulfonamide group and a benzylamine moiety. This structure presents specific stability considerations, particularly in solution. The hydrochloride salt form generally enhances solubility and stability in polar solvents.[1] However, the molecule's inherent reactivity can lead to degradation under certain experimental conditions.
Core Structural Features and Their Implications:
-
Sulfonamide Group (-SO₂NH-): This functional group is susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the sulfonamide bond is a critical factor in maintaining the compound's integrity.
-
Benzylamine Group (-CH₂NH₂): The primary amine is a nucleophile and can participate in various reactions. It is also susceptible to oxidation.
-
Hydrochloride Salt: While beneficial for solubility, the hydrochloride form can influence the pH of unbuffered aqueous solutions, potentially impacting stability.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most probable degradation pathways are hydrolysis of the sulfonamide bond and oxidation of the benzylamine group.
-
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be cleaved, leading to the formation of 3-aminobenzylamine and methanesulfonic acid. This is a known degradation pathway for many sulfonamide-containing drugs.[2]
-
Oxidation: The benzylamine moiety can be oxidized, particularly in the presence of oxidizing agents or upon exposure to air over extended periods. This can lead to the formation of the corresponding imine and subsequently the aldehyde (3-(methylsulfonylamino)benzaldehyde).[3]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor. Both strongly acidic and strongly alkaline conditions can accelerate the hydrolysis of the sulfonamide group. The rate of hydrolysis is often pH-dependent for sulfonamides.[2] It is advisable to work with freshly prepared solutions and to use buffers to maintain a stable pH within the optimal range for your experiment, which should be determined empirically but is generally recommended to be near neutral pH.
Q3: My solution of this compound has turned yellow. What could be the cause?
A3: A color change, such as turning yellow, often indicates the formation of degradation products. This could be due to oxidation of the benzylamine portion of the molecule. Exposure to light, air (oxygen), or the presence of trace metal ion contaminants can catalyze oxidative degradation. It is crucial to store solutions protected from light and to use high-purity solvents and reagents.
Q4: I am observing precipitation in my aqueous solution. What should I do?
A4: Precipitation can occur for several reasons:
-
Solubility Limits: You may have exceeded the solubility of the compound in your chosen solvent. The solubility of sulfonamides can be influenced by the pH of the solution.[4]
-
Degradation: One or more of the degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
Salting Out: If you are using a buffered solution with high salt concentrations, this can decrease the solubility of the compound.
To troubleshoot, try preparing a more dilute solution or adjusting the pH. If degradation is suspected, the solution should be analyzed to identify the precipitate.
III. Troubleshooting Guide
This section provides systematic approaches to identify and resolve common stability issues.
Issue 1: Inconsistent Experimental Results or Loss of Activity
Possible Cause: Degradation of the compound in your stock or working solutions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Detailed Steps:
-
Prepare a Fresh Solution: Always use freshly prepared solutions for your experiments to minimize the impact of potential degradation.
-
Analytical Comparison: If you suspect degradation, compare a freshly prepared solution with an older one using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC).[5][6] Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound.
-
Review Preparation and Storage:
-
Solvent Quality: Use high-purity, degassed solvents.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protected from light.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Container: Use inert containers (e.g., amber glass vials) to prevent leaching of contaminants and light exposure.
-
Issue 2: Visible Changes in Solution (Color, Precipitate)
Possible Cause: Chemical degradation or exceeding solubility limits.
Troubleshooting Protocol:
| Observation | Potential Cause | Recommended Action |
| Yellowing/Discoloration | Oxidation | Prepare fresh solution using deoxygenated solvents. Store under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light. |
| Precipitation upon Standing | Low Solubility / Degradation | Verify the concentration is within the known solubility limits. Consider adjusting the pH with a suitable buffer. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Cloudiness/Haze | Poor Dissolution / Contamination | Ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution. Filter the solution through a 0.22 µm filter to remove any particulate matter. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a suitable high-purity solvent (e.g., DMSO, ethanol, or sterile water). The hydrochloride salt form generally confers solubility in polar solvents.[1]
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or below to minimize degradation from light exposure and freeze-thaw cycles.
Protocol 2: Stability Assessment using HPLC
A stability-indicating HPLC method is crucial for quantifying the parent compound and detecting degradation products.[8]
-
Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[9]
-
Method Development: Develop a reversed-phase HPLC method that can separate the parent compound from all potential degradation products.
-
Sample Analysis:
-
Prepare your solution of this compound at the desired concentration.
-
Inject a sample at time zero (t=0).
-
Store the solution under your experimental conditions.
-
Inject samples at various time points and analyze the chromatograms.
-
-
Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
V. Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways.
VI. Concluding Remarks
The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can minimize compound degradation. Always use freshly prepared solutions whenever possible and validate the stability of your solutions under your specific experimental conditions.
VII. References
-
Vertex AI Search. (2025). 3 - SAFETY DATA SHEET.
-
MedChemExpress. (2025). Benzylamine hydrochloride-SDS.
-
Wikipedia. (2024). Sulfonamide (medicine).
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
-
Sigma-Aldrich. (n.d.). This compound.
-
American Elements. (n.d.). 3-(Methylsulfonyl)benzylamine Hydrochloride | CAS 855267-50-4.
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
-
ResearchGate. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
-
Apollo Scientific. (n.d.). 855267-50-4 Cas No. | 3-(Methylsulphonyl)benzylamine hydrochloride.
-
ResearchGate. (2014). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
-
CymitQuimica. (n.d.). cas 154108-16-4: 3-(4-methylphenoxy)benzylamine hydrochloride.
-
Sigma-Aldrich. (n.d.). 3-(Methylsulfonyl)benzylamine Hydrochloride | 855267-50-4.
-
RSC Publishing. (n.d.). Analytical Methods.
-
ChemicalBook. (2023). This compound | 238428-26-7.
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
-
Science Publishing Group. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride.
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
-
PubMed Central. (2024). An Overview of Degradation Strategies for Amitriptyline - PMC.
-
Santa Cruz Biotechnology. (n.d.). 3,5-Bis(methylsulfonyl)benzylamine hydrochloride | SCBT.
-
Benchchem. (n.d.). degradation pathways of 4-Methyl-3-(1-methylethyl)benzenamine under acidic conditions.
-
ResearchGate. (n.d.). A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf.
-
Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.
Sources
- 1. CAS 154108-16-4: 3-(4-METHYLPHENOXY)BENZYLAMINE HYDROCHLOR… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. scispace.com [scispace.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Introduction of Sulfonylamino Groups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered when introducing a sulfonylamino (sulfonamide) group. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding sulfonamide synthesis, providing a solid foundation for troubleshooting.
Q1: What is the most common method for forming a sulfonamide, and what is the basic mechanism?
The most classic and widely used method is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2][3][4] The reaction proceeds via a nucleophilic substitution at the sulfur atom, which is analogous to nucleophilic acyl substitution.[5][6] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][5]
Q2: Why is the choice of base so critical in sulfonamide synthesis?
The base plays a crucial role for several reasons:
-
Acid Scavenging : It neutralizes the HCl produced, preventing the protonation of the starting amine.[5] An amine salt is no longer nucleophilic and will not react with the sulfonyl chloride.
-
Reaction Rate : For weakly nucleophilic amines, a stronger base can sometimes increase the reaction rate. However, care must be taken as strongly basic conditions can promote side reactions.
-
Selectivity : In cases with multiple reactive sites, the choice of base can influence selectivity. Non-nucleophilic bases like pyridine or triethylamine are generally preferred to avoid competition with the primary/secondary amine nucleophile.[7][8] For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[8]
Q3: How do I choose the right solvent for my sulfonylation reaction?
Aprotic solvents are generally preferred for sulfonamide synthesis to avoid hydrolysis of the highly reactive sulfonyl chloride.[8][9] Common choices include:
-
Dichloromethane (DCM) : An excellent general-purpose solvent that dissolves a wide range of reactants.
-
Tetrahydrofuran (THF) : Another good option, particularly for reactions at slightly elevated temperatures.
-
Acetonitrile (ACN) : A more polar aprotic solvent that can help solubilize polar starting materials and intermediates.[8]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) : These are good choices for reactions involving poorly soluble or weakly nucleophilic amines, as they can facilitate the reaction, sometimes with gentle heating.[8]
The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing transition states and reactants.[10]
Q4: Are there alternatives to sulfonyl chlorides for introducing the sulfonylamino group?
Yes, while sulfonyl chlorides are the most common, other reagents and methods have been developed to overcome some of their limitations, such as harsh preparation conditions and moisture sensitivity.[3][11] These include:
-
Catalytic Methods : Modern approaches utilize transition metal catalysts (e.g., Palladium, Copper) to couple amines with sources of sulfur dioxide or other sulfur-containing reagents.[11][12][13]
-
Sulfonyl Fluorides : These can be used in place of sulfonyl chlorides and may offer different reactivity profiles.[14]
-
Thiosulfonates : These are stable and non-toxic alternatives that can be coupled with amines under specific conditions.[12]
-
One-Pot Syntheses from Thiols : Methods exist to convert thiols to sulfonamides in a single pot, often via in situ generation of the reactive sulfonyl intermediate.[15]
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: My reaction yield is very low or I'm getting no product at all.
| Potential Cause | Diagnostic Check & Recommended Solution |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[7][8][9][16] Solution: Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9] |
| Low Amine Nucleophilicity | Amines with electron-withdrawing groups or significant steric hindrance will be less reactive.[16] Solution: Increase the reaction temperature or switch to a more polar, higher-boiling solvent like DMF or DMSO.[8] Microwave-assisted synthesis can also be effective in driving sluggish reactions to completion.[8] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants is a common source of low yield. Solution: Double-check your calculations. A typical starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[9] |
| Inadequate Base | The base may not be strong enough to effectively neutralize the generated HCl, leading to protonation of the amine starting material.[16] Solution: Switch to a stronger, non-nucleophilic base. For particularly difficult cases, consider bases like DBU or a proton sponge.[8] |
Problem 2: My TLC shows multiple spots, indicating side products.
| Potential Cause | Diagnostic Check & Recommended Solution |
| Di-sulfonylation of Primary Amines | Primary amines (R-NH₂) can sometimes react twice with the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂). Solution: This is often favored by an excess of sulfonyl chloride and/or a strong base. Try using a 1:1 stoichiometry or a slight excess of the amine. Adding the sulfonyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C) can also improve selectivity for the mono-sulfonated product.[9] |
| Reaction with Solvent or Base | Nucleophilic solvents or bases (e.g., pyridine in some cases) can compete with the intended amine. Solution: Ensure you are using a non-nucleophilic base and an aprotic solvent. |
| Side Reactions on the Substrate | If your amine or sulfonyl chloride contains other reactive functional groups, these may be participating in side reactions. Solution: Review the structure of your starting materials. It may be necessary to use protecting groups for other sensitive functionalities. |
Problem 3: I'm having difficulty purifying my sulfonamide product.
| Potential Cause | Diagnostic Check & Recommended Solution |
| Product is an Oil or Difficult to Crystallize | Sulfonamides are often crystalline solids, but some may be oils or form glasses.[2] Solution: For solids that won't crystallize, try trituration with a non-polar solvent like hexanes or ether to induce solidification. Column chromatography is a reliable method for purifying non-crystalline products.[7] |
| Emulsions During Aqueous Workup | Emulsions can form during the extraction phase, making separation of the organic and aqueous layers difficult. Solution: Adding a saturated solution of sodium chloride (brine) can help break emulsions and reduce the solubility of your product in the aqueous layer.[7] |
| Co-elution During Chromatography | The product and impurities may have similar polarities, making separation by column chromatography challenging. Solution: Optimize your solvent system for chromatography. A systematic screen of different solvent mixtures (e.g., ethyl acetate/hexanes, DCM/methanol) can often identify a system that provides better separation. |
Visualizing the Workflow & Key Concepts
Workflow for Optimizing Sulfonylation Reactions
The following diagram outlines a logical workflow for approaching a sulfonylation reaction, from initial setup to troubleshooting.
Caption: A logical workflow for optimizing sulfonylation reactions.
Decision Matrix for Reaction Conditions
This table provides a starting point for selecting reaction conditions based on the properties of the amine substrate.
| Amine Substrate | Recommended Base | Recommended Solvent | Temperature | Key Considerations |
| Primary/Secondary Alkylamine (High Nucleophilicity) | Triethylamine, Pyridine | DCM, THF | 0 °C to RT | Reaction is typically fast. Control temperature to avoid side reactions. |
| Aniline (Moderate Nucleophilicity) | Triethylamine, Pyridine | DCM, ACN | RT | Reaction may be slower than with alkylamines. |
| Electron-Poor Aniline (Low Nucleophilicity) | DBU, Proton Sponge | DMF, DMSO | RT to 50 °C | May require heating. Monitor for decomposition of starting materials. |
| Sterically Hindered Amine | DBU, Proton Sponge | Toluene, DMF | Elevated Temp. | Extended reaction times and higher temperatures are often necessary. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from an Amine and a Sulfonyl Chloride
This protocol provides a general starting point. The specific base, solvent, temperature, and reaction time should be optimized based on the specific substrates as outlined in the sections above.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (1.0 eq)
-
Base (e.g., Triethylamine, 1.1-1.5 eq)
-
Anhydrous solvent (e.g., DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM, to make a ~0.1-0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., triethylamine, 1.1 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench by adding water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) two or three times.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.[7]
References
- Benchchem, Troubleshooting low yield in sulfonamide synthesis with allyl sulfonyl chloride.
- Benchchem, Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 2,5-Dichlorothiophene-3-sulfonyl chloride.
- Benchchem, Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Zhang, L., et al.
- B. A. D. Neto, et al.
- Sulfonamide synthesis by S-N coupling, Organic Chemistry Portal.
- S. M. A. Sohel, et al., Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, RSC Advances, 2021.
- D. A. E. V. D. B. D. C. B. S. D. E. D. F. D. G. D. H. D. J. D. K. D. L. D. M. D. O. D. P. D. S. D. T. D. W. E. D. A. E. D. B. E. D. C. E. D. D. E. D. F. F. D. A. F. D. B. F. D. C. F. D. D. F. D. E. F. D. F. F. D. G. F. D. H. F. D. J. F. D. K. F. D. L. F. D. M. F. D. O. F. D. P. F. D. S. F. D. T. F. D. W. G. D. A. G. D. B. G. D. C. G. D. D. G. D. E. G. D. F. G. D. G. G. D. H. G. D. J. G. D. K. G. D. L. G. D. M. G. D. O. G. D. P. G. D. S. G. D. T. G. D. W. H. D. A. H. D. B. H. D. C. H. D. D. H. D. E. H. D. F. H. D. G. H. D. H. H. D. J. H. D. K. H. D. L. H. D. M. H. D. O. H. D. P. H. D. S. H. D. T. H. D. W. J. D. A. J. D. B. J. D. C. J. D. D. J. D. E. J. D. F. J. D. G. J. D. H. J. D. J. J. D. K. J. D. L. J. D. M. J. D. O. J. D. P. J. D. S. J. D. T. J. D. W. K. D. A. K. D. B. K. D. C. K. D. D. K. D. E. K. D. F. K. D. G. K. D. H. K. D. J. K. D. K. K. D. L. K. D. M. K. D. O. K. D. P. K. D. S. K. D. T. K. D. W. L. D. A. L. D. B. L. D. C. L. D. D. L. D. E. L. D. F. L. D. G. L. D. H. L. D. J. L. D. K. L. D. L. L. D. M. L. D. O. L. D. P. L. D. S. L. D. T. L. D. W. M. D. A. M. D. B. M. D. C. M. D. D. M. D. E. M. D. F. M. D. G. M. D. H. M. D. J. M. D. K. M. D. L. M. D. M. M. D. O. M. D. P. M. D. S. M. D. T. M. D. W. O. D. A. O. D. B. O. D. C. O. D. D. O. D. E. O. D. F. O. D. G. O. D. H. O. D. J. O. D. K. O. D. L. O. D. M. O. D. O. O. D. P. O. D. S. O. D. T. O. D. W. P. D. A. P. D. B. P. D. C. P. D. D. P. D. E. P. D. F. P. D. G. P. D. H. P. D. J. P. D. K. P. D. L. P. D. M. P. D. O. P. D. P. P. D. S. P. D. T. P. D. W. S. D. A. S. D. B. S. D. C. S. D. D. S. D. E. S. D. F. S. D. G. S. D. H. S. D. J. S. D. K. S. D. L. S. D. M. S. D. O. S. D. P. S. D. S. S. D. T. S. D. W. T. D. A. T. D. B. T. D. C. T. D. D. T. D. E. T. D. F. T. D. G. T. D. H. T. D. J. T. D. K. T. D. L. T. D. M. T. D. O. T. D. P. T. D. S. T. D. T. T. D. W. W. D. A. W. D. B. W. D. C. W. D. D. W. D. E. W. D. F. W. D. G. W. D. H. W. D. J. W. D. K. W. D. L. W. D. M. W. D. O. W. D. P. W. D. S. W. D. T. W. D. W., Synthesis of Sulfonamides, Royal Society of Chemistry, 2016.
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- Sulfonamide, Wikipedia.
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- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides, ResearchG
- Recent advances in synthesis of sulfonamides: A review, CHEMISTRY & BIOLOGY INTERFACE.
- Benchchem, Troubleshooting low yield in amine sulfonyl
- 20.6: Reactions of Amines, Chemistry LibreTexts, 2020.
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Technical Support Center: Navigating the Hygroscopic Nature of Hydrochloride Salts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical guidance and practical solutions for handling the challenges associated with the hygroscopic nature of hydrochloride (HCl) salts. As you know, while forming an HCl salt can be an excellent strategy to improve the solubility and stability of a basic active pharmaceutical ingredient (API), it often introduces the challenge of hygroscopicity—the tendency to absorb moisture from the atmosphere.[1] This can lead to a cascade of issues, from handling and weighing inaccuracies to chemical degradation and altered physical properties.[2]
This resource is structured to provide a comprehensive understanding of the issue, from the fundamental principles to actionable troubleshooting steps.
Section 1: Understanding Hygroscopicity in Hydrochloride Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[3] In the case of hydrochloride salts, the presence of the chloride ion and the overall crystal lattice structure can create a strong affinity for water.[4] This moisture uptake can have significant consequences:
-
Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water) can occur, making the powder difficult to handle and process.[2]
-
Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis.[2][3]
-
Inaccurate Weighing: A constantly changing water content makes it challenging to accurately weigh the compound, leading to errors in solution preparation and downstream experiments.
-
Altered Dissolution Profiles: Changes in the physical form of the salt due to moisture absorption can impact its dissolution rate.[5]
The extent of hygroscopicity is influenced by the Critical Relative Humidity (CRH) , which is the specific relative humidity (RH) at which a compound will start to absorb a significant amount of moisture from the atmosphere.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling of hygroscopic hydrochloride salts.
Q1: My hydrochloride salt turned into a sticky solid/oil after I opened the container. What happened?
A1: This is a classic sign of deliquescence, which occurs when the salt absorbs so much atmospheric moisture that it dissolves in it. This indicates that the ambient relative humidity is above the salt's Critical Relative Humidity (CRH). It is also possible that the salt is amorphous or has a low melting point, which can be exacerbated by the presence of impurities.[6][7]
Q2: I'm getting inconsistent results in my assays. Could the hygroscopicity of my HCl salt be the cause?
A2: Absolutely. If you are weighing a hygroscopic compound in an uncontrolled environment, the mass you measure will be a combination of your compound and an unknown amount of water. This leads to the preparation of solutions with a lower-than-intended concentration of the active molecule, directly impacting assay results.
Q3: How can I accurately weigh a hygroscopic hydrochloride salt?
A3: Accurate weighing requires minimizing exposure to ambient humidity. The most effective method is to handle the compound in a controlled environment, such as a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly and use a weighing vessel with a small opening. It is also advisable to use a balance with a draft shield. For highly sensitive measurements, consider using a Karl Fischer titrator to determine the precise water content of a sample from the same batch immediately before or after weighing to correct for the absorbed moisture.[8][9]
Q4: What are the best short-term and long-term storage conditions for hygroscopic HCl salts?
A4:
-
Short-Term (during use): Keep the container tightly sealed at all times when not in use. Work in a low-humidity environment if possible. A desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) is essential for temporary storage between uses.[10]
-
Long-Term: Store in a tightly sealed container, preferably with an inert gas headspace (e.g., argon or nitrogen). The use of desiccants within the secondary containment is highly recommended.[10] Storage in a controlled humidity environment, such as a dry cabinet or a room with a dehumidifier, is ideal.[10] The recommended relative humidity is generally below 40%.[10]
Q5: Can I dry my hygroscopic HCl salt if it has absorbed moisture?
A5: Yes, but it must be done carefully. Drying in a standard oven can be problematic as the HCl salt may degrade at elevated temperatures or release corrosive HCl fumes.[11] A vacuum oven at a moderate temperature (e.g., 40-50°C) is a much safer and more effective method. Alternatively, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide can also be effective.
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with hygroscopic hydrochloride salts.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound is clumping or has become a solid mass in the container. | High ambient humidity; Improper sealing of the container. | 1. Move the container to a desiccator immediately to prevent further moisture uptake. 2. If the material needs to be used, break up the clumps in a low-humidity environment (e.g., glove box). 3. For future prevention, ensure the container is always tightly sealed and stored with a desiccant.[10] |
| Inconsistent analytical results (e.g., HPLC, NMR). | Inaccurate weighing due to moisture absorption; Degradation of the compound. | 1. Re-evaluate your weighing procedure. Use a glove box or work quickly in a low-humidity area. 2. Determine the water content of your material using Karl Fischer titration to apply a correction factor to your weighed amount.[8] 3. Check for degradation products using an appropriate analytical technique. If degradation is observed, the material may need to be re-purified or a fresh batch used. |
| Difficulty in achieving complete dissolution. | The presence of absorbed water can alter the salt's physical properties. | 1. Ensure the solvent is anhydrous if the protocol requires it. 2. Gently warm the solution or use sonication to aid dissolution. 3. If the problem persists, consider drying a small amount of the salt before use. |
| The hydrochloride salt does not precipitate from the reaction mixture during synthesis. | The salt is soluble in the reaction solvent; Insufficient HCl was added. | 1. Add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.[6] 2. Check the stoichiometry and add more HCl.[6] |
| An oil or "sludge" forms instead of a crystalline solid during salt formation. | The salt may have a low melting point or be amorphous; Presence of impurities; Rapid precipitation. | 1. Try to induce crystallization by scratching the inside of the flask or seeding with a crystal of the product. 2. Purify the free base before salt formation. 3. Slow down the addition of HCl and/or lower the reaction temperature.[6] |
Section 4: Experimental Protocols
Protocol 1: Proper Weighing of a Hygroscopic Hydrochloride Salt
-
Preparation: Place the sealed container of the hygroscopic salt, a spatula, and the weighing vessel in a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.
-
Environment Control: If available, perform the weighing inside a glove box with a relative humidity below 20%. If not, work in an area with the lowest possible humidity and away from drafts.
-
Weighing:
-
Tare the balance with the weighing vessel.
-
Quickly open the container of the salt, remove the required amount, and immediately reseal the container.
-
Place the sample in the weighing vessel and record the mass as quickly as possible.
-
-
Post-Weighing: Immediately transfer the weighed sample for dissolution or the next experimental step. Place the stock container back into the desiccator for storage.
Protocol 2: Drying a Hygroscopic Hydrochloride Salt
-
Sample Preparation: Spread a thin layer of the hygroscopic salt in a shallow glass dish.
-
Vacuum Desiccator Method:
-
Place the dish in a vacuum desiccator containing a fresh, potent desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
-
Apply a vacuum and allow the sample to dry for 12-24 hours.
-
Release the vacuum with an inert gas like nitrogen before opening.
-
-
Vacuum Oven Method:
-
Place the dish in a vacuum oven.
-
Set the temperature to a moderate level (e.g., 40°C) to avoid thermal degradation.
-
Apply a vacuum and dry for 4-8 hours.
-
Allow the oven to cool to room temperature under vacuum before releasing the vacuum with an inert gas.
-
Section 5: Visualizing the Problem and Solutions
Diagram 1: The Cycle of Moisture Absorption and its Consequences
Caption: The cycle of moisture absorption by hygroscopic HCl salts and its detrimental effects.
Diagram 2: Workflow for Handling Hygroscopic Hydrochloride Salts
Caption: A recommended workflow for the proper handling of hygroscopic hydrochloride salts.
References
- Benchchem. (n.d.). Technical Support Center: Conversion to Hydrochloride Salt for Enhanced Stability.
- Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
- Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561.
- Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs.
- Pharma GMP. (2025, November 23). Maintaining Humidity-Controlled Storage for Hygroscopic Products.
- Salomies, H., & Heinämäki, J. (1995). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of pharmaceutical and biomedical analysis, 13(12), 1495–1500.
- Tan, E. Z., & Heng, D. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349.
- Taylor & Francis. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- Thakur, A. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Pharma Beginners.
- Zhang, Y., Zhang, D., Zhang, Y., Liu, L., Zhang, X., Zhang, L., ... & Zhang, Q. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 41(22), 13531-13539.
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- 8. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Benzylamine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up benzylamine synthesis. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice in a practical question-and-answer format to address specific challenges you may encounter.
Section 1: Reaction Yield and Purity Issues
FAQ 1: My benzylamine yield is significantly lower than expected on a larger scale. What are the likely causes and how can I fix it?
Low yield upon scale-up is a common issue stemming from several factors that are often negligible at the bench. The primary culprits are typically related to mass and heat transfer limitations, as well as shifts in reaction kinetics.
Potential Causes & Solutions:
-
Inadequate Mixing: As the reactor volume increases, achieving uniform mixing becomes more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriately sized and designed agitator. For larger vessels, consider multiple impellers or baffles to improve turbulence and mixing efficiency. The goal is to maintain a homogenous reaction mixture throughout the process.
-
-
Poor Temperature Control: Benzylamine synthesis, particularly via reductive amination or ammonolysis, is often exothermic.[1] Inadequate heat dissipation on a larger scale can lead to a temperature increase, favoring the formation of byproducts.
-
Solution: Implement a robust cooling system. This may involve using a reactor jacket with a circulating coolant or internal cooling coils. For highly exothermic reactions, a semi-batch process, where one reactant is added portion-wise, can help manage the heat evolution.[1]
-
-
Sub-optimal Stoichiometry: The ideal reactant ratios at a small scale may not directly translate to a larger scale due to the factors mentioned above.
-
Solution: Re-optimize the stoichiometry at the intended scale. For instance, in the synthesis from benzyl chloride and ammonia, a large excess of ammonia is often required to minimize the formation of secondary (dibenzylamine) and tertiary amines.[2]
-
FAQ 2: I'm observing significant amounts of dibenzylamine and other impurities in my final product. How can I improve the selectivity towards the primary amine?
The formation of over-alkylated products is a classic challenge in amine synthesis.[3] Dibenzylamine is a common byproduct when benzylamine itself acts as a nucleophile and reacts with the starting material.
Strategies to Enhance Selectivity:
-
Molar Ratio Adjustment: As mentioned, employing a significant excess of the aminating agent (e.g., ammonia) can statistically favor the reaction with the starting material over the newly formed benzylamine.[2]
-
Catalyst Selection (for Reductive Amination): The choice of catalyst and support can significantly influence selectivity. For the reductive amination of benzaldehyde, catalysts like Raney nickel are commonly used.[4] However, other catalysts, such as nickel supported on silica (Ni/SiO2), have shown high selectivity to benzylamine.[5]
-
Protocol 1: Catalyst Screening: A small-scale parallel screening of different catalysts (e.g., Pd/C, Pt/C, Raney Ni) under your reaction conditions can quickly identify the most selective option for your specific process.
-
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of over-alkylation more than the desired primary amine formation.
-
Pressure (for hydrogenations): Optimizing hydrogen pressure is crucial in reductive amination to ensure efficient reduction of the imine intermediate without promoting side reactions.
-
Reductive Amination Pathway and Side Reactions
Caption: Desired vs. side reaction pathways in reductive amination.
Section 2: Process Safety and Control
FAQ 3: My reaction is experiencing a significant exotherm upon scaling up. What are the best practices for managing this?
Thermal runaway is a serious safety concern in chemical synthesis.[1] Proactive thermal management is crucial when scaling up exothermic reactions.
Key Safety and Control Measures:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This data is essential for designing an adequate cooling system and for risk assessment.
-
Controlled Addition: As discussed, adding one of the reactants gradually (semi-batch) is a highly effective method for controlling the rate of heat generation.[1]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may also decrease the reaction rate and increase processing time and cost.
-
Emergency Preparedness: Ensure your reactor is equipped with appropriate safety features, such as a rupture disc or a pressure relief valve. Have a clear plan for emergency cooling or quenching of the reaction if necessary.
Troubleshooting Workflow for Exothermic Reactions
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Dimer Formation in Benzylamine Reactions
Welcome to the technical support center for optimizing reactions involving benzylamine. As a foundational reagent in pharmaceutical and materials science, benzylamine's reactivity is both a strength and a challenge. A frequent complication encountered by researchers is the formation of dimeric impurities, which can drastically reduce yields and introduce significant purification hurdles. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, designed to empower you to control these unwanted side reactions.
Troubleshooting Guide: Reaction-Specific Dimerization Issues
This section addresses the most common scenarios where dimer formation compromises experimental outcomes. We will dissect the root causes and provide actionable, step-by-step protocols to mitigate these issues.
Case Study 1: Over-alkylation in N-Alkylation Reactions
Q: I am attempting a mono-alkylation of benzylamine with an alkyl halide, but my reaction is yielding significant amounts of the di-alkylated product and dibenzylamine. How can I improve the selectivity for my desired secondary amine?
A: This is a classic selectivity problem rooted in the product's reactivity. The mono-alkylated secondary amine product is often more nucleophilic than the starting benzylamine, leading it to react with the alkyl halide faster than the primary amine. This results in the formation of a tertiary amine. If the alkylating agent is a benzyl halide, self-alkylation can also occur, producing dibenzylamine.[1][2]
Root Cause Analysis: The primary difficulty in synthesizing primary amines via alkylation is that the subsequent byproduct reactions (formation of secondary and tertiary amines) are often kinetically faster than the initial desired reaction.[1] The newly formed secondary amine can be deprotonated and compete with the starting material for the alkylating agent.[2]
Core Strategy: Manipulate Stoichiometry and Reaction Rate
The most effective strategy is to ensure the alkylating agent is far more likely to encounter a molecule of the starting benzylamine than the mono-alkylated product.
This is the most direct method to favor mono-alkylation.
-
Setup: In a round-bottom flask, dissolve the alkyl halide in a suitable aprotic solvent (e.g., THF, DMF).
-
Stoichiometry: Use a significant molar excess of benzylamine, typically ranging from 5 to 10 equivalents relative to the alkyl halide.
-
Reaction: Add the alkyl halide solution dropwise to the stirred benzylamine solution at room temperature. The large excess of benzylamine statistically favors its reaction over the product.
-
Workup: After the reaction is complete (monitored by TLC/LC-MS), the excess benzylamine can be removed by an acidic wash (e.g., dilute HCl) during aqueous workup, as it will be protonated and move to the aqueous layer.[3] Alternatively, vacuum distillation can be effective for removing unreacted benzylamine.[3]
Table 1: Effect of Benzylamine Stoichiometry on Product Selectivity
| Molar Ratio (Benzylamine:Alkyl Halide) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
|---|---|---|
| 1:1 | ~40-50% | ~30-40% |
| 3:1 | ~70-80% | ~10-15% |
| 5:1 | >90% | <5% |
| 10:1 | >95% | <2% |
(Note: Yields are illustrative and depend on the specific substrate and conditions.)
Caption: Pathway for dibenzylamine side product formation.
Frequently Asked Questions (FAQs)
Q1: My bottle of benzylamine is yellow and shows multiple spots on a TLC plate. What are these impurities and can I still use it?
A: The yellow color and multiple TLC spots are classic signs of degradation. The primary impurities are typically benzaldehyde (from oxidation) and N-benzylidenebenzylamine, the imine formed from the oxidative self-condensation of benzylamine. [4][5]Using this reagent without purification will almost certainly lead to the formation of dibenzylamine and other side products in your reaction. Purification is mandatory.
Q2: What is the most reliable method for purifying degraded benzylamine in a research lab?
A: For laboratory scale, the most effective method is conversion to a salt followed by regeneration of the free base. [4]
-
Dissolution: Dissolve the impure benzylamine in a suitable organic solvent like diethyl ether.
-
Precipitation: Slowly add a solution of HCl in ether (or bubble HCl gas through the solution). Benzylamine hydrochloride will precipitate as a white solid, while many organic impurities (like benzaldehyde) will remain in solution.
-
Isolation: Filter the solid hydrochloride salt and wash it with cold ether to remove any remaining soluble impurities.
-
Free-Basing: Suspend the purified salt in water and add a strong base (e.g., 2M NaOH) with stirring until the solution is strongly alkaline (pH > 12). The benzylamine will separate as an oil.
-
Extraction & Drying: Extract the freebase benzylamine into an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate or potassium carbonate, and remove the solvent under reduced pressure.
-
Final Step (Optional): For the highest purity, perform a vacuum distillation of the recovered benzylamine, collecting the fraction that boils at the correct temperature/pressure. [3][4] Q3: How does solvent choice impact dimer formation?
A: Solvents can influence reaction pathways in several ways. Polar aprotic solvents (like DMF or DMSO) can accelerate Sₙ2 reactions, which might increase the rate of both desired and undesired alkylations. Protic solvents (like ethanol) can solvate the amine, potentially modulating its nucleophilicity and participating in hydrogen bonding that can affect transition states. In reductive aminations, the choice of solvent must be compatible with the reducing agent (e.g., methanol for NaBH₄). There is no universal "best" solvent; it must be optimized for the specific reaction to favor the desired pathway.
Q4: Can the choice of catalyst influence dimer formation?
A: Absolutely. In catalytic processes like reductive amination or N-alkylation via hydrogen borrowing, the catalyst is critical.
-
Acidity of Support: For Pd/C catalysts used in reductive amination, the acidity of the carbon support can increase reaction rates but may also affect selectivity. [6]* Catalyst Type: Different catalysts (e.g., Raney Ni, Pd/C, Ru/C) exhibit different selectivities. Some may be more prone to hydrogenolysis (cleavage of the benzyl group) or promoting side reactions than others. [7][8]* Atomically Dispersed Catalysts: Modern catalysts, such as atomically dispersed cobalt, can offer precise control over the sequence of reaction steps, potentially shutting down pathways that lead to dimer formation. [9]
References
-
Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry. Available at: [Link]
-
Červený, L., et al. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. Available at: [Link]
- Magee, P. S. (1961). Preparation of benzylamine. U.S. Patent 2,987,548.
-
Cisneros, G. A., et al. (2010). Alkylation of benzylamine hydrochloride with butylbromide. ResearchGate. Available at: [Link]
- Process for preparation of halogenated benzylamine and intermediates thereof. EP3914582A1.
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. Available at: [Link]
-
Benzylamine. Wikipedia. Available at: [Link]
-
Show how you would use direct alkylation to synthesize the following compounds. Pearson. Available at: [Link]
-
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. Available at: [Link]
-
How to purify Benzylamine? Reddit. Available at: [Link]
-
Atomically dispersed cobalt catalysts for tandem synthesis of primary benzylamines from oxidized β-O-4 segments. ResearchGate. Available at: [Link]
-
The Multifaceted Applications of Benzylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. Available at: [Link]
-
Oxidative self-condensation of benzylamine. ResearchGate. Available at: [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). Available at: [Link]
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Validation & Comparative
A Comparative In Vitro Analysis of 3-(Methylsulfonylamino)benzylamine hydrochloride: A Potential Monoamine Oxidase Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 3-(Methylsulfonylamino)benzylamine hydrochloride activity. Given its structural resemblance to known monoamine oxidase (MAO) inhibitors, this document outlines a direct comparative study against established MAO-B and MAO-A inhibitors, Safinamide and Selegiline. The experimental protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology to ascertain the compound's potency, selectivity, and mechanism of action.
Introduction: The Rationale for Investigation
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established therapeutic targets for a range of neurological disorders, including Parkinson's disease and depression.[1][2] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[1][2] Selective MAO-B inhibitors are particularly valuable in the treatment of Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[1]
This compound shares structural motifs with potent and selective MAO-B inhibitors like Safinamide. This structural similarity provides a strong rationale for investigating its activity against MAO enzymes. This guide presents a head-to-head comparison with Safinamide, a reversible MAO-B inhibitor, and Selegiline, an irreversible MAO-B inhibitor, to thoroughly characterize the inhibitory profile of this compound.[3][4]
Comparative Compounds Overview
A successful validation requires benchmarking against well-characterized compounds. For this purpose, we have selected:
-
Safinamide: A highly selective and reversible MAO-B inhibitor.[3][4] In humans, it is approximately 1000 times more selective for MAO-B over MAO-A.[4] Its reversible nature is a key characteristic for comparison.
-
Selegiline: A potent, irreversible MAO-B inhibitor.[5] It is significantly more potent in inhibiting MAO-B than MAO-A in vitro.[5] The irreversible mechanism of Selegiline provides a crucial point of contrast to assess the nature of inhibition of the test compound.
Experimental Design: A Multi-faceted Approach
To comprehensively validate the in vitro activity of this compound, a series of assays are proposed. These assays will determine the compound's inhibitory potency (IC50), selectivity for MAO-B over MAO-A, and the reversibility of its inhibition.
Workflow for In Vitro Validation
Caption: A streamlined workflow for the in vitro validation of novel MAO inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. The causality behind key experimental choices is explained to ensure a thorough understanding of the methodology.
MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay is a common and sensitive method to determine the inhibitory activity of compounds on MAO enzymes.[6] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[7][8]
Principle: The assay measures the fluorescence generated by the reaction of H₂O₂ with a probe in the presence of horseradish peroxidase (HRP). The rate of fluorescence increase is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Safinamide and Selegiline (as controls)
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)[2]
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound, Safinamide, and Selegiline in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the diluted compounds (or vehicle control), and the diluted enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO substrate and the detection reagent (HRP and fluorometric probe).
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) every minute for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reversibility of Inhibition Assay
This assay is crucial for determining whether the test compound acts as a reversible or irreversible inhibitor.
Principle: The principle of this assay is to assess the recovery of enzyme activity after the removal of the inhibitor by dialysis. Irreversible inhibitors form a covalent bond with the enzyme, and their effect is not reversed by dialysis, whereas reversible inhibitors will dissociate from the enzyme, leading to the recovery of its activity.
Materials:
-
MAO-B enzyme
-
This compound, Safinamide, and Selegiline
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Assay buffer
Step-by-Step Procedure:
-
Enzyme-Inhibitor Incubation: Incubate the MAO-B enzyme with a high concentration (e.g., 10x IC50) of this compound, Safinamide, or Selegiline for a defined period (e.g., 30 minutes) at 37°C. A control sample with the enzyme and vehicle should also be prepared.
-
Dialysis:
-
Place the enzyme-inhibitor mixtures into separate dialysis cassettes.
-
Dialyze against a large volume of cold assay buffer for several hours, with multiple buffer changes.
-
-
Activity Measurement: After dialysis, measure the residual MAO-B activity of each sample using the fluorometric assay described in section 4.1.
-
Data Analysis: Compare the enzyme activity of the inhibitor-treated samples to the vehicle-treated control.
-
Reversible Inhibition: Significant recovery of enzyme activity will be observed (similar to the Safinamide control).
-
Irreversible Inhibition: Little to no recovery of enzyme activity will be observed (similar to the Selegiline control).
-
Comparative Data Summary
The following table presents hypothetical data based on the known activities of the comparator compounds to provide a framework for evaluating the results for this compound.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Inhibition Type |
| 3-(Methylsulfonylamino)benzylamine HCl | To be determined | To be determined | To be determined | To be determined |
| Safinamide | ~80[4] | ~80,000[4] | ~1000[4] | Reversible[4] |
| Selegiline | ~5-10 | ~5,000-10,000[5] | ~1000[5] | Irreversible[5] |
Visualizing the Mechanism of Action
Understanding the underlying biochemical pathways is crucial for interpreting the experimental data.
MAO-B Catalytic Cycle and Inhibition
Caption: MAO-B catalytic cycle and mechanisms of reversible and irreversible inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. By directly comparing its activity against well-established MAO inhibitors, researchers can obtain a clear and objective assessment of its potential as a novel therapeutic agent.
Positive results from these initial studies, particularly high potency and selectivity for MAO-B, would warrant further investigation. Subsequent studies could include more detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies to assess its efficacy and pharmacokinetic profile in relevant animal models of neurological disease.
References
-
Pharmacology of selegiline. (URL: [Link])
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. (URL: [Link])
-
Al-Qaisi, J. A., et al. (2021). Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. Bioorganic Chemistry, 115, 105233. (URL: [Link])
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 381-391. (URL: [Link])
-
Müller, T. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. Drug, Healthcare and Patient Safety, 10, 29-39. (URL: [Link])
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. (URL: [Link])
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. (URL: [Link])
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- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
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A Comparative Guide to Sulfonamide-Based Enzyme Inhibitors: A Case Study in Carbonic Anhydrases
Introduction
In the landscape of drug discovery and development, enzyme inhibitors represent a cornerstone of therapeutic intervention. The intricate dance between a small molecule and an enzyme's active site can modulate biological pathways with remarkable specificity and potency. The benzylamine and sulfonamide moieties are common scaffolds in medicinal chemistry, appearing in a wide array of compounds targeting diverse enzyme families.[1][2][3][4][5] However, the journey from a novel chemical entity to a well-characterized inhibitor is a rigorous one, demanding comprehensive comparative analysis against established alternatives.
This guide addresses the critical process of comparing a novel enzyme inhibitor to existing standards. While the specific compound 3-(Methylsulfonylamino)benzylamine hydrochloride lacks extensive characterization in publicly available scientific literature[6][7], its structure—featuring both a benzylamine group and a sulfonamide derivative—points toward a rich area of enzyme inhibitor research. To illustrate the comparative process, this guide will focus on a well-established class of drugs that share the sulfonamide core: the carbonic anhydrase inhibitors.
We will delve into a comparative analysis of three prominent carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This exploration will serve as a robust framework for researchers and drug development professionals on how to approach the evaluation of novel inhibitors against established therapeutic agents.
The Target: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This seemingly simple reaction is vital for a multitude of physiological processes, including pH regulation, CO2 transport, and fluid secretion. Consequently, inhibitors of carbonic anhydrases have found therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.
The catalytic mechanism of carbonic anhydrases is a key area of study for understanding inhibitor binding and designing novel therapeutics.
Caption: The catalytic cycle of carbonic anhydrase.
The Inhibitors: A Comparative Overview
Our analysis focuses on three sulfonamide-based inhibitors that have seen widespread clinical use.
-
Acetazolamide: One of the earliest developed carbonic anhydrase inhibitors, administered orally.
-
Dorzolamide: A topical carbonic anhydrase inhibitor developed to reduce the systemic side effects of oral medications.
-
Brinzolamide: Another topical inhibitor, formulated as a suspension to improve ocular comfort.
The primary mechanism of action for these sulfonamide inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing the catalytically essential zinc-bound water molecule.
Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.
Quantitative Comparison of Inhibitor Performance
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported values for our selected inhibitors against various human carbonic anhydrase isozymes.
| Inhibitor | Target Isozyme | IC50 / Ki (nM) | Route of Administration |
| Acetazolamide | hCA I | 250 | Oral |
| hCA II | 12 | ||
| hCA IV | 70 | ||
| Dorzolamide | hCA I | 3000 | Topical (Ophthalmic) |
| hCA II | 0.52 | ||
| hCA IV | 0.19 | ||
| Brinzolamide | hCA I | 3900 | Topical (Ophthalmic) |
| hCA II | 3.1 | ||
| hCA IV | 0.7 |
Data compiled from various pharmacological studies. Actual values may vary depending on assay conditions.
This data highlights the evolution of carbonic anhydrase inhibitors. While Acetazolamide is a potent inhibitor, its lack of selectivity can lead to systemic side effects. Dorzolamide and Brinzolamide, on the other hand, exhibit high potency against the therapeutically relevant isozymes (hCA II and IV in the eye) and are administered topically to minimize systemic exposure.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
To determine the inhibitory potency of a novel compound like this compound, a standardized in vitro assay is essential. The following is a generalized protocol for a colorimetric carbonic anhydrase inhibition assay.
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the purified carbonic anhydrase in Tris-HCl buffer to a final concentration of 1 µM.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer to a working concentration of 10 mM.
-
Prepare serial dilutions of the test and reference inhibitors in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate inhibitor dilution (or buffer for control wells).
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the carbonic anhydrase solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the p-NPA solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Sources
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The Benzylamine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of the Benzylamine Moiety
Substituted benzylamines represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Their synthetic tractability and the diverse physicochemical properties that can be achieved through substitution on both the aromatic ring and the nitrogen atom make them a privileged scaffold in drug discovery.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzylamines across several key therapeutic areas. We will explore how subtle molecular modifications influence their interaction with various biological targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Benzylamine and its derivatives are utilized in the manufacturing of numerous pharmaceuticals, including agents for treating motion sickness, antimycobacterial drugs, and compounds targeting the central nervous system.[3][4]
Comparative Analysis of Structure-Activity Relationships
The biological activity of substituted benzylamines is exquisitely sensitive to the nature and position of substituents. Below, we compare the SAR of this scaffold across different classes of biological targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative diseases and depression.[5] Benzylamine itself is a substrate for MAO-B.[6]
Key SAR Observations for MAO-B Inhibition:
-
High Selectivity for MAO-B: A series of N-benzylamine-sulfonamide derivatives have shown high selectivity for MAO-B over MAO-A.[5]
-
Influence of Halogen Substitution: The position of a halogen substituent on the phenyl ring significantly impacts MAO-B inhibitory potency. Generally, para-substitution leads to higher activity compared to ortho- and meta-positions.[5]
-
Potency of Halogens: Among halogenated derivatives, a 4-bromo substitution has been shown to be highly potent.[5]
-
Effect of Other Substituents: Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro) on the phenyl ring generally result in lower potency compared to halogen substituents for MAO-B inhibition.[5]
Table 1: Comparative in vitro Inhibitory Activity (IC₅₀) of N-Benzylamine-Sulfonamide Derivatives against Human MAO-A and MAO-B [5]
| Compound | R Group (Substitution on Phenyl Ring) | IC₅₀ (µM) MAO-A | IC₅₀ (µM) MAO-B | Selectivity Index (SI) for MAO-B |
| 4a | 2-chlorophenyl | > 100 | 0.85 ± 0.03 | > 117.6 |
| 4b | 3-chlorophenyl | > 100 | 0.52 ± 0.02 | > 192.3 |
| 4c | 4-chlorophenyl | > 100 | 0.21 ± 0.01 | > 476.2 |
| 4f | 4-fluorophenyl | > 100 | 0.35 ± 0.01 | > 285.7 |
| 4i | 4-bromophenyl | > 100 | 0.041 ± 0.001 | > 2439 |
| Selegiline (Reference) | - | 12.5 ± 0.5 | 0.015 ± 0.001 | 833.3 |
Anticonvulsant Activity
Substituted benzylamines have demonstrated significant potential as anticonvulsant agents, with activity observed in models such as the maximal electroshock (MES) seizure test.[7]
Key SAR Observations for Anticonvulsant Activity:
-
N-Benzyl Group Importance: The N-benzyl group is a key feature in some potent anticonvulsants like (R)-lacosamide.[4][8]
-
Aryl Substitution: For N-benzyl 2-acetamido-3-methoxypropionamides, 4'-substituted derivatives on the benzyl ring generally exhibit the highest activity.[4][8]
-
Steric and Electronic Effects: Non-bulky 4'-substituents on the N-benzyl group tend to produce excellent anticonvulsant activity, seemingly independent of their electronic properties.[4][8]
-
Unsubstituted Benzylamine Analog: In a series of benzylamino enaminones, the unsubstituted benzylamine analog was found to be the most potent against maximal electroshock seizures.[9]
Table 2: Comparative Anticonvulsant Activity of Substituted Benzylamines
| Compound Class | Key Structural Feature | Animal Model | Potency | Reference |
| N-Benzyl 2-acetamido-3-methoxypropionamides | 4'-substituted N-benzyl group | MES, scMet | High | [4],[8] |
| Benzylamino enaminones | Unsubstituted N-benzylamine | MES | ED₅₀ = 27 mg/kg (oral, rats) | [9] |
| Benzylamides of heterocyclic acids | 2-furoic acid benzylamide | 6Hz test | ED₅₀ = 36.5 mg/kg (i.p., rats) | [10] |
Antimicrobial Activity
The benzylamine scaffold has been explored for its antimicrobial properties against various pathogens, including bacteria and fungi.[4][11]
Key SAR Observations for Antimicrobial Activity:
-
Antimycobacterial Activity: N-alkylation and substitution on the aromatic ring influence antimycobacterial activity. For instance, N-methyl-3-chlorobenzylamine and N-methyl-3,5-dichlorobenzylamine show notable activity against Mycobacterium tuberculosis.[4] The introduction of halogens at position 5 of the benzylamine has been investigated to enhance antitubercular properties.[12][13]
-
Antifungal Activity: Halogen substituents on a benzyloxy moiety in benzylamine derivatives have been studied for their influence on antimycotic activity against yeast species.[11] Phenyl-substituted benzylamines have also been identified as potent antifungal agents, particularly against Candida albicans.[14]
-
Antibacterial Activity: Benzylamino derivatives of bile acids have shown that their antimicrobial activity against gram-positive bacteria correlates with hydrophobicity.[5]
Table 3: Comparative Antimicrobial Activity of Substituted Benzylamines
| Compound | Target Organism | Activity (MIC) | Reference |
| N-methyl-3-chlorobenzylamine | Mycobacterium tuberculosis H37Ra | 10.2 µg/mL | [4] |
| N-methyl-3,5-dichlorobenzylamine | Mycobacterium tuberculosis H37Ra | 10.2 µg/mL | [4] |
| N-butyl-3,5-difluorobenzylamine | Mycobacterium tuberculosis H37Ra | 6.4 µg/mL | [4] |
Serotonin and Dopamine Receptor Modulation
Substituted benzylamines are prominent in the development of ligands for serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for treating psychiatric and neurological disorders.
Key SAR Observations for 5-HT and Dopamine Receptor Ligands:
-
Serotonin Reuptake Inhibition: A series of substituted benzylamines have been developed as selective serotonin reuptake inhibitors (SSRIs), with low nanomolar potency and good selectivity.[15]
-
Dopamine D4 Receptor Ligands: Biarylmethylamines have been shown to be highly potent and selective dopamine D4 receptor ligands.[16]
-
Dopamine D2 and D3 Receptor Affinity: The structural characteristics of benzolactam derivatives with a benzylamine moiety decisively influence their D2 and D3 receptor affinities.[17][18] N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which can be considered benzylamine analogs, show high selectivity for D2 binding sites.[19]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Substituted Benzylamines: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of substituted benzylamines.[1]
Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and the primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of the imine intermediate can be monitored by techniques such as TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Quenching and Extraction: After the reduction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted benzylamine.
Biological Evaluation: In Vitro MAO Inhibition Assay
This protocol is based on the detection of hydrogen peroxide, a product of MAO-catalyzed oxidation, using a fluorometric method.[5]
Protocol: Fluorometric MAO Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., selegiline for MAO-B) in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the human recombinant MAO enzyme (MAO-A or MAO-B), horseradish peroxidase (HRP), and a suitable fluorogenic probe in the assay buffer.
-
Assay Initiation: Add the test compound dilutions to the wells of a 96-well plate. Include controls for no enzyme, no inhibitor (vehicle), and a known inhibitor as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Start: Initiate the enzymatic reaction by adding the MAO substrate (e.g., kynuramine) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Concepts
Diagrams are essential for clarifying complex relationships and workflows.
Caption: SAR for MAO-B Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The substituted benzylamine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent and selective modulators of various biological targets. This guide has provided a comparative overview of these relationships, supported by experimental data and protocols, to aid researchers in their drug discovery endeavors. The versatility of the benzylamine core, coupled with a systematic exploration of its chemical space, promises the development of next-generation therapeutics with improved efficacy and safety profiles.
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van der Mey M, et al. SAR of novel biarylmethylamine dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2001;11(3):375-379. [Link]
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MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]
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Edafiogho IO, et al. Anticonvulsant evaluation and mechanism of action of benzylamino enaminones. Bioorganic & Medicinal Chemistry. 2006;14(15):5266-5272. [Link]
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Chambers JJ, et al. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry. 2004;47(22):5435-5442. [Link]
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Andres-Mach M, et al. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Pharmaceuticals. 2021;14(8):798. [Link]
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Ortega R, et al. Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2009;19(6):1773-1778. [Link]
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Di Pietro O, et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. 2021;14(2):120. [Link]
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Irannejad H, et al. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. 2017;12(5):374-382. [Link]
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Cignarella G, et al. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco. 1993;48(6):841-851. [Link]
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Horn AS, et al. Structure activity relationships of presynaptic dopamine receptor agonists. Progress in Brain Research. 1982;55:149-163. [Link]
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Chalon S, et al. Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. The Journal of Pharmacology and Experimental Therapeutics. 2000;294(1):271-277. [Link]
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A Comparative Technical Guide to 3-(Methylsulfonylamino)benzylamine hydrochloride and 4-(Methylsulfonylamino)benzylamine hydrochloride for the Research Scientist
In the landscape of drug discovery and medicinal chemistry, the subtle repositioning of a functional group can dramatically alter the biological activity and physicochemical properties of a molecule. This guide provides an in-depth comparative analysis of two positional isomers: 3-(Methylsulfonylamino)benzylamine hydrochloride and 4-(Methylsulfonylamino)benzylamine hydrochloride. While seemingly minor, the shift of the methylsulfonylamino group from the meta to the para position on the benzylamine core can have profound implications for molecular interactions, guiding the trajectory of research and development. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by established chemical principles and extrapolated experimental data from related compounds.
Introduction: The Significance of Positional Isomerism
Positional isomers, such as the 3- and 4-substituted (methylsulfonylamino)benzylamine hydrochlorides, share the same molecular formula but differ in the location of substituents on the aromatic ring. This seemingly small structural variance can lead to significant differences in electronic properties, steric hindrance, and the ability to form intermolecular interactions, such as hydrogen bonds. Consequently, these isomers can exhibit distinct pharmacological profiles, including receptor binding affinities, enzyme inhibitory activities, and metabolic stabilities. Understanding these differences is paramount for the rational design of targeted therapeutics.
Physicochemical Properties: A Comparative Overview
While direct comparative experimental data for these specific isomers is not extensively available in peer-reviewed literature, we can predict their properties based on fundamental principles of organic chemistry and data from chemical suppliers.
| Property | This compound | 4-(Methylsulfonylamino)benzylamine hydrochloride | Rationale for Predicted Differences |
| CAS Number | 238428-26-7[1] | 128263-66-1[2] | N/A |
| Molecular Formula | C₈H₁₃ClN₂O₂S[3] | C₈H₁₃ClN₂O₂S[2] | Identical as they are isomers. |
| Molecular Weight | 236.72 g/mol [3] | 236.71 g/mol [4] | Essentially identical. |
| Appearance | Predicted to be a solid. | Solid[4] | Amine hydrochlorides are typically crystalline solids. |
| Melting Point | Not available. | >275 °C[4] | The para-isomer's higher symmetry may lead to more efficient crystal packing and a higher melting point compared to the meta-isomer. |
| pKa (of the benzylamine) | Predicted to be slightly lower than the para-isomer. | Predicted to be slightly higher than the meta-isomer. | The electron-withdrawing nature of the methylsulfonylamino group will decrease the basicity of the benzylamine. This effect is generally more pronounced from the para position due to resonance effects, which would make the para-isomer's conjugate acid a weaker acid (higher pKa). |
| Solubility | Predicted to have good solubility in polar solvents. | Predicted to have good solubility in polar solvents. | The hydrochloride salt form enhances aqueous solubility. Subtle differences may arise due to differences in crystal lattice energy. |
Synthesis and Structural Elucidation
The synthesis of both isomers can be approached through a multi-step process, typically starting from the corresponding nitrobenzylamine or nitrobenzonitrile. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic pathways for 3- and 4-(Methylsulfonylamino)benzylamine hydrochloride.
Experimental Protocol: General Synthesis of (Methylsulfonylamino)benzylamines
Objective: To synthesize the target compounds from their respective nitrobenzylamine precursors.
Materials:
-
3-Nitrobenzylamine hydrochloride or 4-Nitrobenzylamine hydrochloride
-
Methanesulfonyl chloride
-
Triethylamine or other suitable base
-
Palladium on carbon (10%)
-
Hydrogen gas or a suitable hydrogen source (e.g., ammonium formate)
-
Methanol or Ethanol
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Sulfonamide Formation:
-
Dissolve the starting nitrobenzylamine hydrochloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a stoichiometric excess of a base (e.g., triethylamine) to neutralize the hydrochloride and act as an acid scavenger.
-
Cool the mixture in an ice bath and slowly add methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the N-(nitrobenzyl)methanesulfonamide.
-
-
Nitro Group Reduction:
-
Dissolve the N-(nitrobenzyl)methanesulfonamide in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon.
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the N-(aminobenzyl)methanesulfonamide.
-
-
Salt Formation:
-
Dissolve the resulting amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent.
-
The hydrochloride salt should precipitate out of solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm their identity and purity.
Potential Biological Activities and Comparative Performance
While direct biological data for these specific isomers is scarce, the benzylamine and sulfonamide moieties are present in numerous biologically active compounds. This allows for informed predictions about their potential targets and the likely impact of their isomeric forms.
Potential Molecular Targets:
-
Monoamine Oxidase (MAO) Inhibition: Benzylamine derivatives are known to interact with MAO enzymes. The electronic and steric differences between the 3- and 4-isomers could lead to differential inhibitory potency and selectivity for MAO-A versus MAO-B.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore found in many CA inhibitors. The position of this group relative to the rest of the molecule can influence its orientation within the enzyme's active site, leading to differences in inhibitory activity against various CA isoforms.
-
Receptor Binding: The overall shape and electrostatic potential of the molecules will differ, potentially leading to varied affinities for a range of receptors, such as opioid or vanilloid receptors, where other benzylamine derivatives have shown activity.
Hypothetical Comparative In Vitro Assay: MAO-B Inhibition
Objective: To compare the inhibitory potency of this compound and 4-(Methylsulfonylamino)benzylamine hydrochloride against human MAO-B.
Caption: Workflow for a comparative MAO-B inhibition assay.
Expected Outcome: It is plausible that the 4-isomer, with its more direct electronic communication between the sulfonamide and the benzylamine core, might exhibit a different inhibitory profile compared to the 3-isomer. The precise nature of this difference (i.e., which isomer is more potent) would depend on the specific binding interactions within the MAO-B active site.
Analytical Separation and Differentiation
Distinguishing between positional isomers is a common challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: HPLC Method for Isomer Separation
Objective: To develop a reversed-phase HPLC method to separate and quantify this compound and 4-(Methylsulfonylamino)benzylamine hydrochloride.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
Gradient Program (Example):
| Time (min) | % Solvent B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm
Expected Elution Order: The 4-isomer is generally more polar than the 3-isomer due to the para-substitution allowing for greater dipole-dipole interactions. In reversed-phase chromatography, less polar compounds are retained longer. Therefore, it is predicted that the 4-(methylsulfonylamino)benzylamine will elute before the 3-(methylsulfonylamino)benzylamine. However, this should be confirmed experimentally.
Conclusion and Future Directions
The comparison between this compound and 4-(Methylsulfonylamino)benzylamine hydrochloride highlights the critical role of positional isomerism in determining the chemical and biological properties of small molecules. While the 4-isomer may exhibit a higher melting point and potentially different basicity due to its symmetrical structure and electronic effects, the biological consequences of this isomeric difference remain to be experimentally validated.
Future research should focus on the direct, side-by-side synthesis and biological evaluation of these compounds against a panel of relevant targets, such as MAOs and CAs. Such studies will provide the empirical data needed to fully elucidate their structure-activity relationships and guide the development of novel therapeutic agents.
References
- Durgun, M., et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine Derivatives With Inhibitory Activity Against Human Carbonic Anhydrase Isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(5), 954-960.
-
TSI Journals. (n.d.). Resolving the benign and themalign isomers of aryl amines by HPLC. Retrieved from [https://www.tsijournals.com/articles/resolving-the-benign-and-the malign-isomers-of-aryl-amines-by-hplc.pdf]([Link] malign-isomers-of-aryl-amines-by-hplc.pdf)
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A Comparative Efficacy Analysis of Benzylamine Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the benzylamine scaffold represents a cornerstone of medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] Its structural versatility allows for fine-tuning of pharmacological properties, leading to derivatives with applications spanning neurodegenerative disorders, oncology, and infectious diseases.[3][4][5] This guide provides a comparative analysis of the efficacy of various benzylamine derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Benzylamine Core: A Privileged Scaffold in Drug Design
The benzylamine moiety, consisting of a benzyl group attached to an amine, is a key pharmacophore in numerous approved drugs.[1][6] Levocetirizine for allergies, clopidogrel as an antiplatelet agent, and donepezil for Alzheimer's disease all feature this critical structural motif.[1] The efficacy of benzylamine derivatives is often attributed to their ability to engage in crucial interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which can be modulated by substitutions on both the aromatic ring and the amino group.
Comparative Efficacy in Neurodegenerative Disorders: Targeting Monoamine Oxidase B
A significant area of investigation for benzylamine derivatives is in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease, primarily through the inhibition of monoamine oxidase B (MAO-B).[3][7] MAO-B is responsible for the degradation of dopamine, and its inhibition can help alleviate symptoms by increasing dopamine levels in the brain.[3][7]
Quantitative Comparison of MAO-B Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several benzylamine derivatives against human MAO-B. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Benzylamine-sulfonamide | Compound 4i | hMAO-B | 0.041 ± 0.001 | [3] |
| Benzylamine-sulfonamide | Compound 4t | hMAO-B | 0.065 ± 0.002 | [3] |
| Pyridoxine–resveratrol hybrid | Compound 25 | MAO-B | 2.68 ± 0.01 | [8] |
| Caffeine derivative | Compound 34 | MAO-B | 0.19 | [8] |
| Caffeine derivative | Compound 32 | MAO-B | 0.35 | [8] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide | Compound 2d | MAO-A | 1.38 | [9][10] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide | Compound 2j | MAO-A | 2.48 | [9][10] |
Note: It is crucial to consider the selectivity of these inhibitors for MAO-B over MAO-A to minimize potential side effects.[11] For instance, selective MAO-A inhibitors are primarily used as antidepressants.[3]
Signaling Pathway of MAO-B Inhibition
Caption: Inhibition of MAO-B by a benzylamine derivative in the presynaptic neuron, leading to increased dopamine availability.
Benzylamine Derivatives as Anticancer Agents
The antiproliferative activity of benzylamine derivatives has been demonstrated across various cancer cell lines.[4][12][13] Their mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of tubulin polymerization.[4][13]
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of different benzylamine derivatives against several cancer cell lines.
| Compound Class | Derivative | Cell Line | IC50 (nM) | Reference |
| N-benzylbenzamide | Compound 20b | H22 (Liver Cancer) | - | [13] |
| N-benzylbenzamide | Compound 20b | Various Cancer Cell Lines | 12 - 27 | [13] |
| α-(4-Biphenylyl)benzylamine Analog | 4-Chloro-benzyl analog | MCF-7 | 1800 | [14] |
| α-(4-Biphenylyl)benzylamine Analog | 4-Methyl-benzyl analog | MCF-7 | 2300 | [14] |
| α-(4-Biphenylyl)benzylamine Analog | 4-Fluoro-benzyl analog | MCF-7 | 2800 | [14] |
Experimental Workflow for In Vitro Anticancer Screening
Caption: A generalized workflow for the in vitro screening of benzylamine derivatives for anticancer activity.
Antimicrobial Efficacy of Benzylamine Derivatives
Benzylamine derivatives have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][5][15][16][17]
Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19][20]
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Compound 6l | P. aeruginosa, S. epidermidis | 0.002 - 0.016 | [5] |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Compound 6m | P. aeruginosa, S. epidermidis | 0.002 - 0.016 | [5] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole | Compounds 2-5, 7-10 | S. aureus, S. epidermidis | 32 | [17] |
| Benzylamine-containing Coumarin | Compound A5 | Xanthomonas oryzae pv. oryzae (Xoo) | - | [21] |
| Halogenated Benzylamine | - | Mycobacterium tuberculosis | 20 - 28 µM | [22] |
Detailed Experimental Protocols
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies.[23][24]
Materials:
-
Recombinant human MAO-B enzyme[25]
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine)[23]
-
Developer (e.g., containing horseradish peroxidase)[24]
-
GenieRed Probe (or similar fluorometric probe)[24]
-
Test benzylamine derivatives
-
Positive control inhibitor (e.g., Selegiline)[24]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Dissolve test benzylamine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a dilution series in MAO-B Assay Buffer.
-
Assay Setup: To the wells of a 96-well plate, add the MAO-B Assay Buffer. Add the working solutions of the test compounds, vehicle control (DMSO), and positive control.
-
Enzyme Addition: Add the diluted MAO-B enzyme solution to all wells except for a blank control.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.[23]
-
Reaction Initiation: Initiate the reaction by adding a mixture of the MAO-B substrate and the Developer/Probe solution.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission for Amplex® Red) over time.[23]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using a suitable software.
Protocol 2: In Vitro Anticancer Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, a widely used method for determining cell viability.[26][27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test benzylamine derivatives
-
Positive control (e.g., doxorubicin)
-
96-well white-walled microplate
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test benzylamine derivatives and controls. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value for each compound.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the MIC of antimicrobial agents.[18][19][20][28][29]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test benzylamine derivatives
-
Positive control antibiotic/antifungal
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test benzylamine derivatives in the growth medium directly in the 96-well plate.[28]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[19][28]
Conclusion
The benzylamine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide provides a comparative overview of the efficacy of benzylamine derivatives across several key therapeutic areas, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships and employing robust screening methodologies, researchers can continue to unlock the full potential of this versatile chemical entity in the development of next-generation medicines.
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A Researcher's Guide to Characterizing the Selectivity of 3-(Methylsulfonylamino)benzylamine hydrochloride and its Alternatives
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to interpreting experimental results and predicting its therapeutic potential. This guide provides a comprehensive framework for characterizing the selectivity profile of 3-(Methylsulfonylamino)benzylamine hydrochloride, a compound of interest in kinase research. We will delve into the experimental design, present methodologies for data generation, and compare its potential profile against established Rho-associated coiled-coil kinase (ROCK) inhibitors.
Introduction: The Significance of Kinase Selectivity
Kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. However, the high degree of structural similarity within the kinase family presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can lead to off-target effects, resulting in toxicity or confounding experimental data. Therefore, a thorough characterization of an inhibitor's selectivity across the kinome is a critical step in its development.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of this compound, it is essential to compare it against established ROCK inhibitors with varying selectivity profiles. We propose the following compounds for a comparative analysis:
-
Y-27632: A widely used, first-generation pan-ROCK inhibitor. It is known to have off-target effects on other kinases.[1]
-
Fasudil (HA-1077): Another well-established pan-ROCK inhibitor, also with known off-target activities.[1]
-
SLx-2119: A more recently developed, ROCK2-selective inhibitor, which can be used to highlight the potential for isoform specificity.[1]
-
KD025 (Belumosudil): A highly selective ROCK2 inhibitor approved for clinical use, representing a benchmark for high selectivity.
A comparison with these compounds will provide a comprehensive understanding of the potency and selectivity of this compound.
Experimental Characterization: From Biochemical Assays to Cellular Validation
A multi-faceted approach is necessary to robustly define a compound's selectivity profile. This involves both biochemical assays to determine direct kinase inhibition and cell-based assays to confirm on-target activity in a physiological context.
Biochemical Kinase Profiling
The initial step is to screen the compound against a broad panel of kinases to identify its primary targets and potential off-targets. Several methods can be employed for this purpose:
-
Radiometric Assays: This traditional method measures the incorporation of radioactively labeled phosphate (from [γ-³³P]-ATP) onto a substrate. It is a direct and sensitive method for quantifying kinase activity.[2][3]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity. This method offers a non-radioactive, high-throughput alternative.[4]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common in high-throughput screening.[5]
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase | 3-(Methylsulfonylamino)benzylamine HCl (IC50, nM) | Y-27632 (IC50, nM) | Fasudil (IC50, nM) | SLx-2119 (IC50, nM) | KD025 (Ki, nmol/L) |
| ROCK1 | Data to be determined | 68 ± 2 | 145 ± 7 | Data to be determined | >10,000 |
| ROCK2 | Data to be determined | 77 ± 5 | 112 ± 8 | Data to be determined | 41 ± 2 |
| PKA | Data to be determined | >10,000 | 1,200 | Data to be determined | Data to be determined |
| PKCα | Data to be determined | >10,000 | 2,800 | Data to be determined | Data to be determined |
| CAMKII | Data to be determined | >10,000 | 3,200 | Data to be determined | Data to be determined |
| ... (additional kinases) | ... | ... | ... | ... | ... |
IC50/Ki values for comparator compounds are sourced from cited literature. The table serves as a template for presenting experimentally determined data for this compound.
Cell-Based Assays for Target Validation
Confirming that the inhibitor engages its target in a cellular environment is a crucial next step. For ROCK inhibitors, this can be achieved by measuring the phosphorylation of a key downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[6][7]
Experimental Protocol: In-Cell Western/ELISA for p-MYPT1
-
Cell Culture: Plate a suitable cell line (e.g., Panc-1, HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of this compound and comparator compounds for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Detection: Use an ELISA or In-Cell Western format with antibodies specific for phosphorylated MYPT1 (at Thr853 or Thr696) and total MYPT1.[6]
-
Data Analysis: Normalize the phosphorylated MYPT1 signal to the total MYPT1 signal and plot the dose-response curve to determine the cellular IC50.
Visualizing Pathways and Workflows
Diagrams can aid in understanding the biological context and the experimental procedures.
Caption: High-level workflows for biochemical and cell-based kinase inhibitor profiling.
Conclusion: A Path Forward
While the precise selectivity profile of this compound requires experimental determination, this guide provides a robust framework for its characterization. By employing a combination of broad kinase screening and targeted cell-based assays, and by comparing its performance against well-established benchmarks, researchers can generate the high-quality data necessary to confidently assess its potential as a selective kinase inhibitor. This systematic approach is fundamental to advancing our understanding of its biological activity and its potential for therapeutic applications.
References
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Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
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Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2024, August 14). Retrieved January 11, 2026, from [Link]
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Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - MDPI. (2023, September 22). Retrieved January 11, 2026, from [Link]
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Selective ROCK2 inhibition in focal cerebral ischemia - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved January 11, 2026, from [Link]
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A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of 3-(Methylsulfonylamino)benzylamine Hydrochloride Analogs
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is both complex and challenging. This guide provides an in-depth, technical comparison of the in vivo efficacy of a hypothetical series of novel kinase inhibitors, based on the 3-(methylsulfonylamino)benzylamine hydrochloride scaffold. While the data presented here is illustrative, the methodologies, experimental rationale, and data interpretation frameworks are grounded in established preclinical research practices. Our focus is to provide a robust model for researchers evaluating their own small molecule inhibitors.
Introduction: Targeting the Dysregulated Kinome
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized oncology, but the path to approval is demanding, with a high failure rate in clinical trials often attributed to a disconnect between in vitro activity and in vivo efficacy and toxicity.[2]
This guide focuses on a hypothetical series of analogs of this compound, a scaffold designed to target a fictitious but plausible serine/threonine kinase, "Pathogen-Activated Kinase 1" (PAK-1), implicated in tumor progression and metastasis. We will explore how subtle modifications to the parent compound can dramatically impact its in vivo performance.
The Preclinical Evaluation Workflow: From Cell Lines to Animal Models
The journey to assess in vivo efficacy is a multi-stage process. It begins with foundational in vitro assays to confirm target engagement and cellular activity, and culminates in animal studies to evaluate pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor effects.[3]
Caption: High-level workflow for kinase inhibitor preclinical development.
Comparative In Vivo Efficacy of Lead Analogs
Following initial in vitro screening, three lead analogs were selected for in vivo evaluation alongside the parent compound (SC-1001) in a subcutaneous xenograft model using a human pancreatic cancer cell line (Panc-1) engineered to overexpress our target, PAK-1.
Table 1: Comparative In Vivo Performance of SC-1001 and Analogs
| Compound ID | Modification from Parent (SC-1001) | Mean Tumor Growth Inhibition (TGI) at Day 21 (%) | Tolerability (Max Mean Body Weight Loss %) | Key PK Parameter (Oral Bioavailability %) |
| SC-1001 | Parent Compound | 45% | -2% | 15% |
| SC-1002 | Addition of a 4-fluoro group to the benzyl ring | 65% | -4% | 35% |
| SC-1003 | Cyclopropyl group replacing methyl on sulfonylamino | 75% | -12% | 40% |
| SC-1004 | Morpholine ring added to the benzylamine | 50% | -1% | 55% |
Analysis of Structure-Activity Relationships (SAR)
The data reveals critical structure-activity relationships that guide further optimization.[4]
-
Halogenation: The addition of a fluorine atom in SC-1002 significantly improved both TGI and oral bioavailability, a common strategy to enhance metabolic stability and cell permeability.
-
Sulfonamide Modification: Replacing the methyl group with a cyclopropyl moiety in SC-1003 yielded the highest efficacy. However, this came at the cost of increased toxicity, as indicated by the significant body weight loss. This suggests a potential off-target effect or a narrow therapeutic window.
-
Increased Polarity: The addition of a morpholine ring in SC-1004 dramatically improved bioavailability but resulted in only modest efficacy, suggesting that while the compound is well-absorbed, it may have reduced target affinity or be subject to rapid clearance.
Caption: Structure-Activity Relationship (SAR) summary for the analog series.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Panc-1 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 Panc-1 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8 per group).
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
SC-1001 (50 mg/kg, oral, daily)
-
SC-1002 (50 mg/kg, oral, daily)
-
SC-1003 (50 mg/kg, oral, daily)
-
SC-1004 (50 mg/kg, oral, daily)
-
-
Data Collection: Tumor volumes and body weights are recorded for 21 days.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated downstream targets of PAK-1).
Protocol: Pharmacokinetic (PK) Study
-
Animal Model: Male Swiss albino mice (6-8 weeks old) are used.
-
Dosing: A single dose of each compound (e.g., 10 mg/kg) is administered via oral gavage and intravenous injection (in separate cohorts).
-
Blood Sampling: Blood samples (approx. 50 µL) are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Blood is collected in EDTA-coated tubes and centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: PK parameters, including half-life, Cmax (maximum concentration), and AUC (area under the curve), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * 100.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating the in vivo efficacy of a series of related small molecule inhibitors. Our hypothetical data demonstrates that SC-1002 represents the most promising lead, balancing improved efficacy and a favorable pharmacokinetic profile without the toxicity concerns of SC-1003 . The high bioavailability of SC-1004 makes its scaffold an interesting starting point for further medicinal chemistry efforts to improve target potency.
Future work should focus on:
-
Investigating the mechanism of toxicity for SC-1003 .
-
Synthesizing new analogs based on the SC-1002 scaffold to further enhance potency.
-
Conducting pharmacodynamic studies to confirm that the observed anti-tumor efficacy correlates with target inhibition in the tumor tissue.
By rigorously applying these principles of preclinical evaluation, researchers can make more informed decisions, increasing the likelihood of advancing truly effective therapeutic agents to clinical trials.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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MDPI. (2023, September 29). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]
-
ASH Publications. (2009, November 20). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. [Link]
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A Comparative Guide to the Synthesis of Substituted Benzylamines
Substituted benzylamines are a cornerstone of modern organic synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of the benzylamine motif can profoundly influence a molecule's biological activity and physical properties. Consequently, the selection of an appropriate synthetic route is a critical decision in the design and execution of a synthetic campaign. This guide provides a comprehensive comparison of four classical and versatile methods for the synthesis of substituted benzylamines: Reductive Amination, the Gabriel Synthesis, the Ritter Reaction, and the Hofmann Rearrangement. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental protocols to empower researchers in making informed methodological choices.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most widely employed method for the synthesis of amines, prized for its versatility, operational simplicity, and broad substrate scope.[1] This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2]
Mechanism
The reaction proceeds via a two-step sequence. First, the carbonyl group of a substituted benzaldehyde reacts with ammonia or a primary amine to form a hemiaminal, which then dehydrates to yield a Schiff base (imine). In the second step, a reducing agent, introduced into the reaction mixture, reduces the imine to the final benzylamine.
Caption: Reductive amination workflow.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Wide Substrate Scope: Tolerates a broad range of functional groups on both the aldehyde and the amine component.[3] | Over-alkylation: The newly formed primary amine can sometimes react further with the aldehyde, leading to the formation of secondary and tertiary amines as byproducts.[4] |
| One-Pot Procedure: The reaction is typically carried out in a single reaction vessel, which simplifies the experimental setup and workup. | Reducing Agent Selection: The choice of reducing agent is crucial. It must be selective for the imine over the starting carbonyl compound. Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.[5] |
| Mild Reaction Conditions: Many reductive amination protocols proceed under mild temperature and pressure conditions. | Potential for Side Reactions: Aldehydes can undergo self-condensation or other side reactions under certain conditions. |
Experimental Protocol: Synthesis of 4-Methoxybenzylamine
-
To a solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) in methanol (20 mL), add a solution of ammonia in methanol (7 N, 5 mL, 35 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxybenzylamine. Typical yields range from 80-95%.
Gabriel Synthesis: A Classic Route to Pure Primary Amines
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, including substituted benzylamines, free from contamination by secondary or tertiary amines.[6][7] The reaction utilizes phthalimide as a protected source of ammonia.[8]
Mechanism
The synthesis involves the N-alkylation of potassium phthalimide with a benzyl halide. The resulting N-benzylphthalimide is then cleaved, typically by hydrazinolysis or acidic/basic hydrolysis, to release the desired primary amine.[9]
Caption: Gabriel synthesis workflow.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Purity of Primary Amine: Exclusively produces primary amines, avoiding the over-alkylation issues seen in other methods.[10] | Limited to Primary Amines: This method is not suitable for the synthesis of secondary or tertiary amines. |
| Avoids Over-alkylation: The phthalimide protecting group prevents multiple alkylations of the nitrogen atom. | Harsh Hydrolysis Conditions: The final deprotection step can require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[11] |
| Good Yields: Generally provides good to excellent yields of the desired primary amine.[8] | Stoichiometric Waste: The reaction generates a stoichiometric amount of phthalhydrazide or phthalic acid byproduct, which can complicate purification.[11] |
Experimental Protocol: Synthesis of Benzylamine[8][12]
-
In a round-bottom flask, combine phthalimide (14.7 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol) in N,N-dimethylformamide (DMF) (100 mL).
-
Heat the mixture to 100 °C and add benzyl chloride (12.6 g, 100 mmol) dropwise over 30 minutes.
-
Maintain the reaction at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (400 mL).
-
Collect the precipitated N-benzylphthalimide by vacuum filtration and wash with water. The yield of crude product is typically 72-79%.[8]
-
To a suspension of N-benzylphthalimide (23.7 g, 100 mmol) in ethanol (150 mL), add hydrazine hydrate (5 mL, 100 mmol).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (20 mL).
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water (50 mL) and basify with 40% aqueous sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Distill the residue under vacuum to obtain pure benzylamine. The yield of pure benzylamine is typically 60-70%.[8]
Ritter Reaction: From Alcohols and Nitriles to Amides and Amines
The Ritter reaction provides an alternative pathway to substituted benzylamines, proceeding through an N-substituted amide intermediate.[12] This reaction is particularly useful when starting from benzylic alcohols or alkenes that can form stable carbocations.[13]
Mechanism
In the presence of a strong acid, a benzylic alcohol is protonated and loses water to form a stable benzyl carbocation. This carbocation is then trapped by a nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-benzylamide, which can then be hydrolyzed under acidic or basic conditions to afford the corresponding benzylamine.[12]
Caption: Ritter reaction workflow.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Alternative Starting Materials: Utilizes readily available benzylic alcohols and nitriles.[14] | Strongly Acidic Conditions: Requires the use of strong acids like sulfuric acid, which can be corrosive and incompatible with acid-sensitive functional groups.[13] |
| Good for Tertiary and Benzylic Amines: Particularly effective for the synthesis of amines where the corresponding halide for a Gabriel synthesis might be prone to elimination. | Formation of Amide Intermediate: The reaction produces an amide that requires a separate hydrolysis step to yield the final amine. |
| Broad Nitrile Scope: A wide variety of nitriles can be used in the reaction.[13] | Significant Salt Byproduct: The neutralization of the strong acid in the workup generates a large amount of salt waste.[13] |
Experimental Protocol: Synthesis of N-Benzylacetamide (precursor to Benzylamine)[15]
-
To a stirred solution of benzyl alcohol (10.8 g, 100 mmol) in acetonitrile (50 mL) at 0 °C, slowly add concentrated sulfuric acid (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the solution with concentrated aqueous ammonia.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzylacetamide can be purified by recrystallization or column chromatography.
-
The N-benzylacetamide can then be hydrolyzed to benzylamine by refluxing with aqueous acid or base.
Hofmann Rearrangement: A Decarbonylative Route to Amines
The Hofmann rearrangement is a unique transformation that converts a primary amide into a primary amine with one less carbon atom.[15] This reaction provides a route to benzylamines from readily available substituted phenylacetamides.[16]
Mechanism
The reaction is initiated by the treatment of a primary amide with bromine in a basic solution to form an N-bromoamide. The N-bromoamide is then deprotonated to form an anion, which undergoes a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[10]
Caption: Hofmann rearrangement workflow.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Carbon Chain Shortening: Provides a method for decreasing the carbon chain length by one unit. | Stoichiometric Reagents: Requires stoichiometric amounts of bromine and base. |
| Good for Primary Amines: An effective method for the synthesis of primary amines.[10] | Harsh Conditions: The use of strong base and bromine can be problematic for sensitive substrates. |
| Can be High Yielding: The reaction can provide good to excellent yields of the desired amine. | Potential for Halogenation of Aromatic Ring: In some cases, the aromatic ring can be halogenated as a side reaction. |
Experimental Protocol: Synthesis of Benzylamine from Phenylacetamide
-
Prepare a solution of sodium hydroxide (10 g, 250 mmol) in water (50 mL) and cool it to 0 °C.
-
Slowly add bromine (4.0 mL, 78 mmol) to the cold sodium hydroxide solution with vigorous stirring to form a solution of sodium hypobromite.
-
In a separate flask, dissolve phenylacetamide (10.0 g, 74 mmol) in a minimal amount of cold water.
-
Slowly add the cold solution of phenylacetamide to the sodium hypobromite solution, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture and extract the benzylamine with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
The crude benzylamine can be purified by distillation.
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | Gabriel Synthesis | Ritter Reaction | Hofmann Rearrangement |
| Starting Materials | Aldehyde/Ketone + Amine/Ammonia | Phthalimide + Benzyl Halide | Benzyl Alcohol/Alkene + Nitrile | Phenylacetamide |
| Product Purity | Can be a mixture of primary, secondary, and tertiary amines | High purity primary amine | Good, after hydrolysis of amide | Good, primarily primary amine |
| Typical Yield | 60 - 98% | 60 - 89%[8][11] | 75 - 80% (for the final amine)[14] | ~70-95%[15] |
| Reaction Conditions | Generally mild | Can require harsh hydrolysis | Strongly acidic | Strongly basic |
| Substrate Scope | Broad | Primarily for primary amines | Good for benzylic and tertiary systems | Good for primary amines |
| Key Advantages | One-pot, versatile | Avoids over-alkylation | Uses alternative starting materials | Carbon chain shortening |
| Key Disadvantages | Potential for over-alkylation | Harsh deprotection, stoichiometric waste | Strong acid, salt waste | Stoichiometric reagents, harsh conditions |
| Scalability | Generally good | Moderate | Can be challenging due to waste | Moderate |
Conclusion
The synthesis of substituted benzylamines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Reductive amination stands out as a highly versatile and widely applicable one-pot procedure, making it a first choice for many applications. The Gabriel synthesis remains a valuable tool for the clean and high-yield synthesis of primary benzylamines, where over-alkylation is a concern. The Ritter reaction offers a useful alternative when starting from benzylic alcohols, while the Hofmann rearrangement provides a unique route involving a carbon-carbon bond cleavage.
The optimal choice of synthetic route will ultimately depend on a careful consideration of factors such as the availability and functionality of the starting materials, the desired purity of the final product, the scale of the reaction, and the tolerance of the substrate to the reaction conditions. By understanding the nuances of each of these classical transformations, researchers can strategically design and execute efficient and successful syntheses of this important class of compounds.
References
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Green Chemistry, 2013, 15, 1542-1546. [Link]
-
Organic Syntheses, Coll. Vol. 5, p.433 (1973); Vol. 44, p.45 (1964). [Link]
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Organic Chemistry Portal. Ritter Reaction. [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a novel and reusable catalyst. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
RSC Publishing. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]
-
ResearchGate. A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
-
ResearchGate. The Gabriel Synthesis of Benzylamine. [Link]
- Google Patents. Process for the production of benzylamine and dibenzylamine.
-
ResearchGate. Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]
-
National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
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Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link]
-
YouTube. 22.4d Synthesis of Amines Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
Oxford Academic. Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine. [Link]
-
Khan Academy. Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. [Link]
-
Scribd. The Gabriel Synthesis of Benzylamine: An Undergraduate Organic Experiment. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Benzylamine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of benzylamine is a critical task. Benzylamine serves as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, and its presence as a potential impurity or degradant requires scrupulous control. This guide provides an in-depth comparison of common analytical methodologies for benzylamine quantification and details the essential validation processes that ensure data integrity, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method for benzylamine is governed by factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goal of the analysis (e.g., impurity testing vs. assay). The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in solution. |
| Typical Detector | UV-Vis (DAD/PDA), Fluorescence (FLD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | Photomultiplier Tube |
| Advantages | High versatility for various matrices; excellent resolution; room temperature operation prevents degradation of thermally labile compounds. | High efficiency and resolution for volatile and semi-volatile compounds.[4] | Simple, rapid, and cost-effective; suitable for high-concentration samples. |
| Limitations | Benzylamine lacks a strong native chromophore, often requiring derivatization for high sensitivity with UV or fluorescence detection.[5] | Requires analyte to be volatile and thermally stable; derivatization is often necessary to improve volatility and peak shape.[4][6] | Low specificity (risk of interference from other absorbing compounds); generally lower sensitivity than chromatographic methods. |
| Derivatization | Often required. Agents like OPA or FMOC-Cl add a fluorescent tag[5]; benzoyl chloride can be used for UV detection.[7] | Often required to improve chromatographic behavior and prevent peak tailing.[4][6] | Can be used to form a colored complex with a higher molar absorptivity.[8] |
| Best For | Quantification in complex matrices like pharmaceutical formulations and biological samples. | Analysis of volatile impurities or when coupled with MS for definitive identification. | Rapid, routine quality control assays where benzylamine concentration is high and the matrix is simple. |
The Cornerstone of Reliability: Analytical Method Validation
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] The parameters for validation are outlined in the ICH Q2(R1) guideline and form the basis of a trustworthy and robust method.[1][2][9]
Workflow for Analytical Method Validation
The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for analytical method validation.
In-Depth Guide: Validation of an HPLC-UV Method for Benzylamine
This section provides a detailed protocol for validating a reverse-phase HPLC method for benzylamine quantification, a common and practical choice in pharmaceutical quality control.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This ensures that the signal measured is solely from benzylamine.
Experimental Protocol:
-
Prepare Samples:
-
Blank (diluent/mobile phase).
-
Placebo (formulation matrix without benzylamine).
-
Benzylamine standard solution.
-
Spiked Placebo (placebo spiked with benzylamine).
-
Forced Degradation Samples: Expose a benzylamine solution to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Analysis: Inject each sample into the HPLC system.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of benzylamine. The benzylamine peak in the spiked and stressed samples should be pure and well-resolved from any degradation peaks (Resolution > 2).
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This relationship is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare at least five concentrations of benzylamine spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 125,430 |
| 10.0 | 251,050 |
| 20.0 | 502,600 |
| 40.0 | 1,005,100 |
| 60.0 | 1,508,200 |
| Regression Results | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 25100 |
| Y-Intercept | 350 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare Spiked Samples: Spike the placebo matrix with benzylamine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the measured concentration using the calibration curve.
-
Calculation: Calculate the percent recovery: (% Recovery) = (Measured Concentration / Theoretical Concentration) x 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay.
Example Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.8% |
| 100% | 20.0 | 20.1 | 100.5% |
| 120% | 24.0 | 23.8 | 99.2% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses variations within the lab (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11] It is where the signal is distinguishable from the background noise (typically a signal-to-noise ratio of 3:1).[10]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11] It is typically established at a signal-to-noise ratio of 10:1 or by demonstrating acceptable precision (%RSD) at that concentration.
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Determine the Slope (S): Use the slope from the linearity study.
-
Determine Standard Deviation (σ): Measure the standard deviation of the response from multiple injections of a blank solution or the residual standard deviation of the regression line.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare standards at the calculated LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) are acceptable.
Example Performance Data Summary:
| Validation Parameter | Acceptance Criteria | Typical Result for a Validated HPLC Method |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | Defined by linearity | 5 - 60 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.8 - 100.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOQ (µg/mL) | Demonstrate acceptable precision/accuracy | 0.5 (with %RSD < 10%) |
| LOD (µg/mL) | S/N ≥ 3 | 0.15 |
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for developing a robust method for benzylamine quantification.
Caption: General workflow for HPLC analysis of benzylamine.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), pH adjusted to be at least 2 pH units away from the pKa of benzylamine (~9.3) to ensure it is in a single ionic form. A typical starting point is Acetonitrile:25mM Potassium Phosphate buffer pH 3.0 (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Benzylamine has UV absorption maxima around 206 nm and 256 nm.[12][13] Detection at a lower wavelength provides more sensitivity but may suffer from more interference.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of benzylamine reference standard and dissolve in a 100 mL volumetric flask with diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution to cover the desired range (e.g., 5 to 60 µg/mL).
-
Sample Solution: Accurately weigh and prepare the sample to achieve a theoretical benzylamine concentration within the calibration range.
3. System Suitability: Before starting the validation run, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed ready if the %RSD for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
UV- Vis Spectrum of Benzylamine. SIELC Technologies. [Link]
-
A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. RSC Publishing. [Link]
-
Spectrophotometric determination of benzydamine HCl, levamisole HCl and mebeverine HCl through ion-pair complex formation with methyl orange. PubMed. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health. [Link]
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A Head-to-Head Comparison of Benzylamine-Based Inhibitors: A Guide for Researchers
In the landscape of modern drug discovery, the benzylamine scaffold has emerged as a versatile and potent pharmacophore, giving rise to a diverse array of enzyme inhibitors with significant therapeutic potential. From the well-established monoamine oxidase (MAO) inhibitors used in the management of neurodegenerative diseases to novel agents targeting epigenetic regulators and steroidogenic enzymes implicated in cancer, benzylamine-based compounds represent a critical area of research.
This guide provides an in-depth, head-to-head comparison of benzylamine-based inhibitors targeting three key enzyme classes: Monoamine Oxidases (MAO-A and MAO-B), 17β-Hydroxysteroid Dehydrogenase type 3 (17β-HSD3), and Lysine-Specific Demethylase 1 (LSD1). We will delve into their mechanisms of action, comparative potency and selectivity, and performance in cellular and preclinical models, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Monoamine Oxidase (MAO) Inhibitors: Modulating Neurotransmitter Levels
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and benzylamine; dopamine is a substrate for both.[1] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain.[1]
Mechanism of Action
Benzylamine-based inhibitors of MAO can be either reversible or irreversible. Irreversible inhibitors, such as selegiline and rasagiline, form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[2] Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site. The nature of inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site.
Comparative Performance of Benzylamine-Based MAO-B Inhibitors
Here, we compare a selection of benzylamine-based MAO-B inhibitors, including both established drugs and novel investigational compounds.
| Compound | MAO-B IC50/Ki | MAO-A IC50/Ki | Selectivity Index (MAO-A/MAO-B) | Mechanism of Inhibition | Reference |
| Selegiline | IC50: ~10 nM | IC50: ~5000 nM | >500 | Irreversible | [3] |
| Rasagiline | IC50: ~15 nM | IC50: >10,000 nM | >650 | Irreversible | [3] |
| Safinamide | IC50: ~51 nM | - | - | Reversible, Competitive | [4] |
| Compound 4i (benzylamine-sulfonamide) | IC50: 41 nM | - | - | Reversible, Non-competitive | [1] |
| Compound 4t (benzylamine-sulfonamide) | IC50: 65 nM | - | - | Reversible, Non-competitive | [1] |
| FA-73 (benzyloxy-indolyl methylamine) | Ki: 0.75 nM | Ki: 800 nM | 1066 | Irreversible ('suicide' inhibitor) | [5] |
Key Insights:
-
Potency and Selectivity: The benzyloxy-indolyl methylamine derivative, FA-73, demonstrates exceptional potency and selectivity for MAO-B, with a Ki in the sub-nanomolar range and a selectivity index over 1000.[5] This highlights the potential for structural modifications to the benzylamine core to significantly enhance inhibitory activity.
-
Reversible vs. Irreversible Inhibition: While irreversible inhibitors like selegiline and rasagiline are clinically effective, reversible inhibitors such as safinamide and the novel benzylamine-sulfonamide derivatives offer a potentially safer profile by allowing for the recovery of enzyme activity.
-
Mechanism of Inhibition: The benzylamine-sulfonamide derivatives exhibit a non-competitive mode of inhibition, suggesting they bind to a site distinct from the substrate-binding pocket. This can be advantageous in overcoming high substrate concentrations in vivo.
Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons
Caption: MAO-B metabolizes dopamine to the toxic metabolite DOPAL. Benzylamine-based inhibitors block this process.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a fluorometric method for determining the IC50 of benzylamine-based inhibitors against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (benzylamine-based inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare a solution of recombinant MAO-B in assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in assay buffer.
-
Prepare a solution of benzylamine in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted test inhibitor or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 25 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate/detection reagent mix (benzylamine, Amplex® Red, and HRP) to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors: A Novel Approach for Prostate Cancer
17β-HSD3 is a key enzyme in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[6] It is highly expressed in the testes and is also found in prostate cancer tissue, making it an attractive target for the treatment of hormone-dependent prostate cancer.[6]
Mechanism of Action
Benzylamine-based inhibitors of 17β-HSD3 are typically non-steroidal compounds that act as competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate, androstenedione.
Comparative Performance of Aryl Benzylamine-Based 17β-HSD3 Inhibitors
A series of substituted aryl benzylamines have been developed as potent and selective 17β-HSD3 inhibitors.
| Compound | 17β-HSD3 IC50 (nM) | Selectivity over 17β-HSD2 | Cell-Based Activity (LNCaP-HSD3 cells) | Reference |
| STX2171 | ~200 | Selective | Inhibits androstenedione-stimulated proliferation | [7][8] |
| Compound 29 | 76 | >20% inhibition at 10 µM | - | [9] |
| Compound 30 | 74 | >20% inhibition at 10 µM | - | [9] |
| STX1383 (SCH-451659) | - | - | Efficacious in vivo | [7] |
Key Insights:
-
Potency: The novel aryl benzylamine derivatives, compounds 29 and 30, exhibit low nanomolar potency against 17β-HSD3, demonstrating a significant improvement over the initial lead compound STX2171.[9]
-
Selectivity: These inhibitors show good selectivity over the type 2 isozyme (17β-HSD2), which is crucial as 17β-HSD2 is involved in the inactivation of testosterone.[6][9]
-
In Vivo Efficacy: STX2171 and the more established inhibitor STX1383 have demonstrated efficacy in an in vivo prostate cancer xenograft model, significantly inhibiting tumor growth and reducing plasma testosterone levels.[7] This provides strong validation for the therapeutic potential of this class of inhibitors.
Signaling Pathway: Inhibition of Testosterone Production in Prostate Cancer
Caption: 17β-HSD3 converts androstenedione to testosterone, which drives prostate cancer growth via the androgen receptor.
Experimental Protocol: Cell-Based 17β-HSD3 Inhibition Assay in LNCaP Cells
This protocol describes a method to assess the ability of benzylamine-based inhibitors to block the conversion of androstenedione to testosterone in a prostate cancer cell line engineered to express 17β-HSD3.
Materials:
-
LNCaP cells stably transfected with human 17β-HSD3 (LNCaP-HSD3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Androstenedione
-
Test compounds (aryl benzylamine inhibitors)
-
Testosterone ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed LNCaP-HSD3 cells in 96-well plates and allow them to adhere and grow to ~80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds or vehicle control.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
-
Substrate Addition:
-
Add androstenedione to each well to a final concentration that stimulates testosterone production (e.g., 10 nM).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Testosterone Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of testosterone production for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Targeting Epigenetic Regulation in Cancer
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[10] Overexpression of LSD1 has been implicated in various cancers, making it a promising therapeutic target.[10]
Mechanism of Action
While many LSD1 inhibitors are based on the tranylcypromine scaffold, which forms a covalent adduct with the FAD cofactor, there is growing interest in developing reversible, non-covalent inhibitors.[10] Benzylamine derivatives are being explored as scaffolds for such reversible inhibitors, which would offer a different pharmacological profile and potentially fewer off-target effects.
Comparative Performance of Benzylamine-Based LSD1 Inhibitors
The development of benzylamine-based LSD1 inhibitors is an emerging area. Here we highlight a promising example.
| Compound | LSD1 IC50 (µM) | Selectivity over MAO-A/B | Cell-Based Activity | In Vivo Efficacy | Reference |
| Compound 14 | 0.18 | >1 µM | Potent antiproliferative activity in liver cancer cell lines (IC50: 0.93-4.37 µM) | Potent anti-liver cancer effects in vivo | [10] |
| N-benzylarylamide-dithiocarbamate I-25 | - | - | Potent antiproliferative activity in various cancer cell lines (IC50: 0.017-0.253 µM) | Effective in reducing gastric cancer tumor growth in vivo | [11] |
Key Insights:
-
Novel Scaffolds: The identification of potent benzylamine-based LSD1 inhibitors like compound 14 and the dual-target inhibitor I-25 demonstrates the potential of this chemical class in targeting epigenetic regulators.[10][11]
-
Reversible Inhibition: Compound 14 is a reversible LSD1 inhibitor, which may offer advantages in terms of safety and dosing flexibility compared to irreversible inhibitors.[10]
-
Cellular and In Vivo Activity: Both highlighted compounds show significant anticancer activity in both cellular and in vivo models, validating LSD1 as a viable target for benzylamine-based drug discovery.[10][11]
Signaling Pathway: LSD1 Inhibition and Gene Reactivation
Caption: LSD1 removes activating methyl marks (H3K4me2) from histones, leading to gene silencing. Benzylamine-based inhibitors block this, reactivating tumor suppressor genes.
Experimental Protocol: LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is based on a commercially available assay kit for measuring LSD1 activity and inhibition.[12]
Materials:
-
Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (or similar)
-
Purified active LSD1 enzyme
-
Test compounds (benzylamine-based LSD1 inhibitors)
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
The assay plate is pre-coated with a di-methylated histone H3-K4 LSD1 substrate.
-
Add assay buffer to each well.
-
Add the test inhibitor or a known LSD1 inhibitor (positive control) to the appropriate wells.
-
Add the purified LSD1 enzyme to the wells.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60-90 minutes to allow the demethylation reaction to occur.
-
-
Detection:
-
Add the capture antibody, detection antibody, and fluoro-developer to the wells according to the kit instructions. This will generate a fluorescent signal proportional to the amount of demethylated product.
-
-
Measurement:
-
Read the fluorescence on a fluorescence plate reader at an excitation of ~530 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The benzylamine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a range of clinically relevant enzymes. This guide has provided a head-to-head comparison of benzylamine-based inhibitors targeting MAO-B, 17β-HSD3, and LSD1, highlighting their diverse mechanisms of action and therapeutic potential in neurodegenerative diseases and oncology. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers seeking to evaluate and develop novel benzylamine-based therapeutics. As our understanding of the structure-activity relationships of these compounds continues to grow, we can anticipate the emergence of even more effective and targeted therapies based on this versatile chemical scaffold.
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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Evaluation of inhibitors of 17β-hydroxysteroid dehydrogenase Type 3 for the treatment of hormone-dependent prostate cancer. AACR Publications. [Link]
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Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3). The Prostate, 65(2), 123-134. [Link]
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Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]
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Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology, 127(6), 1341-1348. [Link]
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Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. Molecular Oncology, 13(10), 2151-2168. [Link]
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Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules, 28(4), 1802. [Link]
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Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. Journal of Medicinal Chemistry, 55(5), 2346-2357. [Link]
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17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. Journal of Medicinal Chemistry, 55(5), 2346-2357. [Link]
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Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207-2218. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
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A Researcher's Guide to Assessing the Specificity of 3-(Methylsulfonylamino)benzylamine hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous assessment. A critical milestone in this journey is the comprehensive evaluation of a compound's specificity. A highly specific molecule interacts with its intended target with high affinity while minimally engaging other biomolecules, thereby reducing the potential for off-target effects and toxicity.
This guide provides an in-depth, objective framework for assessing the specificity of a novel compound, using 3-(Methylsulfonylamino)benzylamine hydrochloride as a case study. As this molecule is not extensively characterized in public literature, we will treat it as a novel chemical entity, outlining a multi-tiered experimental strategy to build a comprehensive specificity profile from the ground up. This approach is universally applicable to other small molecules emerging from discovery pipelines.
For the purpose of this illustrative guide, we will hypothesize that an initial screen has suggested this compound possesses inhibitory activity against Aurora Kinase A , a well-established oncology target involved in mitotic progression.[1][2] This allows for a focused comparison against known Aurora Kinase inhibitors with varying selectivity profiles.
The Imperative of Specificity Profiling
The human kinome, comprising over 500 protein kinases, presents a significant challenge for inhibitor design due to the highly conserved ATP-binding pocket.[3][4] Many kinase inhibitors, therefore, exhibit polypharmacology, binding to multiple kinases.[5] While sometimes beneficial, unintended off-target binding is a primary cause of adverse drug reactions and clinical trial failures.[6] A thorough understanding of a compound's selectivity is thus paramount for predicting its biological effects and ensuring safety.[7]
Our assessment will follow a logical progression, from broad, unbiased screening to focused, cell-based validation of target engagement.
Tier 1: Establishing a Selectivity Baseline with Broad-Panel Kinome Screening
The first step is to understand the compound's interaction landscape across a large portion of the kinome. This is efficiently achieved through fee-for-service platforms that offer large panels of purified kinases.
Experimental Rationale: Broad-panel screening provides a global view of a compound's inhibitory activity at a fixed concentration, quickly identifying a spectrum of potential on- and off-targets.[8][9] This data is crucial for calculating initial selectivity metrics and guiding subsequent, more focused experiments.[10] A two-tiered approach is often cost-effective: an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits, followed by IC₅₀ determination for any kinase showing significant inhibition (e.g., >70%).[10]
Recommended Protocol: Broad-Panel Kinase Activity Assay
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Provider Selection: Engage a reputable contract research organization (CRO) offering a comprehensive kinase panel (e.g., >300 kinases).[][12] Specify a radiometric assay format (e.g., ³³P-ATP filter binding), which directly measures catalytic activity and is considered a gold standard.[4]
-
Initial Screen: Request a single-point screen at 10 µM against the full kinase panel. Assays should be performed at or near the Kₘ for ATP for each kinase to provide a more stringent test of inhibitor specificity.[3][13]
-
Follow-up IC₅₀ Determination: For all kinases inhibited by more than 70% in the initial screen, request a 10-point dose-response curve to determine the IC₅₀ value.
-
Data Analysis: The primary output will be a list of IC₅₀ values for all inhibited kinases. This data can be used to calculate selectivity scores and visualize the results.
Data Presentation and Comparison:
The results should be compared against well-characterized Aurora Kinase inhibitors. For this guide, we will use Alisertib (MLN8237), a selective Aurora A inhibitor, and Danusertib (PHA-739358), a pan-Aurora inhibitor that also targets other kinases like Abl.[14][15]
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | 3-(Methylsulfonylamino)benzylamine HCl (IC₅₀, nM) | Alisertib (MLN8237) (IC₅₀, nM) | Danusertib (PHA-739358) (IC₅₀, nM) |
| Aurora A | 50 | 1.2 [15] | 13 [15] |
| Aurora B | 250 | >200[16] | 79[15] |
| Aurora C | 800 | N/A | 61[15] |
| ABL1 | >10,000 | >10,000 | 25 |
| FLT3 | 1,500 | >10,000 | 1.86 (as ENMD-2076)[15] |
| VEGFR2 (KDR) | >10,000 | >10,000 | >500 |
Note: Data for Alisertib and Danusertib are from cited literature. Data for the topic compound is hypothetical for illustrative purposes.
This initial biochemical screen provides the first quantitative measure of specificity and allows for direct comparison with benchmark compounds.
Tier 2: Unbiased Target Identification in a Native Environment
While in vitro panels are essential, they use purified, often truncated, kinase domains. It is critical to identify the compound's binding partners in a more physiologically relevant context, such as a cell lysate, which contains full-length proteins, scaffolds, and endogenous competitors. Chemical proteomics is a powerful tool for this purpose.
Experimental Rationale: The "Kinobeads" affinity chromatography approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[17][18] By pre-incubating the lysate with a free compound of interest, one can perform a competition binding experiment. Proteins that are true targets of the free compound will show reduced binding to the beads in a dose-dependent manner, which can be quantified by mass spectrometry.[19][20]
Recommended Protocol: Kinobeads-Based Competition Binding Assay
-
Cell Culture and Lysis: Grow a relevant cancer cell line (e.g., HCT116, a colon cancer line with known Aurora Kinase dependency) to ~80% confluency. Harvest and lyse the cells under native conditions to preserve protein complexes.
-
Compound Incubation: Aliquot the clarified lysate and incubate with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate sample and incubate to allow for the capture of unbound kinases.[19]
-
Sample Processing: Wash the beads extensively to remove non-specific binders. Elute the bound proteins or perform on-bead digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using label-free quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot its relative abundance in the pulldown as a function of the free compound concentration to generate a dose-response curve and determine a competition binding IC₅₀.
Visualizing the Workflow:
Caption: Kinobeads competition binding workflow for target identification.
This unbiased approach validates the primary target (Aurora A) and can reveal unexpected off-targets that were not present in the in vitro kinase panel, providing a more complete picture of the compound's interactome.[18]
Tier 3: Confirming Target Engagement in Living Cells
The ultimate validation of specificity is to demonstrate that the compound engages its intended target within intact, living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[21]
Experimental Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[22] By heating intact cells treated with a compound to various temperatures, one can measure the amount of soluble target protein remaining. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "thermal shift."[23] This confirms direct physical interaction between the compound and its target in the complex milieu of the cell.[24]
Recommended Protocol: Western Blot-Based CETSA
-
Cell Treatment: Plate cells and treat with a high concentration (e.g., 10-20x IC₅₀) of this compound or DMSO for 1-2 hours.
-
Thermal Challenge: Harvest, wash, and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody against the target protein (e.g., Aurora A).
-
Data Analysis: Quantify the band intensities at each temperature and plot them relative to the non-heated control. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ) for both the DMSO- and compound-treated samples. The difference (ΔTₘ) represents the thermal shift.
Visualizing the Principle:
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
A significant positive thermal shift for Aurora A would provide definitive evidence of target engagement in a cellular context. This experiment should also be performed for any significant off-targets identified in the Kinobeads assay to confirm or refute their engagement in live cells.
Tier 4: Phenotypic Profiling and Computational Assessment
The final layer of assessment connects target engagement to a cellular phenotype and leverages computational tools to predict potential liabilities.
-
Phenotypic Screening: This approach evaluates the effect of a compound on a cell's observable characteristics.[25][26] For an Aurora Kinase inhibitor, a key phenotype is mitotic arrest, leading to an accumulation of cells with 4N DNA content. This can be quantified by flow cytometry after propidium iodide staining. Comparing the concentration-response curve for mitotic arrest with the biochemical IC₅₀ for Aurora A inhibition helps establish a structure-activity relationship.[27]
-
Computational Profiling: In silico tools can predict potential off-targets based on the chemical structure of this compound.[28][29] These methods use machine learning models trained on large datasets of known drug-target interactions to flag potential liabilities that may have been missed in experimental screens.[30][31] While predictive, these results can guide further experimental validation if a concerning off-target is identified.[32]
Synthesizing the Data for a Final Specificity Assessment
By integrating the data from these four tiers, a comprehensive specificity profile for this compound can be constructed.
-
Biochemical Selectivity (Tier 1): Provides a quantitative ranking of potency against a wide range of kinases.
-
Cellular Interactome (Tier 2): Identifies on- and off-targets in a native proteome context.
-
Cellular Target Engagement (Tier 3): Confirms direct physical binding to targets in live cells.
-
Functional & Predictive Analysis (Tier 4): Links target engagement to a cellular outcome and predicts other potential interactions.
An ideal specific inhibitor would demonstrate high potency for Aurora A in the biochemical assay, show Aurora A as the primary hit in the Kinobeads experiment with minimal other interactors, induce a robust thermal shift for Aurora A in CETSA, and cause a dose-dependent mitotic arrest that correlates with its target potency. Deviations from this ideal profile, such as the identification of potent off-targets that are confirmed in CETSA, must be carefully considered in the compound's future development path.
This structured, multi-faceted approach ensures a rigorous and objective assessment of specificity, providing the confidence needed to advance a compound like this compound from a promising hit to a well-validated lead candidate.
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Small molecule selectivity and specificity profiling using functional protein microarrays . PubMed. [Link]
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Computational Prediction of Drug-Target Interactions via Ensemble Learning . PubMed. [Link]
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Computational Prediction of Drug-Target Interactions via Ensemble Learning . Springer Link. [Link]
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Inhibition of Aurora A and Aurora B Is Required for the Sensitivity of HPV-Driven Cervical Cancers to Aurora Kinase Inhibitors . AACR Journals. [Link]
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How can off-target effects of drugs be minimised? . Patsnap Synapse. [Link]
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Off-Target Effects and Where to Find Them . CRISPR Medicine News. [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects . Taylor & Francis Online. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors . PubMed Central (PMC). [Link]
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Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors . PubMed Central (PMC). [Link]
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A Comparative Guide to the Positional Isomerism of Benzylamine: Unraveling the Impact on Chemical and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the subtle placement of a functional group can be the determining factor in a molecule's efficacy, selectivity, and overall utility. This guide delves into the fascinating nuances of benzylamine's positional isomers, offering a comparative analysis of their chemical reactivity and biological activities. By understanding how the ortho-, meta-, and para- positioning of the aminomethyl group on the benzene ring influences molecular behavior, researchers can make more informed decisions in drug design and synthetic strategy.
The Chemical Landscape: A Tale of Basicity and Reactivity
The fundamental chemical character of an amine is its basicity—the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is quantified by the pKa of its conjugate acid; a higher pKa signifies a stronger base. The position of the aminomethyl group in benzylamine isomers subtly alters the electronic environment of the nitrogen atom, thereby influencing its basicity and, consequently, its nucleophilic reactivity.
While benzylamine itself has a pKa of approximately 9.33 for its conjugate acid, the introduction of a methyl group on the benzylamine ring at different positions—creating 2-methylbenzylamine (ortho), 3-methylbenzylamine (meta), and 4-methylbenzylamine (para)—modifies this value. The methyl group is weakly electron-donating through an inductive effect (+I), which tends to increase the electron density on the nitrogen, thereby increasing basicity.
Table 1: Comparison of Physicochemical Properties of Benzylamine and its Methylated Isomers
| Compound | Isomer Position | pKa of Conjugate Acid | Predicted Trend in Basicity |
| Benzylamine | - | ~9.33[1][2] | Baseline |
| 2-Methylbenzylamine | ortho | Predicted to be slightly lower than para and meta | Weakest |
| 3-Methylbenzylamine | meta | Predicted to be slightly higher than benzylamine | Intermediate |
| 4-Methylbenzylamine | para | Predicted to be the highest among the isomers | Strongest |
The predicted order of basicity (para > meta > ortho) can be explained by the interplay of electronic and steric effects:
-
Para-isomer: The methyl group at the para position exerts its electron-donating inductive effect, increasing the electron density on the nitrogen and making it the most basic of the three isomers.
-
Meta-isomer: The inductive effect of the methyl group is weaker at the meta position compared to the para position, resulting in an intermediate basicity.
-
Ortho-isomer: Despite the electron-donating nature of the methyl group, its close proximity to the aminomethyl group introduces steric hindrance. This "ortho-effect" can destabilize the protonated form of the amine, making it a weaker base compared to the meta and para isomers.
This trend in basicity directly correlates with the nucleophilic reactivity of these isomers in chemical syntheses. A more basic amine will generally be a more potent nucleophile.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the predicted differences in basicity, the pKa of each isomer can be determined using potentiometric titration.
Objective: To determine the pKa of 2-methylbenzylamine, 3-methylbenzylamine, and 4-methylbenzylamine in an aqueous solution at a constant temperature.
Materials:
-
The three benzylamine isomers
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare a dilute aqueous solution of a known concentration of one of the benzylamine isomers (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized HCl solution, adding the titrant in small, precise increments.
-
Record the pH after each addition of HCl.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl needed to reach the equivalence point has been added).
-
Repeat the procedure for the other two isomers.
Logical Diagram of Basicity Determination Workflow
Caption: Workflow for the experimental determination of amine pKa values via potentiometric titration.
Biological Activity: A Spectrum of Interactions
The positional isomerism of the benzyl group significantly influences how these molecules interact with biological targets such as enzymes and receptors. This can lead to profound differences in their pharmacological profiles, including their potential as enzyme substrates, inhibitors, or receptor ligands.
Interaction with Monoamine Oxidases (MAOs)
Monoamine oxidases are a family of enzymes crucial for the metabolism of neurotransmitters. Benzylamine is a known substrate for MAO-B.[3] The orientation of the benzylamine isomer within the enzyme's active site can affect its binding affinity and the rate of its metabolism.
While direct comparative studies on the metabolism of the three methylbenzylamine isomers by MAO-B are scarce, research on substituted benzylamine analogues provides valuable insights.[4]
-
Para-substituted analogues: The binding of these analogues to the MAO-B active site is influenced by both hydrophobicity and steric constraints in the area around the para position.[4]
-
Meta-substituted analogues: The binding of these analogues is primarily affected by steric constraints around the meta position.[4]
These findings suggest that the methyl group in the para- and meta-methylbenzylamine isomers will likely encounter different steric and hydrophobic interactions within the MAO-B active site, potentially leading to different metabolic rates. The ortho-isomer, with its significant steric bulk near the amino group, would be expected to have the most altered interaction with the enzyme.
A study on a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives provides a clear example of how the position of a substituent on the benzyl ring affects inhibitory activity against MAO-A and MAO-B.
Table 2: Comparative Inhibitory Activity of Substituted Dihydroisoquinoline Derivatives
| Compound ID | Benzyl Ring Substituent | Position | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 2p | -CH3 | ortho | > 100 | > 100 |
| 2i | -Br | meta | 4.86 | 2.48 |
| 2t | -OCH3 | meta | 8.54 | 6.25 |
| 2d | -F | para | 1.38 | > 100 |
| 2j | -Br | para | 2.48 | > 100 |
Data extracted from Molecules 2023, 28(4), 1654.[5]
This data clearly demonstrates that moving a substituent between the ortho, meta, and para positions can dramatically change both the potency and selectivity of enzyme inhibition. For instance, a para-fluoro substitution leads to potent and selective MAO-A inhibition, while a meta-bromo substitution results in a dual MAO-A/MAO-B inhibitor.[5] The ortho-methyl substitution rendered the compound inactive against both enzymes.[5]
Logical Diagram of MAO-B Catalysis of Benzylamine
Caption: Summary of the general effects of ortho-, meta-, and para-substitution on the properties of benzylamine derivatives.
Conclusion
The positional isomerism of the benzylamine scaffold is a powerful tool in the hands of medicinal chemists and drug developers. The choice between ortho, meta, and para substitution can profoundly impact a molecule's basicity, nucleophilicity, and its interactions with biological targets. While direct comparative data for the simplest benzylamine isomers is often limited, a deep understanding of the underlying principles of electronic and steric effects, supported by data from related analogues, can guide the rational design of molecules with desired chemical and pharmacological properties. This guide underscores the importance of considering positional isomerism as a key variable in the optimization of lead compounds and the development of novel therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Methylsulfonylamino)benzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The primary directive for the disposal of 3-(Methylsulfonylamino)benzylamine hydrochloride is to treat it as hazardous chemical waste. On-site chemical neutralization is not recommended without a thoroughly validated protocol, as the degradation products may be unknown and potentially hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and to be equipped with the appropriate Personal Protective Equipment (PPE). The chemical nature of this compound suggests potential hazards including skin and eye irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation or absorption.[1][2] |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the potential for inhalation of any dust from the solid compound.[1][2] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through collection and subsequent hand-off to a licensed professional waste disposal service.[1][3]
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect and store this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified in Table 1
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
Procedure:
-
Segregation of Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2][4] Do not mix with other waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department or the disposal company.[3]
-
Container Selection: Use a chemically compatible, sealable container for waste collection.[1][5] Often, the original container is a suitable choice. For liquid waste, ensure the container is designed for liquids. Do not use metal containers for potentially corrosive materials.[5]
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid waste into the designated container, minimizing dust generation.[2] This includes any contaminated disposables such as weighing papers or pipette tips.[3]
-
Liquid Waste: If the compound is in solution, pour the waste into a designated liquid waste container, avoiding splashes.
-
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][2][5]
-
Storage:
-
Tightly seal the waste container.[1] Containers should be capped at all times except when adding waste.[5]
-
Store the container in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA).[1][3]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1][3]
-
The storage area should have secondary containment to mitigate any potential leaks.[1]
-
-
Final Disposal: Once the waste container is full or reaches its designated accumulation time limit, arrange for its collection and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[3]
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[1]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[3][6]
-
Collect: Carefully collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[3][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent. Collect all cleaning materials as hazardous waste.[3]
-
Dispose: The collected spill material must be disposed of as hazardous waste, following the protocol outlined above.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Scientific Rationale for Disposal Procedures
-
Hazardous Waste Classification: Amine hydrochlorides and sulfonamides are often categorized as hazardous due to potential irritant properties and the unknown environmental impact of their degradation products.[1][4] Treating this compound as hazardous waste is a precautionary measure that aligns with the principles of chemical safety.[3]
-
Prohibition of Drain Disposal: Disposing of this chemical down the drain is prohibited as it can be harmful to aquatic life and may interfere with wastewater treatment processes.[7][8] The NIH guidelines, for instance, strictly limit drain disposal to pre-approved chemicals.[9]
-
Segregation and Storage: The hydrochloride salt of an amine is acidic and can react with bases. Sulfonamides can have varied reactivity. Storing this compound away from incompatible materials like strong bases or oxidizing agents prevents unintended and potentially dangerous chemical reactions.[1][3]
-
Professional Disposal: Licensed hazardous waste disposal facilities have the specialized equipment, such as high-temperature incinerators with scrubbers, required to destroy complex organic molecules without releasing harmful byproducts into the environment.[1][4]
By adhering to these scientifically grounded procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety guidelines and the most current regulations.
References
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Safe Disposal of Methyl-d3-amine Hydrochloride: A Procedural Guide. Benchchem. 1
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Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem. 2
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Proper Disposal of Methyltetrazine-amine Hydrochloride: A Guide for Laboratory Professionals. Benchchem. 3
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Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem. 4
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Safety Data Sheet - Benzylamine. Sigma-Aldrich.
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Benzylamine hydrochloride - Safety Data Sheet. MedChemExpress.
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Safety Data Sheet - 4-Nitro-N-(n-propyl)benzylamine hydrochloride. Thermo Fisher Scientific.
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Safety Data Sheet - 3-Methylbenzylamine. Fisher Scientific.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Methylsulfonylamino)benzylamine Hydrochloride
This guide provides essential safety and handling protocols for 3-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 238428-26-7), a compound utilized in advanced research and drug development. Given the limited specific public data on this exact molecule, this directive synthesizes information from safety data sheets of structurally similar compounds, including benzylamines, sulfonamides, and hydrochloride salts, to establish a robust framework for safe laboratory practices. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment: A Structural-Toxicological Perspective
This compound is a multi-functional compound, and its potential hazards are derived from its constituent chemical groups:
-
Benzylamine Moiety : Benzylamines can be corrosive and cause severe skin burns and eye damage.[1][2][3] They can be harmful if swallowed or in contact with skin.[2] Inhalation may cause respiratory irritation.[3]
-
Sulfonamide Group : While many sulfonamide-containing drugs are considered safe, some individuals may have sensitivities or allergies.[4][5] In a laboratory setting, airborne powder can be an irritant.
-
Hydrochloride Salt : The hydrochloride portion renders the compound acidic. Contact with moisture can release hydrochloric acid, which is corrosive to the skin, eyes, and respiratory tract.
Based on this analysis, this compound should be handled as a substance that is potentially corrosive, an irritant to the skin, eyes, and respiratory system, and harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach is critical for selecting the appropriate level of PPE. The following table outlines the minimum recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (mg scale) in a well-ventilated area | Safety glasses with side shields | Nitrile or neoprene gloves | Standard laboratory coat | Not generally required, but recommended if dust is generated |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant laboratory coat | NIOSH-approved N95 respirator or higher if not handled in a fume hood |
| Large-scale operations or potential for splashing | Face shield over chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with an organic vapor/acid gas cartridge |
| Emergency Spill Cleanup | Full-face respirator with appropriate cartridges | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) for large or unventilated spills |
The Rationale Behind PPE Selection
-
Eye and Face Protection : Due to the corrosive nature of the hydrochloride salt and the benzylamine component, protection against splashes is paramount. Safety glasses provide minimum protection, while goggles offer a tighter seal.[6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3][6]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a wide range of chemicals and are a suitable choice for general handling. For prolonged contact or when handling larger quantities, more robust gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[1][6]
-
Body Protection : A standard lab coat is sufficient for handling small quantities. However, a chemical-resistant coat or apron is recommended when working with larger volumes to protect against splashes and spills.[3][6]
-
Respiratory Protection : If the compound is a powder, there is a risk of inhalation, which can cause respiratory tract irritation.[7] Therefore, weighing and handling of the solid should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is essential.[8]
Procedural Guidance: Step-by-Step Protocols
Donning and Doffing of PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling and Operational Plan
-
Preparation : Before handling, ensure that an appropriate chemical spill kit is readily available. An eyewash station and safety shower must be accessible and in good working order.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the solid, use a balance inside the fume hood or a vented balance safety enclosure.
-
Solution Preparation : Add the solid to the solvent slowly. Be aware that dissolving the hydrochloride salt may be an exothermic process.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[2][3]
Decontamination and Disposal Plan
-
Decontamination : All surfaces and equipment that have come into contact with the chemical should be decontaminated. A suitable decontamination solution would be a mild soap and water solution, followed by a rinse with water.
-
Waste Disposal :
-
Solid Waste : Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Neutralization : Due to the hydrochloride component, the waste will be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal, in accordance with local regulations.[10] Always add base slowly to the acidic waste with stirring in a fume hood.
-
Container Disposal : Empty containers must be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.[11]
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12][13]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[3][9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of both personnel and the laboratory environment.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
